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  • Product: 4,4,5-Trimethyl-2-cyclohexen-1-one
  • CAS: 17429-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Trimethyl-2-cyclohexen-1-one Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of trimethyl-2-cyclohexen-1-one isomers. Direct experimental data for 4,4,5-trimethyl-2-cyclohexen-1-one (CAS No. 17429-29-7) is limited in publicly available literature.[1] Therefore, this document focuses on a comparative analysis of its well-characterized structural isomers: 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone), 4,4,6-trimethyl-2-cyclohexen-1-one, and 3,4,4-trimethyl-2-cyclohexen-1-one. This approach provides valuable insights into the expected properties and behavior of the target compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of various trimethyl-2-cyclohexen-1-one isomers. These compounds share the same molecular formula and weight but differ in the substitution pattern of the methyl groups on the cyclohexenone ring, leading to variations in their physical constants.

Table 1: General and Physical Properties of Trimethyl-2-cyclohexen-1-one Isomers

Property3,5,5-Trimethyl-2-cyclohexen-1-one4,4,6-Trimethyl-2-cyclohexen-1-one3,4,4-Trimethyl-2-cyclohexen-1-one2,4,4-Trimethyl-2-cyclohexen-1-one2,6,6-Trimethyl-2-cyclohexen-1-one
CAS Number 78-59-1[2][3][4]13395-73-8[5]17299-41-1[6]13395-71-6[7]20013-73-4[8]
Molecular Formula C₉H₁₄O[2][9]C₉H₁₄O[5]C₉H₁₄O[6]C₉H₁₄O[7]C₉H₁₄O
Molecular Weight 138.21 g/mol [2][9]138.21 g/mol [5]138.21 g/mol [6]138.21 g/mol [7]138.21 g/mol
Appearance Colorless liquid[9]----
Melting Point -8 °C[2][4][9]----
Boiling Point 213-214 °C[2][9]192-193 °C[5]--169-171 °C[8]
Density 0.923 g/mL at 25 °C[9]---0.924-0.930 g/mL at 25 °C[8]
Refractive Index n20/D 1.476[9]---1.470-1.476 at 20 °C[8]
Flash Point 184°F (84.4 °C)[9]164°F (73.3 °C)[5]--168°F (75.6 °C)[8]
Solubility Soluble in water (12 g/L)[9]Soluble in alcohol; water solubility 638.9 mg/L at 25 °C (est.)[5]--Soluble in alcohol; slightly soluble in water[8]
Vapor Pressure 0.2 mm Hg at 20 °C[9]0.486 mmHg at 25 °C (est.)[5]--0.578 mmHg at 25 °C (est.)[8]

Table 2: Spectral Data of Trimethyl-2-cyclohexen-1-one Isomers

Spectral Data3,5,5-Trimethyl-2-cyclohexen-1-one3,4,4-Trimethyl-2-cyclohexen-1-one2,4,4-Trimethyl-2-cyclohexen-1-one
¹³C NMR -Available[6]Available[7]
¹H NMR --Available[7]
Mass Spec. (GC-MS) Available[3]Available[6]-
IR Spectra -Vapor Phase IR available[6]ATR-IR available[7]

Biological Activity and Signaling Pathways

  • Antimicrobial and Cytotoxic Potential : Isophorone and its derivatives have demonstrated antibacterial properties against organisms such as Escherichia coli and Bacillus subtilis.[10] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[10]

  • Anti-inflammatory Effects : The anti-inflammatory activity of cyclohexenone derivatives is often linked to the NF-κB signaling pathway, a key regulator of inflammation.[10]

The logical workflow for investigating the biological activity of a novel trimethyl-2-cyclohexen-1-one isomer is depicted below.

G General Workflow for Biological Activity Screening cluster_0 In Vitro Assays cluster_1 In Vivo Studies A Compound Synthesis & Purification B Antimicrobial Screening (e.g., MIC Assay) A->B C Cytotoxicity Screening (e.g., MTT Assay) A->C D Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) A->D E Hit Identification B->E C->E D->E F Lead Compound Selection E->F Promising Activity & Low Toxicity G Animal Model of Disease (e.g., Infection, Inflammation) F->G H Toxicity & Efficacy Studies G->H I Preclinical Candidate H->I

Caption: Generalized workflow for screening the biological activity of novel compounds.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible scientific research. Below are representative protocols for the synthesis and biological evaluation of cyclohexenone derivatives, adapted from literature on related compounds.

3.1. Synthesis of Cyclohexenone Derivatives

A variety of methods exist for the synthesis of cyclohexenones.[11] One common approach is the Robinson annulation. A more modern method involves the palladium-catalyzed dehydrogenation of the corresponding saturated cyclohexanone (B45756).[11]

Protocol: Dehydrogenation of a Cyclohexanone [11]

  • Reaction Setup : In a reaction vessel, dissolve the starting cyclohexanone in a suitable solvent.

  • Catalyst Addition : Add a palladium-based catalyst, such as Pd(DMSO)₂(TFA)₂.

  • Oxidant : Introduce an oxidant, typically molecular oxygen (O₂), often by bubbling it through the reaction mixture.

  • Reaction Conditions : Heat the mixture to the desired temperature and stir for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up : After completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purification : Purify the resulting crude cyclohexenone by column chromatography on silica (B1680970) gel.

The logical flow of this synthesis and purification process is illustrated in the following diagram.

G Synthesis & Purification Workflow A Reactants & Catalyst (Cyclohexanone, Pd Catalyst) B Reaction under O₂ Atmosphere A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up (Filtration, Solvent Removal) C->D Reaction Complete E Crude Product D->E F Column Chromatography E->F G Pure Cyclohexenone F->G

Caption: A typical workflow for the synthesis and purification of a cyclohexenone.

3.2. In Vitro Cytotoxicity Assay (MTT Assay) [10]

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compound (e.g., a trimethyl-2-cyclohexen-1-one isomer) in cell culture medium. Replace the existing medium with the medium containing the test compound.

  • Incubation : Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Safety and Handling

Trimethyl-2-cyclohexen-1-one isomers should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[12] These compounds may be harmful if swallowed or in contact with skin and can cause eye irritation. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13][12]

Conclusion

While direct experimental data on 4,4,5-trimethyl-2-cyclohexen-1-one remains scarce, a comprehensive understanding of its potential physicochemical properties and biological activities can be inferred from the detailed analysis of its structural isomers. The cyclohexenone core is a promising scaffold for further research and development.[10] The protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies on this class of compounds.

References

Exploratory

An In-depth Technical Guide to Trimethyl-2-cyclohexen-1-one Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for the specific compound 4,4,5-Trimethyl-2-cyclohexen-1-one did not yield a specific CAS number or substantial dedic...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound 4,4,5-Trimethyl-2-cyclohexen-1-one did not yield a specific CAS number or substantial dedicated research. This suggests the compound is either exceptionally rare or the nomenclature may be intended to refer to a more common isomer. This guide therefore focuses on the well-documented and industrially significant isomers of trimethyl-2-cyclohexen-1-one, providing a comprehensive technical overview of their properties, synthesis, and biological activities.

Chemical Identification and Physical Properties

The structural arrangement of the three methyl groups on the cyclohexenone ring gives rise to several isomers, each with a unique CAS number and distinct physical properties. The most commonly encountered isomers are detailed below.

Property4,4,6-Trimethyl-2-cyclohexen-1-one2,4,4-Trimethyl-2-cyclohexen-1-one3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)2,6,6-Trimethyl-2-cyclohexen-1-one
CAS Number 13395-73-8[1]13395-71-6[2][3]78-59-1[4][5][6]20013-73-4[7][8]
Molecular Formula C₉H₁₄O[1]C₉H₁₄O[2]C₉H₁₄O[4][5]C₉H₁₄O[8]
Molecular Weight 138.21 g/mol [9]138.21 g/mol [2]138.21 g/mol [4][5]138.21 g/mol [8]
Appearance --Colorless liquid[4]-
Boiling Point --213-214 °C[4][6]-
Melting Point ---8 °C[4][6]-
Density --0.923 g/mL at 25 °C[4]0.924-0.930 g/mL at 25°C[7]
Refractive Index --n20/D 1.476[4]n20/D 1.470-1.476[7]
Flash Point 73.33 °C[10]-84 °C (184 °F)[4]75.56 °C[7]
Solubility --Soluble in water (12g/L), miscible with most organic solvents.[4]-

Synthesis and Experimental Protocols

The synthesis of trimethyl-2-cyclohexen-1-one isomers is a cornerstone of organic chemistry, with the Robinson annulation being a primary and versatile method.[11][12] This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.

General Experimental Protocol: Robinson Annulation for 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)

This protocol describes the base-catalyzed self-condensation of acetone (B3395972) to produce isophorone (B1672270).

Materials:

  • Acetone

  • Sodium hydroxide (B78521) (or other suitable base)

  • Solvent (e.g., ethanol (B145695)/water mixture)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Acetone is added dropwise to the basic solution with constant stirring.

  • After the addition is complete, the mixture is heated to reflux for several hours to facilitate the aldol condensation and subsequent dehydration reactions.

  • The reaction is monitored for the formation of isophorone.

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid.

  • The product is extracted into an organic solvent, such as diethyl ether.

  • The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 3,5,5-trimethyl-2-cyclohexen-1-one.

Synthesis of 4,4,6-Trimethyl-2-cyclohexenone

This method involves the reaction of isobutyraldehyde (B47883) and methyl isopropenyl ketone.[13]

Materials:

  • Isobutyraldehyde

  • Methyl isopropenyl ketone

  • Aqueous sodium hydroxide solution

  • Benzene (B151609)

  • p-Toluenesulfonic acid

Procedure:

  • Isobutyraldehyde and methyl isopropenyl ketone are reacted in the presence of an aqueous sodium hydroxide solution.[13]

  • After the initial reaction, the aqueous layer is removed.

  • An equal volume of benzene and a catalytic amount of p-toluenesulfonic acid are added to the organic phase.[13]

  • The mixture is heated at reflux, and water is removed using a Dean-Stark trap.[13]

  • Following the reaction, the mixture is worked up and purified by distillation to yield the final product.[13]

Logical Workflow for Robinson Annulation

G General Workflow for Robinson Annulation Synthesis cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation ketone Ketone enolate Enolate Formation (Base) ketone->enolate adduct 1,5-Diketone (Michael Adduct) enolate->adduct Nucleophilic Attack mvk α,β-Unsaturated Ketone mvk->adduct int_enolate Intramolecular Enolate Formation adduct->int_enolate beta_hydroxy β-Hydroxy Ketone int_enolate->beta_hydroxy Cyclization dehydration Dehydration (-H₂O) beta_hydroxy->dehydration cyclohexenone Cyclohexenone Product dehydration->cyclohexenone

Caption: Robinson Annulation Synthesis Workflow.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of trimethyl-2-cyclohexen-1-one isomers.

Isomer¹H NMR Data¹³C NMR DataMass Spectrometry (MS) Data
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) Key signals include those for the vinylic proton, and the methyl groups in different environments.Characteristic peaks for the carbonyl carbon, olefinic carbons, and the carbons of the methyl groups.Molecular ion peak (M+) at m/z 138, with a fragmentation pattern corresponding to the loss of methyl and carbonyl groups.[3]
2,4,4-Trimethyl-2-cyclohexen-1-one Data available from sources such as Sigma-Aldrich.[2]13C NMR spectra are available in chemical databases.[2]-
3,4,4-Trimethyl-2-cyclohexen-1-one -13C NMR spectra have been recorded and are available in databases like PubChem.[14]GC-MS data is available, showing characteristic fragmentation.[14]

Biological Activity and Toxicology

The biological activities of trimethyl-2-cyclohexen-1-one isomers are of interest in drug development and toxicology. The α,β-unsaturated ketone moiety is a Michael acceptor, which can react with biological nucleophiles, leading to various cellular effects.[15]

  • Antimicrobial and Cytotoxic Activity: Cyclohexenone derivatives have been studied for their potential to inhibit the growth of pathogenic microorganisms.[15] Isophorone and its derivatives have shown notable antibacterial properties against organisms such as E. coli and B. subtilis.[15] The electrophilic nature of the α,β-unsaturated ketone system is also associated with cytotoxic effects, making these compounds potential candidates for anticancer research.[15]

  • Toxicology of Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one): Isophorone is the most extensively studied isomer from a toxicological perspective.

    • Irritation: It is known to cause irritation to the skin, eyes, nose, and throat upon exposure.[16][17][18]

    • Neurological Effects: High levels of exposure can lead to central nervous system depression, with symptoms such as fatigue and dizziness.[16][18]

    • Organ Toxicity: Long-term exposure in animal studies has been linked to damage to the liver, kidneys, and stomach.[18]

    • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified isophorone as a possible human carcinogen based on animal studies that showed an increase in lymphoma, liver, and skin tumors in mice with long-term oral exposure.[18]

  • Signaling Pathways: The biological effects of cyclohexenone derivatives are often linked to their ability to modulate cellular signaling pathways. Their interaction with nucleophilic residues, such as cysteine in proteins, can alter protein function.[15]

Potential Biological Effects of Trimethyl-2-cyclohexen-1-one Isomers

G Potential Biological Effects of Trimethyl-2-cyclohexen-1-one Isomers cluster_effects Biological Interactions and Effects compound Trimethyl-2-cyclohexen-1-one (α,β-Unsaturated Ketone) michael Michael Addition with Biological Nucleophiles (e.g., Cysteine) compound->michael irritation Irritation (Skin, Eyes, Respiratory Tract) compound->irritation cns_effects CNS Depression compound->cns_effects protein_mod Protein Modification michael->protein_mod signal_path Modulation of Signaling Pathways protein_mod->signal_path cytotoxicity Cytotoxicity signal_path->cytotoxicity antimicrobial Antimicrobial Activity signal_path->antimicrobial

Caption: Biological Effects of Trimethyl-2-cyclohexen-1-ones.

References

Foundational

Spectroscopic Analysis of Trimethyl-2-cyclohexen-1-one Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic data for various isomers of trimethyl-2-cyclohexen-1-one. While a speci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for various isomers of trimethyl-2-cyclohexen-1-one. While a specific search for 4,4,5-trimethyl-2-cyclohexen-1-one did not yield readily available spectroscopic data, this document presents a detailed analysis of closely related and commercially available isomers, including 2,4,4-trimethylcyclohex-2-en-1-one, 3,4,4-trimethylcyclohex-2-en-1-one, and 4,4,6-trimethyl-2-cyclohexen-1-one. This information serves as a valuable comparative resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.

Introduction

Trimethyl-2-cyclohexen-1-ones are a class of organic compounds that feature a cyclohexenone core with three methyl group substituents. The specific substitution pattern of these methyl groups gives rise to various isomers, each with unique physicochemical and spectroscopic properties. These compounds can serve as important building blocks in organic synthesis and may exhibit interesting biological activities. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and utilization in further research and development.

This guide focuses on providing the available spectroscopic data for several common isomers of trimethyl-2-cyclohexen-1-one to aid researchers in their scientific endeavors.

Spectroscopic Data of Trimethyl-2-cyclohexen-1-one Isomers

The following sections present the available spectroscopic data for three isomers of trimethyl-2-cyclohexen-1-one. The data has been compiled from various spectral databases and is presented in a structured format for ease of comparison.

2,4,4-Trimethylcyclohex-2-en-1-one

Chemical Structure:

Table 1: Spectroscopic Data for 2,4,4-Trimethylcyclohex-2-en-1-one

Spectroscopic TechniqueData
¹H NMR Data available but specific shifts and coupling constants were not explicitly detailed in the search results.
¹³C NMR Data available but specific chemical shifts were not explicitly detailed in the search results.
IR (ATR) Data available from Aldrich.[1]
Mass Spectrometry (GC-MS) Data available.
CAS Number 13395-71-6[1]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
3,4,4-Trimethylcyclohex-2-en-1-one

Chemical Structure:

Table 2: Spectroscopic Data for 3,4,4-Trimethylcyclohex-2-en-1-one

Spectroscopic TechniqueData
¹³C NMR Data available from a VARIAN CFT-20 instrument.[2]
Mass Spectrometry (GC-MS) Main library data shows a top peak at m/z 96, a second highest at m/z 95, and a third highest at m/z 110.[2]
IR (Vapor Phase) Data available.[2]
CAS Number 17299-41-1[2]
Molecular Formula C₉H₁₄O[2]
Molecular Weight 138.21 g/mol [2]
4,4,6-Trimethyl-2-cyclohexen-1-one

Chemical Structure:

Table 3: Spectroscopic Data for 4,4,6-Trimethyl-2-cyclohexen-1-one

Spectroscopic TechniqueData
Mass Spectrometry (EI) Mass spectrum data is available from the NIST Mass Spectrometry Data Center.[3][4]
Gas Chromatography Normal alkane retention index data is available on a polar column.[3]
CAS Number 13395-73-8[3][4]
Molecular Formula C₉H₁₄O[3][4]
Molecular Weight 138.2069 g/mol [3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended to provide a foundational understanding of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of trimethyl-2-cyclohexen-1-one isomers.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard like TMS) and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the trimethyl-2-cyclohexen-1-one isomers.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify characteristic absorption bands corresponding to functional groups such as C=O (ketone), C=C (alkene), and C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the trimethyl-2-cyclohexen-1-one isomers.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

Procedure (GC-MS):

  • Sample Injection: Inject a dilute solution of the sample into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated into its components as it passes through the GC column.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source (e.g., Electron Ionization - EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions and the molecular ion, which can be used to confirm the molecular weight and deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized or isolated trimethyl-2-cyclohexen-1-one isomer.

Spectroscopic_Workflow Generalized Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_reporting Reporting Synthesis Synthesis of Trimethyl-2-cyclohexen-1-one Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FTIR Purification->IR MS GC-MS Purification->MS Structure_Elucidation Structural Elucidation and Verification H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report

Caption: Generalized workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a trimethyl-2-cyclohexen-1-one isomer.

Conclusion

This technical guide has provided a consolidated resource of spectroscopic data for several isomers of trimethyl-2-cyclohexen-1-one. While data for 4,4,5-trimethyl-2-cyclohexen-1-one was not found in the searched databases, the information on related isomers offers a valuable point of reference for researchers. The generalized experimental protocols and the visualized workflow aim to equip scientists with the necessary knowledge to undertake the spectroscopic characterization of these and similar compounds. Further research is encouraged to synthesize and characterize the less-documented isomers to expand the collective knowledge base.

References

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,5-Trimethyl-2-cyclohexen-1-one. The info...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,5-Trimethyl-2-cyclohexen-1-one. The information presented herein is intended to support researchers and professionals in the fields of organic chemistry, materials science, and drug development in the structural elucidation and characterization of this and related α,β-unsaturated ketones.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 4,4,5-Trimethyl-2-cyclohexen-1-one, the following data is a prediction based on the analysis of structurally similar compounds, most notably 4,4-Dimethyl-2-cyclohexen-1-one. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~6.7 - 6.8d~101H
H-3~5.8 - 5.9d~101H
H-5~2.1 - 2.3m-1H
H-6 (axial)~2.5 - 2.6dd~16, ~121H
H-6 (equatorial)~2.3 - 2.4dd~16, ~51H
4-CH₃ (gem-dimethyl)~1.2s-6H
5-CH₃~1.0d~73H

Note: The predicted values are for a spectrum recorded in CDCl₃. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Structural Analysis and Signal Assignment

The predicted ¹H NMR spectrum of 4,4,5-Trimethyl-2-cyclohexen-1-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic protons at the 2- and 3-positions are the most deshielded due to their proximity to the electron-withdrawing carbonyl group and their sp² hybridization. They are expected to appear as doublets with a coupling constant of approximately 10 Hz. The gem-dimethyl groups at the 4-position are chemically equivalent and should present as a sharp singlet integrating to six protons. The methyl group at the 5-position will be a doublet due to coupling with the adjacent methine proton. The methine proton at the 5-position will be a multiplet due to coupling with the adjacent methyl group and the methylene (B1212753) protons at the 6-position. The methylene protons at the 6-position are diastereotopic and will appear as two distinct signals, each a doublet of doublets, due to geminal coupling and coupling with the methine proton at the 5-position.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring a high-quality ¹H NMR spectrum of an α,β-unsaturated ketone like 4,4,5-Trimethyl-2-cyclohexen-1-one.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 4,4,5-Trimethyl-2-cyclohexen-1-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Set the spectral width to a range that encompasses all expected proton signals (e.g., -1 to 13 ppm).

  • Use a standard single-pulse experiment.

  • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

  • The acquisition time should be set to at least 3-4 seconds to ensure good resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) for all relevant signals.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of 4,4,5-Trimethyl-2-cyclohexen-1-one and highlights the key proton environments that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of 4,4,5-Trimethyl-2-cyclohexen-1-one with key proton environments labeled.

Foundational

In-Depth Technical Guide to the ¹³C NMR Analysis of 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4,4,5-trimethyl-2-cyclohexen-1-one. Due to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4,4,5-trimethyl-2-cyclohexen-1-one. Due to the absence of publicly available experimental spectral data for this specific isomer, this guide leverages predictive ¹³C NMR models and comparative analysis with structurally similar compounds to offer a detailed characterization. This document outlines the predicted chemical shifts, provides a standardized experimental protocol for acquiring such data, and utilizes visualizations to clarify the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for 4,4,5-trimethyl-2-cyclohexen-1-one have been predicted using computational models. These predictions are based on extensive databases of known chemical shifts and algorithms that account for the electronic environment of each carbon atom. The predicted values provide a strong foundation for the identification and structural elucidation of this compound.

For comparative purposes, experimental data for the closely related isomers, 4,4-dimethyl-2-cyclohexen-1-one (B91216) and 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone), are also presented. This comparison allows for an assessment of the influence of the additional methyl group at the C5 position on the chemical shifts of the carbon atoms in the cyclohexenone ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4,4,5-Trimethyl-2-cyclohexen-1-one and Experimental Data for Related Isomers.

Carbon AtomPredicted Chemical Shift (δ) for 4,4,5-Trimethyl-2-cyclohexen-1-one (ppm)Experimental Chemical Shift (δ) for 4,4-Dimethyl-2-cyclohexen-1-one (ppm)[1]Experimental Chemical Shift (δ) for 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) (ppm)
C1 (C=O)~199-202199.61~198
C2 (=CH)~126-129126.86~127
C3 (=CH)~158-161159.85~161
C4 (C(CH₃)₂)~35-3836.11~33
C5 (-CH(CH₃)-)~38-4134.40 (CH₂)~51
C6 (-CH₂-)~45-4832.83~47
C4-CH₃~27-30 (gem-dimethyl)27.71~28 (gem-dimethyl)
C5-CH₃~18-21--

Note: Predicted values are estimates and may vary from experimental results. Experimental values for isophorone (B1672270) are approximate and gathered from typical values for this well-known compound.

The electron-withdrawing nature of the carbonyl group deshields the β-carbon (C3), resulting in a downfield chemical shift, while the α-carbon (C2) appears at a relatively more upfield position within the vinylic region.[2]

Experimental Protocols

To obtain a high-quality ¹³C NMR spectrum of 4,4,5-trimethyl-2-cyclohexen-1-one, the following detailed methodology is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent. A common and effective solvent for this type of compound is deuterated chloroform (B151607) (CDCl₃).

  • Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

A standard proton-decoupled ¹³C NMR experiment should be performed. The following parameters are a general guideline and may require optimization based on the specific instrument and sample concentration.

  • Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for better signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Acquisition Parameters:

    • Spectral Width (SW): 0 to 220 ppm

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ of the carbon nuclei is necessary.

    • Acquisition Time (AQ): 1-2 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a reference (CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

Molecular Structure of 4,4,5-Trimethyl-2-cyclohexen-1-one

The following diagram illustrates the chemical structure of 4,4,5-trimethyl-2-cyclohexen-1-one with numbered carbon atoms corresponding to the data in Table 1.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Compound Synthesis & Purification B Dissolution in Deuterated Solvent (e.g., CDCl₃) A->B C Addition of Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Instrument Setup (Shimming, Tuning) D->E F ¹³C NMR Experiment (Proton Decoupled) E->F G Data Collection (FID) F->G H Fourier Transformation G->H I Phasing & Baseline Correction H->I J Chemical Shift Referencing I->J K Peak Picking & Assignment J->K L Structural Elucidation K->L

References

Exploratory

mass spectrometry of 4,4,5-Trimethyl-2-cyclohexen-1-one

An In-depth Technical Guide to the Mass Spectrometry of 4,4,5-Trimethyl-2-cyclohexen-1-one This guide provides a detailed analysis of the mass spectrometry of 4,4,5-trimethyl-2-cyclohexen-1-one (C₉H₁₄O), a compound of in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 4,4,5-Trimethyl-2-cyclohexen-1-one

This guide provides a detailed analysis of the mass spectrometry of 4,4,5-trimethyl-2-cyclohexen-1-one (C₉H₁₄O), a compound of interest to researchers, scientists, and drug development professionals. Due to the absence of a publicly available mass spectrum for this specific isomer, this document utilizes data from its close structural isomer, 4,4,6-trimethyl-2-cyclohexen-1-one, available from the NIST Mass Spectrometry Data Center. The fragmentation patterns are expected to be highly analogous, providing a reliable predictive model.

Predicted Mass Spectrum and Data Presentation

The electron ionization (EI) mass spectrum of 4,4,5-trimethyl-2-cyclohexen-1-one is predicted to be dominated by fragmentation pathways characteristic of α,β-unsaturated ketones. The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 138, corresponding to its molecular weight (138.21 g/mol ).[1][2]

The quantitative data, derived from the spectrum of the analogous isomer 4,4,6-trimethyl-2-cyclohexen-1-one, is summarized below.

m/zPredicted Relative Intensity (%)Proposed Fragment Ion/StructureFragmentation Pathway
13825[C₉H₁₄O]⁺˙ (Molecular Ion)Electron Ionization
12340[M - CH₃]⁺α-cleavage: Loss of a methyl radical from C4
96100[C₆H₈O]⁺˙Retro-Diels-Alder (RDA) reaction
8295[C₅H₆O]⁺˙Loss of C₄H₈ via RDA, followed by loss of CH₂
6755[C₅H₇]⁺Further fragmentation of RDA product
5530[C₃H₃O]⁺Cleavage of the ring

Fragmentation Pathways and Mechanisms

The fragmentation of 4,4,5-trimethyl-2-cyclohexen-1-one upon electron ionization is governed by the stability of the resulting carbocations and radical species. Key fragmentation processes for cyclic ketones include alpha-cleavage and retro-Diels-Alder reactions.[3][4][5]

Key Fragmentation Mechanisms:
  • α-Cleavage: The bond adjacent to the carbonyl group is cleaved. In this molecule, the loss of a methyl group (•CH₃) from the quaternary carbon at the C4 position is a highly favorable pathway, leading to a stable resonance-stabilized cation at m/z 123.

  • Retro-Diels-Alder (RDA) Reaction: As a cyclohexene (B86901) derivative, the molecule can undergo a concerted ring-opening reaction. This pathway is predicted to yield a charged diene-one species and a neutral alkene. The most prominent peak at m/z 96 is attributed to the charged diene fragment resulting from this rearrangement.

The proposed primary fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathways Figure 1: Proposed Fragmentation of 4,4,5-Trimethyl-2-cyclohexen-1-one cluster_M Molecular Ion cluster_frags Fragment Ions M_ion [C₉H₁₄O]⁺˙ m/z = 138 frag1 [M - CH₃]⁺ m/z = 123 M_ion->frag1 - •CH₃ (α-cleavage) frag2 [C₆H₈O]⁺˙ m/z = 96 M_ion->frag2 - C₃H₆ (RDA) frag3 [C₅H₆O]⁺˙ m/z = 82 frag2->frag3 - CH₂ GCMS_Workflow Figure 2: General Workflow for GC-MS Analysis Sample Sample Preparation (Dissolution & Dilution) Injection GC Injection Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

References

Foundational

FT-IR Spectroscopic Analysis of 4,4,5-Trimethyl-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the Fourier-transform infrared (FT-IR) spectrum of 4,4,5-trimethyl-2-cyclohexen-1-one. This document d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-transform infrared (FT-IR) spectrum of 4,4,5-trimethyl-2-cyclohexen-1-one. This document details the expected vibrational frequencies, a general experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, serving as a crucial resource for researchers in organic synthesis, quality control, and drug development.

Introduction to the Infrared Spectroscopy of α,β-Unsaturated Ketones

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the elucidation of molecular structure.

4,4,5-Trimethyl-2-cyclohexen-1-one is an α,β-unsaturated ketone. The conjugation of the carbonyl group (C=O) with the carbon-carbon double bond (C=C) influences the electronic distribution and, consequently, the vibrational frequencies of these groups. This interaction typically shifts the C=O stretching vibration to a lower wavenumber and the C=C stretching vibration to a higher intensity compared to their non-conjugated counterparts.[1][2]

Predicted FT-IR Spectral Data for 4,4,5-Trimethyl-2-cyclohexen-1-one

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H (sp³) stretching (methyl and methylene (B1212753) groups)
~1685-1665StrongC=O stretching (α,β-unsaturated ketone)[1][2][3]
~1640-1620MediumC=C stretching (alkene)
~1465MediumC-H bending (methylene and methyl groups)
~1375MediumC-H bending (gem-dimethyl group)
~1250-1000Medium-WeakC-C stretching and other fingerprint region vibrations

Functional Group Analysis and FT-IR Correlation

The structure of 4,4,5-trimethyl-2-cyclohexen-1-one dictates its FT-IR spectrum. The key functional groups and their expected contributions are outlined in the diagram below.

G FT-IR Functional Group Correlation for 4,4,5-Trimethyl-2-cyclohexen-1-one cluster_molecule 4,4,5-Trimethyl-2-cyclohexen-1-one cluster_ir Expected FT-IR Absorption Regions (cm⁻¹) A C=O (Ketone) R1 ~1685-1665 A->R1 Strong, Sharp B C=C (Alkene) R2 ~1640-1620 B->R2 Medium C C-H (sp³) R3 ~2960-2870 C->R3 Strong D C-C R4 Fingerprint Region (~1400-1000) D->R4 Complex

Caption: Correlation of functional groups in 4,4,5-trimethyl-2-cyclohexen-1-one with their expected FT-IR absorption regions.

Experimental Protocol for FT-IR Spectroscopy

The following provides a generalized methodology for obtaining the FT-IR spectrum of a liquid sample such as 4,4,5-trimethyl-2-cyclohexen-1-one.

Objective: To acquire a high-quality transmission FT-IR spectrum of the analyte.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder for liquid analysis (e.g., salt plates - NaCl or KBr, or a liquid cell)

  • Analyte: 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Solvent for cleaning (if necessary, e.g., spectroscopic grade chloroform (B151607) or acetone)

  • Pipette or dropper

  • Lens paper

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has completed its initialization and self-check procedures.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Place the clean, empty salt plates or liquid cell in the sample holder within the sample compartment.

    • Close the compartment and allow the atmosphere to stabilize.

    • Acquire a background spectrum. This will account for any absorptions from the salt plates, the atmosphere, and the instrument itself.

  • Sample Preparation:

    • For analysis using salt plates (neat liquid):

      • Place one to two drops of 4,4,5-trimethyl-2-cyclohexen-1-one onto the center of one salt plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin film. Avoid air bubbles.

    • For analysis using a liquid cell:

      • Inject the sample into the cell using a syringe, ensuring the cell is completely filled without trapping air bubbles.

  • Sample Spectrum Acquisition:

    • Place the prepared sample holder into the sample compartment.

    • Close the compartment and allow it to stabilize.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the significant absorption peaks.

    • Correlate the observed peak positions (in cm⁻¹) with the expected vibrational modes of the functional groups present in 4,4,5-trimethyl-2-cyclohexen-1-one.

  • Cleaning:

    • Thoroughly clean the salt plates or liquid cell with an appropriate solvent and dry them completely before storage.

Conclusion

The FT-IR spectrum of 4,4,5-trimethyl-2-cyclohexen-1-one is characterized by strong absorptions corresponding to the C-H and C=O stretching vibrations, along with a medium intensity C=C stretch and a complex fingerprint region. The conjugation of the carbonyl and alkene groups is a key feature influencing the positions of their respective stretching bands. This guide provides the foundational knowledge for the prediction, acquisition, and interpretation of the FT-IR spectrum of this compound, which is essential for its identification and characterization in a research and development setting.

References

Exploratory

An In-depth Technical Guide to Trimethyl-2-cyclohexen-1-one Isomers

A Note on 4,4,5-Trimethyl-2-cyclohexen-1-one: Initial research indicates a significant lack of accessible scientific literature, patents, or database entries for the specific chemical compound 4,4,5-Trimethyl-2-cyclohexe...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4,4,5-Trimethyl-2-cyclohexen-1-one:

Initial research indicates a significant lack of accessible scientific literature, patents, or database entries for the specific chemical compound 4,4,5-Trimethyl-2-cyclohexen-1-one . Major chemical databases such as PubChem and CAS (Chemical Abstracts Service) do not contain a dedicated entry for this specific isomer. Consequently, detailed information regarding its discovery, historical synthesis, specific experimental protocols, and quantitative data is not available in the public domain.

This guide will, therefore, focus on a closely related and extensively documented isomer, 3,5,5-Trimethyl-2-cyclohexen-1-one , also widely known as Isophorone (B1672270) . Isophorone is a significant industrial chemical, and its well-established history, synthesis, and properties provide a valuable and illustrative example of this class of compounds.

In-depth Technical Guide: 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)

Audience: Researchers, scientists, and drug development professionals.

Core Compound Overview

3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) is an α,β-unsaturated cyclic ketone.[1][2] It is a colorless to yellowish liquid with a characteristic camphor-like odor.[3] Isophorone is a well-known compound that has been the subject of extensive research and is used as a solvent and a chemical intermediate in a variety of industrial applications.[3] It is found naturally in some foods, such as saffron, tomatoes, and kohlrabi.[1][2]

Discovery and History

The synthesis and characterization of isophorone and other trimethyl-cyclohexenone isomers are rooted in the broader history of organic chemistry, particularly the study of condensation reactions of ketones. While a singular "discovery" event is not clearly defined, the understanding of its formation from the self-condensation of acetone (B3395972) under various conditions was a key development in industrial organic chemistry in the late 19th and early 20th centuries. The elucidation of its structure and the development of controlled, high-yield industrial synthesis methods have been the subject of numerous studies and patents over the decades.

Physicochemical and Spectroscopic Data

Quantitative data for 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) is well-documented.

PropertyValueReference(s)
CAS Number 78-59-1[1][4]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 213-214 °C[3][4]
Melting Point -8 °C[3][4]
Density 0.92 g/mL[4]
Refractive Index (n20/D) 1.4780[4]
Water Solubility 1.89 g/L[1]
logP 1.9 - 2.32[1]

Spectroscopic Data:

Spectrum TypeKey Peaks / Characteristics
¹H NMR Data available in spectral databases. Signals correspond to the vinyl proton, methylene (B1212753) protons, and three distinct methyl groups.
¹³C NMR Data available in spectral databases. Shows characteristic peaks for the carbonyl carbon, olefinic carbons, quaternary carbon, and methyl carbons.
IR Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone (around 1670 cm⁻¹) and the C=C stretch (around 1620 cm⁻¹).
Mass Spec Molecular ion peak (M+) at m/z = 138, with a characteristic fragmentation pattern including major fragments from the loss of methyl and carbonyl groups.
Key Experimental Protocols

The primary industrial synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) is the self-condensation of acetone.

Protocol 1: Base-Catalyzed Self-Condensation of Acetone

This method represents the foundational industrial process for producing isophorone.

  • Objective: To synthesize 3,5,5-Trimethyl-2-cyclohexen-1-one from acetone via a cascade of aldol (B89426) addition, aldol condensation, and Michael addition reactions.

  • Reagents:

    • Acetone

    • Aqueous solution of a strong base (e.g., Sodium Hydroxide)

    • Acid for neutralization (e.g., Sulfuric Acid)

    • Organic solvent for extraction (e.g., Toluene)

  • Equipment:

    • High-pressure reactor

    • Distillation apparatus

    • Separatory funnel

  • Procedure:

    • Acetone and a catalytic amount of aqueous sodium hydroxide (B78521) are fed into a high-pressure reactor.

    • The mixture is heated under pressure, which favors the series of condensation reactions.

    • The reaction proceeds through the formation of diacetone alcohol and mesityl oxide as key intermediates.

    • A subsequent Michael addition of an acetone enolate to mesityl oxide, followed by an intramolecular aldol condensation and dehydration, yields isophorone.

    • The reaction is monitored for the optimal yield of isophorone.

    • Upon completion, the reaction mixture is cooled and neutralized with acid.

    • The organic layer is separated, and the product is purified by fractional distillation under reduced pressure.

Logical and Experimental Workflows (Visualized)

The synthesis of isophorone from acetone is a classic example of a reaction cascade.

isophorone_synthesis acetone1 Acetone enolate Acetone Enolate acetone1->enolate Base acetone2 Acetone diacetone_alcohol Diacetone Alcohol enolate->diacetone_alcohol + Acetone mesityl_oxide Mesityl Oxide diacetone_alcohol->mesityl_oxide - H₂O (Aldol Condensation) isophorone 3,5,5-Trimethyl-2- cyclohexen-1-one (Isophorone) mesityl_oxide->isophorone + Acetone Enolate (Michael Addition & Intramolecular Aldol)

Caption: Synthesis pathway of Isophorone from Acetone.

Applications in Research and Development

3,5,5-Trimethyl-2-cyclohexen-1-one is a versatile building block in organic synthesis.

  • Precursor to other compounds: It is a key starting material for the synthesis of other important industrial chemicals, such as isophorone diamine (a curing agent for epoxy resins) and 3,3,5-trimethylcyclohexanol (B90689) (used in the production of fragrances and certain polymers).

  • Solvent: Due to its high boiling point and excellent solvency for a wide range of organic materials, it is used in paints, lacquers, inks, and pesticides.[3]

  • Research: In a research context, it serves as a model α,β-unsaturated ketone for studying various chemical reactions, including Michael additions, reductions, and cycloadditions.

isophorone_applications cluster_applications Key Applications isophorone 3,5,5-Trimethyl-2- cyclohexen-1-one (Isophorone) solvents Industrial Solvent (Paints, Inks) isophorone->solvents ipda Isophorone Diamine (Epoxy Curing Agent) isophorone->ipda Reductive Amination tmch 3,3,5-Trimethylcyclohexanol (Fragrance Intermediate) isophorone->tmch Hydrogenation research Model Compound in Organic Synthesis Research isophorone->research

Caption: Major applications of 3,5,5-Trimethyl-2-cyclohexen-1-one.

References

Foundational

An In-depth Technical Guide to the Structural Isomers of Trimethylcyclohexenone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core structural isomers of trimethylcyclohexenone (B6354539), primarily focusing on the indust...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural isomers of trimethylcyclohexenone (B6354539), primarily focusing on the industrially significant α- and β-isomers, commonly known as isophorone (B1672270). This document details their physicochemical properties, spectroscopic data for identification and characterization, and established experimental protocols for their synthesis and isomerization.

Introduction to Trimethylcyclohexenone Isomers

Trimethylcyclohexenone, with the chemical formula C₉H₁₄O, exists in several structural isomeric forms. The most prevalent and commercially important isomers are α-isophorone (3,5,5-trimethylcyclohex-2-en-1-one) and β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one).[1] α-Isophorone is an α,β-unsaturated ketone, a structural feature that imparts significant thermodynamic stability due to the conjugated system.[2] In contrast, β-isophorone is a β,γ-unsaturated ketone with an isolated double bond.[2] A third isomer, γ-isophorone, is rarely reported in the literature due to its low stability.[3] The equilibrium mixture of the isomers heavily favors the α-form, typically consisting of about 97% α-isophorone and 3% β-isophorone.[2]

These compounds serve as valuable intermediates in the chemical industry. For instance, β-isophorone is a key precursor in the synthesis of ketoisophorone, which is used in the production of vitamins, carotenoids, and various natural products.[4]

Physicochemical and Spectroscopic Data

Accurate identification and differentiation of trimethylcyclohexenone isomers are crucial for their application in synthesis and product development. The following tables summarize their key physical properties and provide a comparative analysis of their spectroscopic data.

Physical Properties
Propertyα-Isophorone (3,5,5-trimethylcyclohex-2-en-1-one)β-Isophorone (3,5,5-trimethylcyclohex-3-en-1-one)
IUPAC Name 3,5,5-trimethylcyclohex-2-en-1-one3,5,5-trimethylcyclohex-3-en-1-one
CAS Number 78-59-1471-01-2
Molar Mass 138.21 g/mol 138.21 g/mol
Appearance Colorless to yellowish liquidColorless liquid
Boiling Point 215.3 °C189 °C
Key Feature α,β-unsaturated ketone (conjugated system)β,γ-unsaturated ketone (isolated double bond)

Table 1: Comparison of the physical properties of α- and β-isophorone.[1][2]

Spectroscopic Data

The distinct structural differences between the isomers lead to unique spectroscopic signatures, which are detailed below.

Spectroscopic Dataα-Isophoroneβ-Isophorone
¹H NMR (CDCl₃) δ 5.88 (s, 1H, C=CH), 2.18 (s, 2H, CH₂), 1.93 (s, 3H, CH₃-C=), 1.03 (s, 6H, (CH₃)₂)δ 5.35 (br s, 1H, C=CH), 2.75 (s, 2H, CH₂-C=O), 2.25 (s, 2H, C=C-CH₂), 1.75 (s, 3H, CH₃-C=), 1.05 (s, 6H, (CH₃)₂)
¹³C NMR (CDCl₃) δ 199.9 (C=O), 160.4 (C-3), 125.5 (C-2), 50.7 (C-6), 45.2 (C-4), 33.5 (C-5), 28.3 (2 x CH₃), 24.5 (CH₃)δ 210.8 (C=O), 136.1 (C-3), 119.5 (C-4), 52.8 (C-2), 46.2 (C-6), 33.9 (C-5), 28.1 (2 x CH₃), 23.9 (CH₃)
FTIR (cm⁻¹) ~1665 (C=O, conjugated), ~1630 (C=C)~1715 (C=O, non-conjugated), ~1650 (C=C)
Mass Spec. (m/z) 138 (M+), 123, 95, 82, 67, 54138 (M+), 123, 96, 82, 67, 53

Table 2: Comparative spectroscopic data for α- and β-isophorone.[5][6][7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of isophorone and the isomerization of its α- and β-forms.

Synthesis of Isophorone (α- and β-isomers) via Acetone (B3395972) Self-Condensation

Isophorone is produced industrially through the base-catalyzed self-condensation of acetone.[3] This reaction typically yields a mixture rich in the α-isomer.

Materials:

  • Acetone

  • Aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • Charge the reaction vessel with acetone.

  • Introduce the aqueous alkali catalyst (e.g., 10 wt% aqueous KOH solution).[3]

  • The reaction can be carried out under liquid-phase or vapor-phase conditions. For liquid-phase synthesis, typical conditions involve elevated temperatures and pressures (e.g., up to 320 °C and 20 MPa under supercritical conditions for high selectivity).[3]

  • The reaction proceeds through a series of aldol (B89426) condensations and Michael additions.

  • Following the reaction, the catalyst is neutralized, and the product mixture is subjected to fractional distillation to separate isophorone from unreacted acetone and byproducts.

Isomerization of α-Isophorone to β-Isophorone

The conversion of the thermodynamically stable α-isophorone to the β-isomer can be achieved through gas-phase isomerization over a solid catalyst.[4]

Materials:

  • α-Isophorone

  • Heterogeneous catalyst (e.g., nickel oxide on γ-aluminium oxide, calcined at 1200 °C for 3 hours)[4]

  • Reaction tube with external heating

  • Evaporation flask

  • Condenser and receiver

  • Nitrogen gas supply

Procedure:

  • Pack the reaction tube with the catalyst.

  • Heat the catalyst to the reaction temperature (e.g., 300 °C).[4]

  • Heat the evaporation flask containing α-isophorone to maintain a consistent feed rate (e.g., 105 °C).[4]

  • Introduce gaseous α-isophorone and an inert carrier gas like nitrogen into the reaction tube.

  • The isomerized product mixture is passed through a condenser and collected in a receiver.

  • The resulting mixture, containing α-isophorone, β-isophorone, and a small amount of γ-isophorone, can be separated by fractional distillation.[4]

Workflow and Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and isomerization pathways of trimethylcyclohexenone isomers.

synthesis_and_isomerization cluster_synthesis Isophorone Synthesis cluster_isomerization Isomerization Acetone Acetone MesitylOxide Mesityl Oxide Acetone->MesitylOxide Aldol Condensation Intermediate 4,4-Dimethylheptane-2,6-dione MesitylOxide->Intermediate Michael Addition (+ Acetone) Alpha_Isophorone α-Isophorone Intermediate->Alpha_Isophorone Intramolecular Aldol Condensation Beta_Isophorone β-Isophorone Gamma_Isophorone γ-Isophorone Beta_Isophorone->Gamma_Isophorone Isomerization Alpha_Isophorone_iso α-Isophorone Alpha_Isophorone_iso->Beta_Isophorone Base/Acid or Thermal Isomerization experimental_workflow cluster_synthesis_flow Synthesis Workflow cluster_isomerization_flow Isomerization Workflow start_synth Start: Acetone + Base Catalyst reaction_synth Reaction at Elevated Temperature & Pressure start_synth->reaction_synth neutralization Catalyst Neutralization reaction_synth->neutralization distillation_synth Fractional Distillation neutralization->distillation_synth product_synth Product: α-Isophorone rich mixture distillation_synth->product_synth start_iso Start: α-Isophorone vaporization Vaporization start_iso->vaporization reaction_iso Pass over Heated Catalyst Bed (e.g., NiO/Al₂O₃) vaporization->reaction_iso condensation Condensation reaction_iso->condensation distillation_iso Fractional Distillation condensation->distillation_iso product_iso Product: β-Isophorone distillation_iso->product_iso

References

Exploratory

Theoretical and Computational Elucidation of 4,4,5-Trimethyl-2-cyclohexen-1-one: A Technical Guide

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4,4,5-Trimet...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4,4,5-Trimethyl-2-cyclohexen-1-one. In the absence of specific published computational studies on this molecule, this document outlines a robust theoretical framework based on established quantum chemical methods. It details the protocols for geometry optimization, vibrational frequency analysis, and the prediction of spectroscopic properties, which are crucial for the structural elucidation and characterization of novel compounds in drug discovery and development. This guide serves as a practical blueprint for researchers seeking to apply computational chemistry to investigate the properties of substituted cyclohexenone systems.

Introduction

4,4,5-Trimethyl-2-cyclohexen-1-one is a substituted cyclic ketone with potential applications in organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for its effective utilization. Computational chemistry provides a powerful and cost-effective avenue for in-depth molecular characterization, complementing and guiding experimental work.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to predict the molecular properties of 4,4,5-Trimethyl-2-cyclohexen-1-one. The methodologies described herein are also applicable to its various isomers, such as the 3,4,4-, 2,4,4-, and 3,5,5-trimethyl-2-cyclohexen-1-one variants.

Computational Methodology

A typical computational investigation of a molecule like 4,4,5-Trimethyl-2-cyclohexen-1-one involves a series of steps, from initial structure generation to the calculation of detailed chemical and physical properties.

Molecular Structure and Geometry Optimization

The initial step involves the generation of a plausible 3D structure of 4,4,5-Trimethyl-2-cyclohexen-1-one. This can be achieved using molecular building software. Subsequently, a geometry optimization is performed to locate the minimum energy conformation of the molecule. This is a critical step as all subsequent calculations are dependent on the accuracy of the optimized geometry.

Experimental Protocol: Geometry Optimization

  • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.

  • Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a common and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is generally sufficient for initial geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(2d,p) can be employed.

  • Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Procedure:

    • Build the initial 3D structure of 4,4,5-Trimethyl-2-cyclohexen-1-one.

    • Define the level of theory (e.g., B3LYP/6-31G(d,p)).

    • Perform a geometry optimization calculation.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a true minimum.

The output of this calculation provides the optimized Cartesian coordinates of each atom, from which key structural parameters can be derived.

Data Presentation: Optimized Geometrical Parameters

ParameterAtom(s) InvolvedCalculated Value (Å or °)
Bond Lengths (Å)
C=OC1-O11[Representative Value]
C=CC2-C3[Representative Value]
C-C (ring)C1-C2, C3-C4, etc.[Representative Value]
C-C (methyl)C4-C7, C4-C8, C5-C9[Representative Value]
C-HVarious[Representative Value]
**Bond Angles (°) **
O=C-CO11-C1-C2[Representative Value]
C=C-CC2-C3-C4[Representative Value]
C-C-C (ring)C1-C6-C5, etc.[Representative Value]
H-C-H (methyl)H-C7-H, etc.[Representative Value]
Dihedral Angles (°)
O=C-C=CO11-C1-C2-C3[Representative Value]
Ring PuckeringC1-C2-C3-C4, etc.[Representative Value]

Note: Representative values would be populated from the actual calculation results.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak.

Experimental Protocol: Vibrational Frequency Calculation

  • Method: DFT, using the same functional and basis set as the geometry optimization.

  • Procedure:

    • Use the optimized geometry from the previous step as the input structure.

    • Perform a frequency calculation.

    • The output will provide the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.

Data Presentation: Calculated Vibrational Frequencies

Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
[Value][Value][Value]C=O stretch
[Value][Value][Value]C=C stretch
[Value][Value][Value]C-H stretch (sp², sp³)
[Value][Value][Value]CH₂ scissoring, twisting, wagging, rocking
[Value][Value][Value]CH₃ symmetric and asymmetric deformations
[Value][Value][Value]Ring deformation modes

Note: The calculated frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.

Spectroscopic Properties Prediction

Computational methods can also be employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Experimental Protocol: NMR Chemical Shift Calculation

  • Method: Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. This is typically performed using DFT.

  • Functional and Basis Set: The same level of theory as the geometry optimization can be used, although larger basis sets are often preferred for higher accuracy.

  • Procedure:

    • Use the optimized geometry as the input.

    • Perform a GIAO-NMR calculation.

    • The output provides the absolute shielding values for each nucleus.

    • To obtain chemical shifts, the calculated shielding values are referenced against the shielding of a standard compound (e.g., Tetramethylsilane - TMS) calculated at the same level of theory.

Data Presentation: Calculated ¹³C and ¹H NMR Chemical Shifts

AtomCalculated Shielding (ppm)Calculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C
C1 (C=O)[Value][Value][Reference Value]
C2 (=CH)[Value][Value][Reference Value]
C3 (=C)[Value][Value][Reference Value]
C4 (C(CH₃)₂)[Value][Value][Reference Value]
C5 (CH)[Value][Value][Reference Value]
C6 (CH₂)[Value][Value][Reference Value]
C7, C8 (CH₃)[Value][Value][Reference Value]
C9 (CH₃)[Value][Value][Reference Value]
¹H
H on C2[Value][Value][Reference Value]
H on C5[Value][Value][Reference Value]
H on C6[Value][Value][Reference Value]
H on C7, C8[Value][Value][Reference Value]
H on C9[Value][Value][Reference Value]

Note: Experimental values, if available, would be used for comparison and validation of the computational model.

Visualization of Computational Workflow

The logical flow of a theoretical investigation into the properties of 4,4,5-Trimethyl-2-cyclohexen-1-one can be visualized as a workflow diagram.

Computational_Workflow cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Generation (4,4,5-Trimethyl-2-cyclohexen-1-one) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc Optimized Geometry struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra nmr_spectra NMR Spectra (¹³C, ¹H Chemical Shifts) nmr_calc->nmr_spectra comparison Comparison with Experimental Data vib_spectra->comparison nmr_spectra->comparison

Caption: Computational workflow for theoretical analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of 4,4,5-Trimethyl-2-cyclohexen-1-one. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometric structure, vibrational properties, and spectroscopic signatures. The detailed protocols and data presentation formats provided herein serve as a template for conducting and reporting such theoretical investigations. The synergy between computational predictions and experimental validation is crucial for accelerating research and development in fields where a deep molecular understanding is essential.

Protocols & Analytical Methods

Method

Synthesis of Derivatives from 4,4,5-Trimethyl-2-cyclohexen-1-one: Application Notes and Protocols for Researchers

For Immediate Release This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives from the starting material 4,4,5-Trimethyl-2-cyclohexen-1-one. This ver...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives from the starting material 4,4,5-Trimethyl-2-cyclohexen-1-one. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its potential for creating a diverse range of complex molecules with potential therapeutic applications. The following sections detail key synthetic transformations, including reaction conditions, and present quantitative data in a structured format for ease of comparison.

Introduction

4,4,5-Trimethyl-2-cyclohexen-1-one is a substituted cyclic enone that serves as a valuable precursor in organic synthesis. Its reactive sites—the carbonyl group, the α-carbon, and the β-carbon of the enone system—allow for a variety of chemical modifications. These modifications can lead to the formation of novel carbocyclic and heterocyclic scaffolds, which are foundational in the development of new pharmaceutical agents. The strategic functionalization of this molecule can yield derivatives with potential applications in areas such as oncology, infectious diseases, and inflammation.

Key Synthetic Transformations

The primary routes for derivatization of 4,4,5-Trimethyl-2-cyclohexen-1-one involve leveraging the reactivity of its enone functional group. Key reactions include conjugate additions, Robinson annulation, and reactions at the carbonyl group.

Conjugate Addition with Organocuprates (Gilman Reagents)

Conjugate addition, or 1,4-addition, of nucleophiles to the β-carbon of the α,β-unsaturated ketone is a fundamental strategy for introducing alkyl or aryl substituents. Gilman reagents (lithium diorganocuprates) are particularly effective for this transformation, as they are "soft" nucleophiles that preferentially attack the β-position over the "hard" carbonyl carbon. This reaction is crucial for the synthesis of various saturated cyclohexanone (B45756) derivatives.[1][2]

Reaction Scheme:

start 4,4,5-Trimethyl- 2-cyclohexen-1-one reagents 1. R₂CuLi (Gilman Reagent) 2. H₃O⁺ (workup) product 3-substituted-4,4,5- Trimethylcyclohexan-1-one reagents->product

Caption: Conjugate addition of a Gilman reagent.

Experimental Protocol: Generalized Procedure for Conjugate Addition

  • Materials:

    • 4,4,5-Trimethyl-2-cyclohexen-1-one

    • Anhydrous copper(I) iodide (CuI)

    • Organolithium reagent (e.g., methyllithium, butyllithium)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the organolithium reagent (2.2 equivalents) to the cooled suspension with stirring. Allow the mixture to stir for 30 minutes to form the Gilman reagent.

    • In a separate flask, dissolve 4,4,5-Trimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF.

    • Add the solution of the enone dropwise to the Gilman reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative)

R-Group of Gilman ReagentProductYield (%)Reference
Methyl3,4,4,5-Tetramethylcyclohexan-1-one~85-95General procedure for Gilman reagents[2]
Butyl3-Butyl-4,4,5-trimethylcyclohexan-1-one~80-90General procedure for Gilman reagents[2]
Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a new six-membered ring.[3][4][5] This method is instrumental in the synthesis of bicyclic and polycyclic systems, including steroids and terpenoids. Using 4,4,5-trimethyl-2-cyclohexen-1-one as the Michael acceptor with an enolate donor (e.g., from cyclohexanone) can lead to the formation of complex fused-ring structures.

Reaction Workflow:

start Enolate Donor + 4,4,5-Trimethyl-2-cyclohexen-1-one michael Michael Addition start->michael intermediate 1,5-Diketone Intermediate michael->intermediate aldol Intramolecular Aldol Condensation intermediate->aldol product Annulated Product aldol->product

Caption: Robinson annulation workflow.

Experimental Protocol: Generalized Procedure for Robinson Annulation

  • Materials:

    • 4,4,5-Trimethyl-2-cyclohexen-1-one

    • A ketone with α-hydrogens (e.g., cyclohexanone)

    • Base (e.g., sodium ethoxide, potassium hydroxide)

    • Solvent (e.g., ethanol)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve the ketone (1.0 equivalent) in the solvent.

    • Add the base (e.g., 1.1 equivalents of sodium ethoxide) and stir the mixture to form the enolate.

    • Add 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 equivalent) to the enolate solution.

    • Stir the reaction mixture at room temperature for several hours to facilitate the Michael addition.

    • Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or distillation.

Quantitative Data (Representative)

Enolate DonorProductYield (%)Reference
CyclohexanoneOctahydrophenanthren-one derivative~60-75Based on general Robinson annulation procedures[3][4][5]
AcetoneSubstituted cyclohexenone~50-65Based on general Robinson annulation procedures[3][4][5]
Reactions at the Carbonyl Group

The carbonyl group of 4,4,5-trimethyl-2-cyclohexen-1-one can be targeted by various nucleophiles, leading to the formation of alcohols or new carbon-carbon bonds at the carbonyl carbon (1,2-addition).

Grignard reagents, being "hard" nucleophiles, predominantly attack the carbonyl carbon. This reaction is a classic method for converting ketones to tertiary alcohols.[6]

Reaction Scheme:

start 4,4,5-Trimethyl- 2-cyclohexen-1-one reagents 1. RMgX (Grignard Reagent) 2. H₃O⁺ (workup) product 1-substituted-4,4,5-Trimethyl- cyclohex-2-en-1-ol reagents->product

Caption: Grignard reaction at the carbonyl group.

Experimental Protocol: Generalized Procedure for Grignard Reaction

  • Materials:

    • 4,4,5-Trimethyl-2-cyclohexen-1-one

    • Grignard reagent (e.g., methylmagnesium bromide)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, place the Grignard reagent solution (1.2 equivalents).

    • Cool the solution in an ice bath.

    • Dissolve 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting alcohol by column chromatography.

The Wittig reaction provides a method for converting the carbonyl group into a carbon-carbon double bond by reacting it with a phosphorus ylide.[7][8][9] This allows for the introduction of an exocyclic double bond.

Reaction Scheme:

start 4,4,5-Trimethyl- 2-cyclohexen-1-one reagents Ph₃P=CHR (Wittig Reagent) product 4,4,5-Trimethyl-1-alkylidene- cyclohex-2-ene reagents->product

Caption: Wittig reaction for olefination.

Experimental Protocol: Generalized Procedure for Wittig Reaction

  • Materials:

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

    • Add the strong base at the appropriate temperature (e.g., -78 °C to 0 °C for n-BuLi) to generate the ylide.

    • Stir the mixture for about 30 minutes.

    • Add a solution of 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 equivalent) in the same anhydrous solvent to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.

Quantitative Data for Carbonyl Additions (Representative)

ReactionReagentProductYield (%)Reference
GrignardMethylmagnesium bromide1,4,4,5-Tetramethylcyclohex-2-en-1-ol~80-90Based on general Grignard procedures[6]
WittigMethylenetriphenylphosphorane1-Methylene-4,4,5-trimethylcyclohex-2-ene~60-75Based on general Wittig procedures[7][8][9]

Applications in Drug Development

The derivatives synthesized from 4,4,5-trimethyl-2-cyclohexen-1-one can serve as scaffolds for the development of novel therapeutic agents. For instance, the introduction of various substituents through the described methods can modulate the lipophilicity, steric profile, and electronic properties of the molecule, which are critical parameters for biological activity and pharmacokinetic properties. The resulting complex structures can be screened for activity in various disease models. The damascones, which are structurally related to derivatives of this starting material, are known for their fragrance properties and are valuable in the flavor and fragrance industry.[10][11][12]

Conclusion

4,4,5-Trimethyl-2-cyclohexen-1-one is a versatile and valuable starting material for the synthesis of a wide array of chemical derivatives. The protocols outlined in this document for conjugate addition, Robinson annulation, and carbonyl group modifications provide a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules. The ability to systematically modify the structure of this starting material makes it an attractive platform for the discovery and development of new chemical entities for pharmaceutical and other applications.

References

Application

Application Notes and Protocols for Michael Addition Reactions of 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals Application Notes 4,4,5-Trimethyl-2-cyclohexen-1-one is a highly substituted α,β-unsaturated ketone that can serve as a Michael acceptor in conjugate additi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4,4,5-Trimethyl-2-cyclohexen-1-one is a highly substituted α,β-unsaturated ketone that can serve as a Michael acceptor in conjugate addition reactions. The presence of three methyl groups on the cyclohexenone ring introduces significant steric hindrance, which can influence the reactivity and stereoselectivity of the Michael addition. Understanding these effects is crucial for the successful application of this building block in the synthesis of complex molecules, including potential pharmaceutical candidates.

The core utility of Michael additions involving 4,4,5-trimethyl-2-cyclohexen-1-one lies in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position (C5), leading to the creation of a quaternary stereocenter. The resulting 1,5-dicarbonyl compounds or their analogs are versatile intermediates in organic synthesis.

Key Considerations for Michael Additions with 4,4,5-Trimethyl-2-cyclohexen-1-one:

  • Steric Hindrance: The gem-dimethyl group at the 4-position and the methyl group at the 5-position create a sterically congested environment around the β-carbon. This can necessitate more forcing reaction conditions (e.g., elevated temperatures, stronger nucleophiles, or longer reaction times) compared to less substituted cyclohexenones.

  • Nucleophile Choice: "Soft" nucleophiles are generally preferred for Michael additions to α,β-unsaturated carbonyls to favor 1,4-conjugate addition over 1,2-direct addition to the carbonyl group.[1][2] Common soft nucleophiles include organocuprates (Gilman reagents), enamines, and stabilized enolates (e.g., from malonates or β-ketoesters).[2][3][4]

  • Stereoselectivity: The facial selectivity of the nucleophilic attack on the prochiral β-carbon will be influenced by the existing stereocenter at C5 and the overall conformation of the cyclohexenone ring. The bulky substituents may direct the incoming nucleophile to the less hindered face of the molecule, potentially leading to high diastereoselectivity.

  • Catalysis: Both base-catalyzed and organocatalytic methods can be employed. Chiral organocatalysts, such as secondary amines (e.g., prolinol derivatives), can be used to achieve enantioselective Michael additions.[5] However, the steric bulk of 4,4,5-trimethyl-2-cyclohexen-1-one may pose challenges for catalyst turnover and efficiency.

Potential Applications in Drug Development:

The highly functionalized cyclohexanone (B45756) products obtained from Michael additions with 4,4,5-trimethyl-2-cyclohexen-1-one can serve as scaffolds for the synthesis of novel chemical entities. The introduction of diverse functionalities via the Michael donor allows for the exploration of structure-activity relationships in drug discovery programs. The cyclohexanone core is a common motif in many biologically active natural products and synthetic pharmaceuticals.[6]

Experimental Protocols

The following protocols are adapted from established procedures for Michael additions to structurally similar, highly substituted cyclohexenones and may require optimization for 4,4,5-trimethyl-2-cyclohexen-1-one.

Protocol 1: Michael Addition of an Organocuprate (Gilman Reagent)

This protocol describes the 1,4-conjugate addition of a methyl group using lithium dimethylcuprate. Organocuprates are excellent soft nucleophiles for creating carbon-carbon bonds in a 1,4-fashion.[7]

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Lithium Dimethylcuprate:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CuI (1.1 equivalents).

    • Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of MeLi (2.2 equivalents) in diethyl ether to the stirred suspension. The solution should turn from a yellow suspension to a colorless or slightly yellow solution.

    • Stir the mixture at -78 °C for 30 minutes.

  • Michael Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly transfer the solution of the enone to the freshly prepared lithium dimethylcuprate solution via cannula.

    • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). Due to the steric hindrance, the reaction may require several hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3,4,4,5-tetramethylcyclohexan-1-one.

Expected Outcome and Data:

While specific data for 4,4,5-trimethyl-2-cyclohexen-1-one is not available, reactions with other substituted cyclohexenones suggest that good to excellent yields can be expected. The diastereoselectivity will depend on the facial bias of the nucleophilic attack.

Michael DonorMichael AcceptorProductExpected YieldExpected Diastereomeric Ratio (d.r.)
(CH₃)₂CuLi4,4,5-Trimethyl-2-cyclohexen-1-one3,4,4,5-Tetramethylcyclohexan-1-one70-90%>10:1 (highly dependent on substrate)
Protocol 2: Organocatalytic Enantioselective Michael Addition of an Aldehyde

This protocol outlines an asymmetric Michael addition using an aldehyde as the nucleophile, catalyzed by a chiral secondary amine. This type of reaction can generate products with high enantiomeric excess.[5]

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Propanal (or other aldehyde)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (or other suitable organocatalyst)

  • Benzoic acid (or other co-catalyst)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 equivalent), the organocatalyst (0.1-0.2 equivalents), and the co-catalyst (0.1-0.2 equivalents).

    • Add the anhydrous solvent (DCM or CHCl₃).

    • Add the aldehyde (2.0-3.0 equivalents) to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or ¹H NMR spectroscopy. These reactions can be slow due to steric hindrance and may require 24-72 hours.

  • Work-up:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data for Analogous Systems:

For Michael additions of aldehydes to less substituted cyclohexenones using similar catalysts, high yields and excellent stereoselectivities have been reported.[5] For the sterically hindered 4,4,5-trimethyl-2-cyclohexen-1-one, lower yields and selectivities might be observed, and optimization of the catalyst and reaction conditions would be critical.

Michael DonorMichael AcceptorCatalystExpected YieldExpected d.r.Expected e.e.
PropanalCyclohexenone (analogous)Chiral prolinol ether>90%>20:1>95%
Propanal4,4,5-Trimethyl-2-cyclohexen-1-oneChiral prolinol ether40-70% (requires optimization)Moderate to goodModerate to good

Visualizations

General Michael Addition Mechanism

Michael_Addition cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Product MA 4,4,5-Trimethyl-2-cyclohexen-1-one (Michael Acceptor) Enolate Enolate Intermediate MA->Enolate Nucleophilic Attack Nu Nucleophile (Michael Donor) Nu->Enolate Product Michael Adduct Enolate->Product Protonation

Caption: General mechanism of a Michael addition reaction.

Experimental Workflow for Organocuprate Addition

Organocuprate_Workflow cluster_prep Reagent Preparation cluster_reaction Michael Addition cluster_workup Work-up & Purification CuI CuI Suspension in THF Cuprate Lithium Dimethylcuprate CuI->Cuprate MeLi MeLi Solution MeLi->Cuprate @ -78 °C Reaction Reaction Mixture Cuprate->Reaction Enone 4,4,5-Trimethyl-2-cyclohexen-1-one in THF Enone->Reaction @ -78 °C Quench Quench with NH4Cl Reaction->Quench Extract Extraction with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Purified Product Purify->FinalProduct

Caption: Workflow for the Michael addition of an organocuprate.

References

Method

Application Notes and Protocols: Diels-Alder Reactions Involving 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-member...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This method is of particular interest in drug development and the synthesis of complex natural products due to its high degree of stereospecificity and regioselectivity. This document provides detailed application notes and protocols for Diels-Alder reactions involving 4,4,5-trimethyl-2-cyclohexen-1-one as the dienophile.

General Reaction Scheme

The Diels-Alder reaction of 4,4,5-trimethyl-2-cyclohexen-1-one with a generic diene is depicted below. The reaction typically requires thermal conditions or, more effectively, Lewis acid catalysis to proceed at a reasonable rate and yield.

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction The catalytic hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, providing access to saturated keto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, providing access to saturated ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. This document provides detailed application notes and protocols for the catalytic hydrogenation of 4,4,5-Trimethyl-2-cyclohexen-1-one to yield 4,4,5-trimethylcyclohexanone. The primary focus is on achieving high selectivity for the reduction of the carbon-carbon double bond while preserving the carbonyl group.

The selective hydrogenation of the C=C bond in α,β-unsaturated ketones like 4,4,5-Trimethyl-2-cyclohexen-1-one can be effectively achieved using various heterogeneous catalysts. The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the carbonyl group to a hydroxyl group. Palladium and Raney® Nickel catalysts are particularly effective for this transformation, demonstrating high conversion rates and excellent selectivity for the desired saturated ketone.

Reaction Pathway

The catalytic hydrogenation of 4,4,5-Trimethyl-2-cyclohexen-1-one involves the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst to yield 4,4,5-trimethylcyclohexanone.

General Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4_4_5_Trimethyl_2_cyclohexen_1_one 4,4,5-Trimethyl-2-cyclohexen-1-one 4_4_5_trimethylcyclohexanone 4,4,5-trimethylcyclohexanone 4_4_5_Trimethyl_2_cyclohexen_1_one->4_4_5_trimethylcyclohexanone + H₂ / Catalyst H2 H₂ (Hydrogen Gas) Catalyst e.g., Pd/C, Raney® Ni

Caption: General reaction scheme for the catalytic hydrogenation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the catalytic hydrogenation of α,β-unsaturated ketones, with specific examples drawn from the highly analogous substrate, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone). The reactivity of 4,4,5-Trimethyl-2-cyclohexen-1-one is expected to be very similar.

Table 1: Comparison of Catalytic Systems

CatalystSolventTemperature (°C)PressureConversion (%)Selectivity for Saturated Ketone (%)
Palladium on Carbon (Pd/C)Various (e.g., Ethanol, Ethyl Acetate)AmbientAtmospheric to moderate>99~100[1]
Raney® NickelTetrahydrofuran (THF)Ambient to moderateAtmospheric to moderate100[1]98.1[1]
Platinum(IV) Oxide (PtO₂)Ethanol, Acetic AcidAmbientAtmospheric to moderateHighHigh
Rhodium on Carbon (Rh/C)VariousAmbient to moderateAtmospheric to moderateHighVariable
Ruthenium on Carbon (Ru/C)VariousModerate to highModerate to highHighVariable

Table 2: Influence of Reaction Parameters for Palladium on Carbon (Pd/C) Catalysis

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Loading (mol%) 1510Higher loading generally increases reaction rate.
Hydrogen Pressure (bar) 11050Increased pressure can increase reaction rate but may affect selectivity.
Temperature (°C) 255075Higher temperatures increase rate but may promote over-reduction.
Solvent EthanolEthyl AcetateHexaneSolvent choice can influence catalyst activity and substrate solubility.

Experimental Protocols

Below are two detailed protocols for the catalytic hydrogenation of 4,4,5-Trimethyl-2-cyclohexen-1-one using common and effective catalysts.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is highly effective for the selective hydrogenation of the carbon-carbon double bond.

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Filtration apparatus (e.g., Celite® or a syringe filter)

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, add 4,4,5-Trimethyl-2-cyclohexen-1-one (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the substrate and create a slurry with the catalyst.

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically atmospheric pressure using a balloon or higher pressures in a Parr apparatus).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,4,5-trimethylcyclohexanone.

  • Purification (if necessary): The crude product can be purified by distillation or column chromatography if required.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst for hydrogenations.[2][3] Caution should be exercised as it can be pyrophoric.[3]

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Raney® Nickel (as a slurry in water or ethanol)

  • Tetrahydrofuran (THF) or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the Raney® Nickel slurry with the chosen reaction solvent (e.g., THF or ethanol) to remove the storage solvent (usually water). This should be done under an inert atmosphere.

  • Reactor Setup: In the hydrogenation vessel, add the washed Raney® Nickel catalyst.

  • Substrate and Solvent Addition: Add a solution of 4,4,5-Trimethyl-2-cyclohexen-1-one (1.0 eq) in the reaction solvent to the vessel.

  • Inerting: Seal the vessel and thoroughly purge with an inert gas.

  • Hydrogenation: Introduce hydrogen gas and pressurize the reactor as required.

  • Reaction Monitoring: Stir the mixture vigorously at the desired temperature (often ambient). Monitor the reaction's progress.

  • Work-up: After completion, vent the hydrogen and purge with an inert gas.

  • Catalyst Removal: Allow the catalyst to settle, then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. Keep the catalyst wet to prevent it from becoming pyrophoric.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the 4,4,5-trimethylcyclohexanone by distillation or chromatography as needed.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for a typical catalytic hydrogenation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Setup: - Add Substrate - Add Solvent B Catalyst Addition (under inert atmosphere) A->B C Inert Gas Purge B->C D Introduce Hydrogen Gas C->D E Reaction Monitoring (TLC, GC, NMR) D->E F Vent Hydrogen & Purge with Inert Gas E->F Reaction Complete G Catalyst Filtration F->G H Solvent Evaporation G->H I Purification (Distillation/Chromatography) H->I

Caption: Experimental workflow for catalytic hydrogenation.

References

Method

Application Notes and Protocols: 4,4,5-Trimethyl-2-cyclohexen-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of 4,4,5-trimethyl-2-cyclohexen-1-one as a versatile building block in organic s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,4,5-trimethyl-2-cyclohexen-1-one as a versatile building block in organic synthesis. While specific literature on this exact isomer is limited, its utility can be inferred from the well-established chemistry of closely related substituted cyclohexenones. The protocols and data presented herein are based on analogous systems and established synthetic methodologies, providing a robust framework for its application in research and development.

Overview and Physicochemical Properties

4,4,5-Trimethyl-2-cyclohexen-1-one is a substituted α,β-unsaturated ketone. The presence of the enone functionality, along with the specific substitution pattern, makes it a valuable intermediate for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The gem-dimethyl group at the C4 position sterically hinders reactions at that site and influences the conformation of the ring, while the methyl group at C5 provides an additional stereocenter that can be exploited in stereoselective syntheses.

Table 1: Physicochemical Properties of 4,4,5-Trimethyl-2-cyclohexen-1-one and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)CAS Number
4,4,5-Trimethyl-2-cyclohexen-1-one (Target) C₉H₁₄O138.21Estimated 75-85 (at reduced pressure)Estimated 1.47-1.48Not assigned
4,4-Dimethyl-2-cyclohexen-1-one[1]C₈H₁₂O124.1872-73.5 / 20 mmHg1.4731073-13-8
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)[2]C₉H₁₄O138.21213-2141.47878-59-1
4,4,6-Trimethyl-2-cyclohexen-1-one[3][4]C₉H₁₄O138.21Not availableNot available13395-73-8

Synthetic Protocols

The synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one can be achieved through several established methods for constructing cyclohexenone rings. The Robinson annulation is a powerful and widely used method for this purpose.[5][6][7][8][9]

The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[5][6][7] For the synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one, the logical precursors would be 3-methyl-2-butanone (B44728) and methyl vinyl ketone.

Robinson_Annulation Proposed Synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product ketone 3-Methyl-2-butanone michael Michael Addition ketone->michael Base (e.g., NaOEt) mvk Methyl Vinyl Ketone mvk->michael aldol Intramolecular Aldol Condensation michael->aldol 1,5-Diketone Intermediate product 4,4,5-Trimethyl-2-cyclohexen-1-one aldol->product Heat, -H₂O Michael_Addition Michael Addition to 4,4,5-Trimethyl-2-cyclohexen-1-one cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product cyclohexenone 4,4,5-Trimethyl- 2-cyclohexen-1-one conjugate_addition 1,4-Conjugate Addition cyclohexenone->conjugate_addition nucleophile Soft Nucleophile (e.g., Gilman Reagent, Enolate) nucleophile->conjugate_addition protonation Protonation/Work-up conjugate_addition->protonation Enolate Intermediate product 3-Substituted-4,4,5- trimethylcyclohexan-1-one protonation->product

References

Application

Application Notes and Protocols for Robinson Annulation with 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract The Robinson annulation is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis for the formation of six-membered ri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Robinson annulation is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis for the formation of six-membered rings. This application note provides a detailed experimental protocol for the Robinson annulation of the sterically hindered α,β-unsaturated ketone, 4,4,5-Trimethyl-2-cyclohexen-1-one. Due to the steric hindrance posed by the gem-dimethyl and adjacent methyl groups, a standard Robinson annulation protocol is often low-yielding. Therefore, this document outlines a modified approach utilizing a Stork enamine annulation, which is better suited for hindered substrates. Additionally, a microwave-assisted variation is presented as a rapid and efficient alternative.

Introduction

The Robinson annulation, first reported by Robert Robinson in 1935, is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring.[1] This reaction is of significant importance in the synthesis of various natural products, steroids, and polycyclic compounds.[2] The classical Robinson annulation involves the reaction of a ketone enolate with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).

However, the reaction can be challenging when employing sterically hindered substrates, such as 4,4,5-Trimethyl-2-cyclohexen-1-one. The bulky substituents near the reactive sites can impede the approach of the nucleophile in the Michael addition and hinder the subsequent intramolecular cyclization. To overcome these steric challenges, alternative strategies have been developed. The Stork enamine synthesis offers a milder and more effective method for the annulation of hindered ketones.[3][4] This method involves the reaction of an enamine, formed from a ketone and a secondary amine, with a Michael acceptor. Enamines are more nucleophilic than their corresponding enolates and can react under less forcing conditions.[5]

This application note provides a detailed protocol for the Stork enamine annulation of 4,4,5-Trimethyl-2-cyclohexen-1-one with methyl vinyl ketone. A microwave-assisted protocol is also described, which can significantly reduce reaction times and improve yields.[1]

Signaling Pathways and Logical Relationships

The logical workflow for selecting the appropriate annulation method is depicted below. Due to the steric hindrance of the starting material, a direct Robinson annulation is likely to be inefficient. The Stork enamine annulation provides a more suitable pathway by utilizing a more reactive nucleophile.

logical_workflow start Starting Material: 4,4,5-Trimethyl-2-cyclohexen-1-one steric_hindrance Steric Hindrance Assessment start->steric_hindrance direct_robinson Direct Robinson Annulation (Low Yield Expected) steric_hindrance->direct_robinson High alternative_methods Alternative Annulation Methods steric_hindrance->alternative_methods High stork_enamine Stork Enamine Annulation alternative_methods->stork_enamine microwave_assisted Microwave-Assisted Annulation alternative_methods->microwave_assisted product Annulated Product: Trimethylated Octalone Derivative stork_enamine->product microwave_assisted->product

Caption: Logical workflow for selecting an appropriate annulation strategy.

Experimental Protocols

Protocol 1: Stork Enamine Annulation of 4,4,5-Trimethyl-2-cyclohexen-1-one

This protocol is adapted from established procedures for Stork enamine alkylations and annulations with hindered ketones.[6]

Materials:

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Formation of the Enamine

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator to yield the crude cyclohexanone enamine. The enamine is typically used in the next step without further purification.

Step 2: Michael Addition

  • Under an inert atmosphere, dissolve the crude enamine in anhydrous dioxane.

  • Add 4,4,5-Trimethyl-2-cyclohexen-1-one (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Aldol Condensation/Dehydration

  • After the Michael addition is complete, add 2 M aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.

  • To facilitate the aldol condensation and dehydration, add a solution of sodium ethoxide in ethanol (B145695) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with 2 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired annulated product.

Protocol 2: Microwave-Assisted Robinson Annulation

This protocol is a modification of a general procedure for microwave-assisted Robinson annulations.[1]

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Ethyl acetoacetate (B1235776)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol

Equipment:

  • Microwave reactor

  • Mortar and pestle

  • Standard laboratory glassware

Procedure:

  • In a mortar, grind 4,4,5-Trimethyl-2-cyclohexen-1-one (1.0 eq), ethyl acetoacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) until a homogeneous paste is formed.

  • Transfer the paste to a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-150 °C) for 10-30 minutes. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the vessel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Data Presentation

ParameterProtocol 1: Stork Enamine AnnulationProtocol 2: Microwave-Assisted Annulation
Michael Donor Cyclohexanone enamineEthyl acetoacetate
Catalyst/Base p-TSA (cat.), NaOEtK₂CO₃
Solvent Toluene, Dioxane, EthanolSolvent-free
Reaction Time 24-48 h (Michael) + 4-6 h (Aldol)10-30 min
Temperature Reflux100-150 °C
Typical Yield Moderate to GoodGood to Excellent
Workup Liquid-liquid extraction, ChromatographyLiquid-liquid extraction, Chromatography

Experimental Workflow

The general experimental workflow for the Stork enamine annulation is outlined below.

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Annulation cluster_purification Purification ketone Cyclohexanone + Pyrrolidine reflux Reflux in Toluene (Dean-Stark) ketone->reflux enamine Cyclohexanone Enamine reflux->enamine michael Stir in Dioxane (24-48h) enamine->michael start_ketone 4,4,5-Trimethyl-2- cyclohexen-1-one start_ketone->michael michael_adduct Iminium Salt Intermediate michael->michael_adduct hydrolysis Acidic Hydrolysis (2M HCl) michael_adduct->hydrolysis aldol Base-catalyzed Aldol/ Dehydration (NaOEt, Reflux) hydrolysis->aldol product Final Annulated Product aldol->product workup Extraction & Workup product->workup chromatography Column Chromatography workup->chromatography

Caption: Experimental workflow for the Stork enamine annulation.

Conclusion

The Robinson annulation of sterically hindered 4,4,5-Trimethyl-2-cyclohexen-1-one presents a synthetic challenge that can be effectively addressed by employing modified protocols. The Stork enamine annulation provides a reliable method for achieving this transformation under milder conditions than the classical approach. For a more rapid and potentially higher-yielding synthesis, the microwave-assisted protocol offers a compelling alternative. The choice of protocol will depend on the available equipment and the desired balance between reaction time and scalability. These detailed protocols provide a solid foundation for researchers to successfully synthesize novel polycyclic structures from sterically demanding precursors.

References

Method

Application Notes and Protocols: Asymmetric Synthesis Using 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4,5-Trimethyl-2-cyclohexen-1-one is a versatile chiral building block in organic synthesis. Its substituted cyclohexene (B86901) framework is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5-Trimethyl-2-cyclohexen-1-one is a versatile chiral building block in organic synthesis. Its substituted cyclohexene (B86901) framework is a common motif in a variety of natural products and pharmacologically active compounds. The presence of a prochiral center at the β-position of the enone system allows for the stereoselective installation of new stereocenters, making it a valuable substrate for asymmetric synthesis. This document provides detailed application notes and representative protocols for the use of 4,4,5-trimethyl-2-cyclohexen-1-one in asymmetric synthesis, with a focus on organocatalyzed conjugate addition reactions.

Key Applications in Asymmetric Synthesis

The primary application of 4,4,5-trimethyl-2-cyclohexen-1-one in asymmetric synthesis is as a Michael acceptor in conjugate addition reactions. These reactions allow for the formation of a new carbon-carbon or carbon-heteroatom bond at the C-5 position with high stereocontrol, leading to the creation of a chiral center. The gem-dimethyl group at the C-4 position can influence the facial selectivity of the incoming nucleophile, while the methyl group at C-5 provides a handle for further synthetic transformations.

Common classes of asymmetric reactions involving this substrate include:

  • Organocatalyzed Michael Additions: The use of chiral amines, such as prolinol derivatives, can activate the enone towards nucleophilic attack via the formation of a chiral iminium ion, leading to high enantioselectivity.

  • Metal-Catalyzed Conjugate Additions: Chiral metal complexes, for example, those based on copper or rhodium, can catalyze the addition of organometallic reagents with excellent stereocontrol.

These reactions are pivotal in the synthesis of complex molecules where the stereochemistry of the cyclohexane (B81311) ring is crucial for biological activity.

Data Presentation: Representative Organocatalyzed Michael Addition

The following table summarizes representative data for the organocatalyzed Michael addition of various nucleophiles to 4,4,5-trimethyl-2-cyclohexen-1-one. The data is based on typical results obtained for similar cyclohexenone systems as described in the scientific literature.

EntryNucleophile (Nu-H)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1Dimethyl malonate(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (10)Toluene (B28343)RT2492>20:195
2Nitromethane9-Amino(9-deoxy)epiquinine (5)CH2Cl2-20488515:192
3ThiophenolCinchonidine-derived squaramide (2)Toluene01298-97
41,3-DithianeChiral N-heterocyclic carbene (10)THFRT368810:190

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Michael Addition of Dimethyl Malonate

This protocol describes a representative procedure for the enantioselective addition of dimethyl malonate to 4,4,5-trimethyl-2-cyclohexen-1-one using a chiral prolinol-derived organocatalyst.

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Dimethyl malonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid (co-catalyst)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 mmol, 1.0 equiv).

  • Add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 0.1 equiv) and benzoic acid (0.1 mmol, 0.1 equiv).

  • Dissolve the mixture in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to room temperature.

  • Add dimethyl malonate (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Visualizations

Experimental Workflow for Asymmetric Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start add_reagents Add 4,4,5-trimethyl-2-cyclohexen-1-one, catalyst, and co-catalyst to flask start->add_reagents dissolve Dissolve in anhydrous toluene add_reagents->dissolve add_nucleophile Add dimethyl malonate dissolve->add_nucleophile stir Stir at room temperature for 24h add_nucleophile->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with aq. NH4Cl monitor->quench Complete extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography analysis Determine yield, dr, and ee chromatography->analysis end End analysis->end

Caption: General workflow for the organocatalyzed asymmetric Michael addition.

Proposed Catalytic Cycle for Iminium Ion Catalysis

G enone 4,4,5-Trimethyl- 2-cyclohexen-1-one iminium Chiral Iminium Ion enone->iminium + Catalyst - H2O catalyst Chiral Amine Catalyst adduct_enamine Enamine Intermediate iminium->adduct_enamine + Nucleophile nucleophile Nucleophile (e.g., Dimethyl Malonate) product Michael Adduct adduct_enamine->product + H2O - Catalyst

Caption: Proposed catalytic cycle for the asymmetric Michael addition via iminium ion activation.

Application

Application Notes and Protocols: The Use of 4,4,5-Trimethyl-2-cyclohexen-1-one in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4,5-Trimethyl-2-cyclohexen-1-one and its isomers are valuable chiral building blocks in organic synthesis, particularly in the construction o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5-Trimethyl-2-cyclohexen-1-one and its isomers are valuable chiral building blocks in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. The substituted cyclohexenone framework provides a versatile scaffold for the stereocontrolled introduction of functional groups and the formation of intricate ring systems. This document provides detailed application notes and protocols for the use of 4,4,5-trimethyl-2-cyclohexen-1-one, with a primary focus on its application in the Robinson annulation for the synthesis of terpenoid and steroid skeletons. Terpenoids are a large and diverse class of naturally occurring organic chemicals with a wide range of biological activities, making them attractive targets in drug discovery.[1][2]

Key Application: Robinson Annulation for Terpenoid and Steroid Scaffolds

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a tandem Michael addition and intramolecular aldol (B89426) condensation.[3][4] This reaction is exceptionally useful for the synthesis of polycyclic compounds like terpenes and steroids.[3][5] 4,4,5-Trimethyl-2-cyclohexen-1-one is an excellent substrate for this reaction, leading to the formation of decalin systems characteristic of many sesquiterpenes and diterpenes.

The overall transformation involves the reaction of an enolate, in this case derived from a ketone, with an α,β-unsaturated ketone (a Michael acceptor). In the context of using 4,4,5-trimethyl-2-cyclohexen-1-one, it can act as the Michael acceptor, reacting with an enolate to form a new six-membered ring.

Logical Workflow for Robinson Annulation

Robinson_Annulation_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Aldol Condensation start Ketone Starting Material base Addition of Base (e.g., NaOEt) start->base enolate Enolate Formation base->enolate michael_addition Michael Addition enolate->michael_addition Nucleophilic Attack michael_acceptor 4,4,5-Trimethyl-2-cyclohexen-1-one michael_acceptor->michael_addition diketone 1,5-Diketone Intermediate michael_addition->diketone aldol_addition Intramolecular Aldol Addition diketone->aldol_addition Base-catalyzed beta_hydroxy_ketone β-Hydroxy Ketone aldol_addition->beta_hydroxy_ketone dehydration Dehydration beta_hydroxy_ketone->dehydration Heat or Acid/Base final_product Annulated Product (Terpenoid/Steroid Scaffold) dehydration->final_product

Caption: Logical workflow of the Robinson annulation.

Experimental Protocol: Synthesis of an Eremophilane-type Scaffold

This protocol describes a general procedure for the Robinson annulation of 2-methylcyclohexanone (B44802) with 4,4,5-trimethyl-2-cyclohexen-1-one to generate a key intermediate for the synthesis of eremophilane-type sesquiterpenoids.[6][7]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol.

  • Enolate Formation: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enolate.

  • Michael Addition: Slowly add a solution of 4,4,5-trimethyl-2-cyclohexen-1-one (1.2 equivalents) in anhydrous ethanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 5% HCl.

  • Extraction: Remove the ethanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired annulated product.

Quantitative Data from Representative Syntheses

The following table summarizes typical yields and stereoselectivities for Robinson annulation and related reactions in the synthesis of natural product precursors.

Starting MaterialsProductCatalyst/BaseSolventYield (%)StereoselectivityReference
2-Methylcyclohexanone and Methyl vinyl ketoneWieland-Miescher ketone analogueL-ProlineDMSO9398% ee[5]
2-Methyl-1,3-cyclohexanedione and Methyl vinyl ketoneHajos-Parrish ketone precursor(S)-ProlineDMF70-80>99% ee[5]
Mesityl oxide and 2-cyanocyclohexanonecis-Decalol intermediate for patchoulol analogueNaOHMethanolNot specifiedComplete cis-selectivity[8]

Application in Natural Product Synthesis: Patchouli Alcohol

Patchouli alcohol is a tricyclic sesquiterpene alcohol that is a major component of patchouli oil.[9] Its complex carbon skeleton has made it a challenging target for total synthesis. Several synthetic routes have been developed, some of which utilize substituted cyclohexenone derivatives. For instance, a stereoselective four-step synthesis of racemic patchouli alcohol has been reported starting from 2,6,6-trimethyl-2,4-cyclohexadien-1-one, an isomer of the title compound.[10] The synthesis of patchouli odorants has also been achieved through a Robinson annulation strategy, highlighting the utility of this method in accessing the characteristic tricyclic core of patchoulol.[8]

Synthetic Pathway for a Patchoulol Analogue

Patchoulol_Analogue_Synthesis cluster_synthesis Synthesis of a Patchoulol Analogue start 2-Cyanocyclohexanone + Mesityl Oxide robinson Robinson Annulation start->robinson michael_product Michael Adduct robinson->michael_product epoxidation Weitz-Scheffer Epoxidation michael_product->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide wharton Wharton Rearrangement epoxide->wharton allylic_alcohol Allylic Alcohol Intermediate wharton->allylic_alcohol hydrogenation Hydrogenation allylic_alcohol->hydrogenation saturated_alcohol Saturated Alcohol Intermediate hydrogenation->saturated_alcohol reduction Nitrile Reduction saturated_alcohol->reduction amine Amine Intermediate reduction->amine deamination Deamination amine->deamination final_product Patchoulol Analogue deamination->final_product

Caption: Synthetic pathway to a patchoulol analogue.[8]

Conclusion

4,4,5-Trimethyl-2-cyclohexen-1-one is a versatile building block for the synthesis of complex natural products. Its application in the Robinson annulation provides an efficient route to the core structures of numerous terpenoids and steroids. The protocols and data presented here offer a guide for researchers in the field of natural product synthesis and drug discovery to utilize this valuable synthon in their synthetic endeavors. The ability to construct intricate polycyclic systems from relatively simple starting materials underscores the importance of this and related chiral building blocks in modern organic chemistry.

References

Method

Application Notes and Protocols: Reaction of 4,4,5-Trimethyl-2-cyclohexen-1-one with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the reaction of 4,4,5-trimethyl-2-cyclohexen-1-one with various organometallic reagents. The protocol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 4,4,5-trimethyl-2-cyclohexen-1-one with various organometallic reagents. The protocols outlined below are intended to serve as a guide for the selective 1,2- and 1,4-addition reactions, which are fundamental transformations in organic synthesis for the construction of complex molecular architectures.

Introduction

The reactivity of α,β-unsaturated ketones, such as 4,4,5-trimethyl-2-cyclohexen-1-one, is characterized by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. Organometallic reagents can selectively attack either of these sites, leading to 1,2-addition or 1,4-addition (conjugate or Michael addition) products, respectively. The choice of the organometallic reagent is crucial in directing the regioselectivity of the addition. Generally, "hard" nucleophiles, such as Grignard and organolithium reagents, favor direct attack at the carbonyl carbon (1,2-addition), whereas "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially add to the β-carbon (1,4-addition). The stereochemical outcome of these reactions is influenced by the steric and electronic properties of both the substrate and the reagent.

Data Presentation: Regioselectivity and Stereoselectivity of Organometallic Additions

The following table summarizes the expected outcomes for the reaction of 4,4,5-trimethyl-2-cyclohexen-1-one with representative organometallic reagents. The diastereoselectivity is predicted based on the approach of the nucleophile from the less hindered face of the cyclohexenone ring.

Reagent (R-M)Reagent TypeExpected Major ProductProduct TypeTypical Yield (%)Expected Diastereomeric Ratio (d.r.)
CH₃MgBrGrignard (Hard)1,2,2,3-Tetramethylcyclohex-3-en-1-ol1,2-Addition85-95>10:1
CH₃LiOrganolithium (Hard)1,2,2,3-Tetramethylcyclohex-3-en-1-ol1,2-Addition80-90>10:1
(CH₃)₂CuLiOrganocuprate (Soft)3,4,4,5-Tetramethylcyclohexan-1-one1,4-Addition90-99>15:1
(Ph)₂CuLiOrganocuprate (Soft)4,4,5-Trimethyl-3-phenylcyclohexan-1-one1,4-Addition85-95>15:1

Signaling Pathways and Reaction Mechanisms

The regioselectivity of the nucleophilic attack is a key concept in the reaction of α,β-unsaturated ketones. The following diagram illustrates the two competing pathways.

reaction_pathways sub 4,4,5-Trimethyl-2-cyclohexen-1-one node_12 1,2-Addition (Hard Nucleophiles, e.g., RMgX, RLi) sub->node_12 node_14 1,4-Addition (Conjugate Addition) (Soft Nucleophiles, e.g., R₂CuLi) sub->node_14 prod_12 Tertiary Allylic Alcohol node_12->prod_12 H₃O⁺ workup enolate Enolate Intermediate node_14->enolate prod_14 Substituted Cyclohexanone (B45756) enolate->prod_14 H₃O⁺ workup

Fig. 1: Competing 1,2- and 1,4-addition pathways.

Experimental Protocols

The following are detailed protocols for the 1,2-addition of a Grignard reagent and the 1,4-addition of an organocuprate to 4,4,5-trimethyl-2-cyclohexen-1-one.

Protocol 1: 1,2-Addition of Methylmagnesium Bromide

This protocol describes the synthesis of 1,2,2,3-tetramethylcyclohex-3-en-1-ol via the 1,2-addition of a Grignard reagent.

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of substrate).

  • The flask is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution of the enone over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) yields the pure 1,2,2,3-tetramethylcyclohex-3-en-1-ol.

Protocol 2: 1,4-Conjugate Addition of Lithium Dimethylcuprate

This protocol details the preparation of 3,4,4,5-tetramethylcyclohexan-1-one through the 1,4-addition of a Gilman reagent.

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Copper(I) iodide (CuI)

  • Methyllithium (1.6 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Aqueous ammonia (B1221849)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, syringes, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with CuI (1.1 eq).

  • The flask is purged with nitrogen, and anhydrous diethyl ether (10 mL per mmol of CuI) is added. The suspension is cooled to -78 °C in a dry ice/acetone bath.

  • Methyllithium solution (2.2 eq) is added dropwise via syringe to the stirred suspension of CuI. The mixture is stirred at -78 °C for 30 minutes, during which time a clear, colorless to pale yellow solution of lithium dimethylcuprate should form.

  • A solution of 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether (5 mL per mmol of substrate) is added dropwise to the Gilman reagent at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and aqueous ammonia is added to dissolve the copper salts, resulting in a deep blue aqueous layer.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) provides the pure 3,4,4,5-tetramethylcyclohexan-1-one.

Experimental Workflow

The general workflow for conducting these organometallic addition reactions is depicted below.

experimental_workflow start Start: Flame-dried Glassware under Inert Atmosphere reagent_prep Reagent Preparation/Addition start->reagent_prep reaction Reaction at Controlled Temperature reagent_prep->reaction quench Reaction Quenching reaction->quench extraction Workup and Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

Fig. 2: General experimental workflow.

Conclusion

The reaction of 4,4,5-trimethyl-2-cyclohexen-1-one with organometallic reagents provides a versatile platform for the synthesis of highly substituted cyclohexanone and cyclohexenol (B1201834) derivatives. The careful selection of the organometallic reagent allows for precise control over the regioselectivity of the addition, enabling access to either 1,2- or 1,4-adducts in high yield and stereoselectivity. The protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Application

Application Note: Protocol for the Purification of 4,4,5-Trimethyl-2-cyclohexen-1-one

Audience: Researchers, scientists, and drug development professionals. Introduction 4,4,5-Trimethyl-2-cyclohexen-1-one is a substituted cyclic ketone.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,5-Trimethyl-2-cyclohexen-1-one is a substituted cyclic ketone. The purification of this compound is essential to remove unreacted starting materials, reaction intermediates, and byproducts to ensure high purity for subsequent applications. The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common purification techniques for compounds of this class are fractional distillation under reduced pressure and column chromatography.

This application note provides a detailed protocol for the purification of 4,4,5-Trimethyl-2-cyclohexen-1-one from a crude reaction mixture, assuming a synthesis route analogous to the Robinson annulation of methyl vinyl ketone and 3,3-dimethyl-2-butanone.

Physicochemical Data

The exact physical properties of 4,4,5-trimethyl-2-cyclohexen-1-one are not widely reported. The following table summarizes the known properties of a closely related isomer, 4,4,6-trimethyl-2-cyclohexen-1-one, which can be used as an estimate.

PropertyValue (for 4,4,6-trimethyl-2-cyclohexen-1-one)Reference
Molecular FormulaC₉H₁₄O[1]
Molecular Weight138.21 g/mol [1]
Boiling Point192-193 °C (at 760 mmHg)[1]
Flash Point73.33 °C[1]

Experimental Protocols

General Impurity Profile

Assuming a Robinson annulation synthesis, the crude product may contain the following impurities:

  • Unreacted starting materials (e.g., methyl vinyl ketone, 3,3-dimethyl-2-butanone).

  • The intermediate Michael adduct (a 1,5-diketone).

  • Products of self-condensation of the starting materials.

  • Polymerized methyl vinyl ketone.

Purification by Column Chromatography

This method is suitable for small to medium scale purification and for achieving high purity.

Materials:

  • Crude 4,4,5-trimethyl-2-cyclohexen-1-one

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Fractional Distillation

This method is suitable for larger scale purification, particularly if the boiling points of the impurities are significantly different from the product.

Materials:

  • Crude 4,4,5-trimethyl-2-cyclohexen-1-one

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum pump and gauge

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude product and a few boiling chips into the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point range of the product. The boiling point will be lower than the atmospheric boiling point due to the reduced pressure.

  • Monitoring: Monitor the temperature at the head of the column. A stable temperature during distillation indicates the collection of a pure fraction.

Visualizations

Experimental Workflow

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve distillation Fractional Distillation (Reduced Pressure) crude->distillation column Column Chromatography (Silica Gel) dissolve->column fractions Collect Fractions column->fractions distillation->fractions tlc TLC Analysis fractions->tlc pool Pool Pure Fractions tlc->pool evaporate Solvent Evaporation pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of 4,4,5-Trimethyl-2-cyclohexen-1-one.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4,5-trimethyl-2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one via the Robinson annulation of 3-methyl-2-butanone (B44728) and methyl vinyl ketone (MVK).

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base. 2. Inefficient Enolate Formation: Steric hindrance from the methyl groups in 3-methyl-2-butanone can impede enolate formation. 3. Unfavorable Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to low conversion. 4. Reversibility of Michael Addition: The initial Michael addition can be reversible.1. Use Freshly Distilled MVK: Ensure the purity of MVK by distilling it immediately before use. 2. In Situ Generation of MVK: Consider generating MVK in the reaction mixture from a precursor like a Mannich base (e.g., 4-(diethylamino)-2-butanone hydrochloride) to maintain a low concentration. 3. Stronger, Non-Nucleophilic Base: Employ a stronger, sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide to facilitate complete enolate formation. 4. Optimize Reaction Temperature: While the Michael addition is often performed at lower temperatures to minimize side reactions, the subsequent aldol (B89426) condensation and dehydration typically require heating. Experiment with a temperature gradient. 5. Use of a Lewis Acid Catalyst: A Lewis acid can be used to promote the Michael addition.
Formation of Multiple Products 1. Self-Condensation of 3-methyl-2-butanone: The ketone can undergo self-aldol condensation. 2. Formation of Di-addition Product: A second molecule of MVK may react with the initial Michael adduct. 3. Incomplete Dehydration: The intermediate aldol addition product may not fully dehydrate to the final enone.1. Slow Addition of MVK: Add MVK slowly to the reaction mixture containing the ketone and base to favor the desired reaction pathway. 2. Control Stoichiometry: Use a slight excess of the ketone relative to MVK to minimize di-addition. 3. Ensure Complete Dehydration: After the aldol condensation, ensure adequate heating and/or the presence of an acid or base catalyst to drive the dehydration to completion. Monitoring by TLC or GC is recommended.
Difficult Product Purification 1. Presence of Polymeric MVK: Polymerized MVK can contaminate the crude product. 2. Similar Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging.1. Aqueous Workup: A thorough aqueous workup can help remove some of the polymeric material. 2. Column Chromatography: Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) for effective separation. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,4,5-trimethyl-2-cyclohexen-1-one?

A1: The most prevalent method is the Robinson annulation, which involves the reaction of 3-methyl-2-butanone with methyl vinyl ketone in the presence of a base.[1][2] This reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to form the six-membered ring of the cyclohexenone.[1][3]

Q2: Why is the yield of my Robinson annulation for 4,4,5-trimethyl-2-cyclohexen-1-one consistently low?

A2: Low yields in this specific Robinson annulation can often be attributed to two main factors: the propensity of methyl vinyl ketone (MVK) to polymerize under basic conditions and the steric hindrance around the carbonyl group of 3-methyl-2-butanone.[4] The steric bulk can make the formation of the necessary enolate for the initial Michael addition less favorable. Optimizing the base, temperature, and addition rate of MVK are crucial steps to improve the yield.

Q3: What are some alternative reagents to methyl vinyl ketone (MVK) to avoid polymerization?

A3: To circumvent the issue of MVK polymerization, several MVK equivalents can be used. One common strategy is the use of a Mannich base, such as 4-(diethylamino)-2-butanone, which generates MVK in situ under the reaction conditions. Another alternative is the Wichterle reaction, which employs 1,3-dichloro-cis-2-butene as the MVK surrogate.[1]

Q4: Can I perform the Robinson annulation as a one-pot reaction?

A4: While a one-pot Robinson annulation is possible, it often leads to lower yields due to competing side reactions.[5] A two-step procedure, where the initial Michael adduct is isolated first and then subjected to cyclization and dehydration, can provide better control and higher overall yields.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product and any major byproducts.

Data Presentation

The following table summarizes the expected impact of varying key reaction parameters on the yield of 4,4,5-trimethyl-2-cyclohexen-1-one, based on general principles of the Robinson annulation.

ParameterVariationExpected Impact on YieldRationale
Base Sodium EthoxideModerateA common, effective base for Robinson annulations.
Potassium tert-butoxideHighA stronger, more sterically hindered base that can more effectively deprotonate the hindered ketone.
LDAHighA very strong, non-nucleophilic base ideal for forming the kinetic enolate of hindered ketones.
Solvent Ethanol (B145695)ModerateA protic solvent that can participate in proton transfer steps.
Tetrahydrofuran (THF)HighAn aprotic polar solvent that is often used with stronger bases like LDA.
Benzene/TolueneModerate to HighAprotic, non-polar solvents that can be used for azeotropic removal of water during dehydration.
Temperature 0 °C to Room TempLow to ModerateFavors the Michael addition but may not be sufficient for the aldol condensation and dehydration.
RefluxModerate to HighHigher temperatures promote the cyclization and dehydration steps but can also increase side reactions and MVK polymerization.
MVK Addition Added at onceLowIncreases the likelihood of MVK polymerization and di-addition side products.
Slow, dropwise additionHighMaintains a low concentration of MVK, minimizing polymerization and favoring the desired 1:1 reaction.

Experimental Protocols

Key Experiment: Robinson Annulation for the Synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one

This protocol is an adapted procedure based on the principles of the Robinson annulation for structurally similar compounds.

Materials:

  • 3-methyl-2-butanone

  • Methyl vinyl ketone (freshly distilled)

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the solution in an ice bath. To this, add 3-methyl-2-butanone (1.0 equivalent) dropwise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Add freshly distilled methyl vinyl ketone (1.05 equivalents) dropwise to the enolate solution at 0°C over a period of 1 hour. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Aldol Condensation and Dehydration: Heat the reaction mixture to reflux for 4-8 hours. The color of the solution may darken. This step promotes the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

  • Workup: Cool the reaction mixture to room temperature and neutralize it by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate eluent system) to yield pure 4,4,5-trimethyl-2-cyclohexen-1-one.

Mandatory Visualizations

experimental_workflow start Start enolate Enolate Formation (3-methyl-2-butanone + NaOEt in EtOH) start->enolate michael Michael Addition (Add MVK dropwise) enolate->michael aldol Aldol Condensation & Dehydration (Reflux) michael->aldol workup Workup & Extraction aldol->workup purification Purification (Distillation or Chromatography) workup->purification end Product purification->end

Caption: Experimental workflow for the synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one.

troubleshooting_yield start Low Product Yield cause1 MVK Polymerization? start->cause1 cause2 Inefficient Enolate Formation? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1 Use fresh MVK or in situ generation cause1->solution1 solution2 Use stronger/hindered base (e.g., LDA) cause2->solution2 solution3 Increase reflux time or temperature cause3->solution3

Caption: Troubleshooting guide for low yield in the synthesis.

References

Optimization

Technical Support Center: Synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Troubleshooting Guide

The synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one is typically achieved through a Robinson annulation reaction between 3,4-dimethyl-2-pentanone (B3384585) and methyl vinyl ketone (MVK). This process, while effective, is susceptible to several side reactions that can impact yield and purity. This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incorrect Enolate Formation: The desired reaction requires the formation of the enolate at the methyl group of 3,4-dimethyl-2-pentanone. Formation of the alternative, more sterically hindered enolate (the thermodynamic enolate) can be a competing process.[1][2][3][4]Use a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF to favor the formation of the kinetic enolate.[1][4]
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly prone to polymerization under basic conditions, which consumes the reagent and complicates purification.[5][6]Add the MVK slowly to the reaction mixture at a low temperature. Alternatively, use a precursor that generates MVK in situ, such as a Mannich base (e.g., 1-diethylamino-3-butanone) which eliminates to form MVK under the reaction conditions.[6]
Reversibility of Michael Addition: The initial Michael addition of the enolate to MVK can be reversible.Ensure the subsequent intramolecular aldol (B89426) condensation is favored by allowing the reaction to proceed for a sufficient amount of time after the Michael addition.
Ineffective Aldol Condensation: The cyclization step may not proceed efficiently if the intermediate 1,5-diketone is sterically hindered.After the Michael addition, gentle heating may be required to drive the intramolecular aldol condensation and subsequent dehydration. However, excessive heat can promote side reactions.

Problem 2: Formation of Multiple Products

Possible Cause Suggested Solution
Formation of the Thermodynamic Enolate Product: Use of a weaker base (e.g., alkoxides) or higher temperatures can lead to the formation of the more substituted (thermodynamic) enolate, resulting in a different regioisomer of the final product.[1][4][7]Strictly adhere to conditions that favor the kinetic enolate as described above (LDA, -78 °C, THF).
Self-Condensation of 3,4-dimethyl-2-pentanone: The starting ketone can undergo self-aldol condensation, especially with stronger bases or at higher concentrations.Add the ketone slowly to the base at a low temperature to maintain a low concentration of the enolate and the free ketone.
Multiple Michael Additions: The enolate of the product can potentially react with another molecule of MVK.Use a stoichiometric amount of MVK or a slight excess. Avoid a large excess of MVK.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Polymeric MVK: Polymerized MVK can be a viscous oil or solid that is difficult to separate from the desired product.After the reaction, quench with a mild acid and perform a workup that includes washing with water to remove some of the more polar polymeric material. Purification by column chromatography may be necessary.
Close Boiling Points of Isomeric Byproducts: Isomeric cyclohexenone byproducts may have similar boiling points to the desired product, making distillation challenging.Utilize column chromatography on silica (B1680970) gel with a carefully selected eluent system for separation. High-performance liquid chromatography (HPLC) may be required for high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one?

A1: The most critical step is the regioselective formation of the kinetic enolate of 3,4-dimethyl-2-pentanone.[1][2][4] The use of a strong, hindered base at low temperatures is crucial to deprotonate the less substituted α-carbon (the methyl group), which leads to the desired product.

Q2: Why is methyl vinyl ketone so problematic to work with?

A2: Methyl vinyl ketone is a highly reactive Michael acceptor that can readily polymerize in the presence of acids or bases.[5][6] It is also toxic and has a pungent odor.[5][8][9] Careful handling and storage with an inhibitor like hydroquinone (B1673460) are necessary.[5]

Q3: Can I use a different base, like sodium ethoxide?

A3: While sodium ethoxide can be used in some Robinson annulations, it is a stronger base that also acts as a nucleophile and is typically used at higher temperatures. These conditions favor the formation of the thermodynamic enolate, which would lead to an isomeric product. For the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one, a non-nucleophilic, sterically hindered base like LDA is highly recommended to ensure the correct regioselectivity.[1]

Q4: My reaction has stalled after the Michael addition. How can I promote the aldol condensation?

A4: If the intramolecular aldol condensation does not proceed at the reaction temperature of the Michael addition, you can try gently heating the reaction mixture. Be cautious, as excessive heat can lead to side reactions. Monitoring the reaction by TLC or GC-MS is recommended to find the optimal conditions.

Q5: Are there any alternative synthetic routes?

A5: While the Robinson annulation is the most common and direct method, other multi-step syntheses could be envisioned. However, the Robinson annulation is generally the most efficient for constructing the cyclohexenone ring system from acyclic precursors.[10]

Experimental Protocols

Synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one via Robinson Annulation

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 3,4-dimethyl-2-pentanone

  • Methyl vinyl ketone (MVK), freshly distilled or from a recently opened container with inhibitor

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Charge the flask with a solution of LDA (1.1 equivalents) in anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Dissolve 3,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add freshly distilled methyl vinyl ketone (1.0-1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 12-24 hours to allow for the intramolecular aldol condensation. The progress of the reaction should be monitored by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Pathway ketone 3,4-Dimethyl-2-pentanone enolate Kinetic Enolate ketone->enolate LDA, THF, -78°C michael_adduct Michael Adduct (1,5-Diketone) enolate->michael_adduct + MVK mvk Methyl Vinyl Ketone mvk->michael_adduct product 4,4,5-Trimethyl-2- cyclohexen-1-one michael_adduct->product Intramolecular Aldol Condensation

Caption: Main reaction pathway for the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Side_Reactions cluster_ketone 3,4-Dimethyl-2-pentanone cluster_mvk Methyl Vinyl Ketone (MVK) ketone Starting Ketone kinetic_enolate Kinetic Enolate (Desired) ketone->kinetic_enolate LDA, -78°C thermo_enolate Thermodynamic Enolate (Side Product Precursor) ketone->thermo_enolate NaOEt, RT self_condensation Self-Condensation Product ketone->self_condensation Isomeric Cyclohexenone Isomeric Cyclohexenone thermo_enolate->Isomeric Cyclohexenone + MVK -> Annulation mvk MVK polymer Poly(methyl vinyl ketone) mvk->polymer Base

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Multiple Products check_enolate Check Enolate Formation Conditions start->check_enolate correct_enolate Use LDA at -78°C check_enolate->correct_enolate No check_mvk Check MVK Addition check_enolate->check_mvk Yes correct_enolate->check_mvk incorrect_enolate Using weaker base or higher temperature? incorrect_enolate->correct_enolate correct_mvk Slow addition at low temp or use precursor check_mvk->correct_mvk No check_condensation Check Aldol Condensation check_mvk->check_condensation Yes correct_mvk->check_condensation incorrect_mvk MVK polymerization likely incorrect_mvk->correct_mvk correct_condensation Gentle heating if needed check_condensation->correct_condensation No end Improved Yield and Purity check_condensation->end Yes correct_condensation->end incorrect_condensation Reaction stalled incorrect_condensation->correct_condensation

References

Troubleshooting

Technical Support Center: Purification of Hindered Trimethyl-Cyclohexenones

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) provide general guidance for the purification of hindered trimethyl-cyclohexenones, such as 4,4,5-Trimethyl-2-cyclohexen-1-one. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) provide general guidance for the purification of hindered trimethyl-cyclohexenones, such as 4,4,5-Trimethyl-2-cyclohexen-1-one. Due to the limited availability of specific data for this particular isomer, the information provided is based on established principles for the purification of structurally similar α,β-unsaturated ketones. Researchers should adapt these recommendations based on their specific experimental observations.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of hindered trimethyl-cyclohexenones.

Problem Possible Cause Suggested Solution
Low Purity After Initial Distillation Co-distillation with closely boiling impurities (e.g., isomeric byproducts, unreacted starting materials).- Perform fractional distillation under reduced pressure to enhance separation. - Consider using a packed distillation column for higher efficiency. - If distillation is ineffective, preparative HPLC may be necessary for complete separation.
Product Contaminated with Michael Adduct Incomplete aldol (B89426) condensation and dehydration during the Robinson annulation synthesis.- Ensure sufficient reaction time and temperature during the cyclization step of the synthesis. - The Michael adduct can sometimes be separated by column chromatography on silica (B1680970) gel.
Presence of Polymeric Byproducts Polymerization of the vinyl ketone reagent (e.g., methyl vinyl ketone) during synthesis.- Add the vinyl ketone slowly and at a controlled temperature during the reaction. - Polymeric material is typically non-volatile and can be removed by distillation.
Inaccurate Purity Assessment by GC-MS Co-elution of isomeric impurities with similar retention times.- Optimize the GC temperature program to improve separation. - Use a longer GC column or a column with a different stationary phase. - Confirm purity with an alternative method, such as ¹H NMR spectroscopy.
Broad Peaks in Preparative HPLC Column overloading or inappropriate solvent system.- Reduce the amount of sample injected onto the column. - Optimize the mobile phase composition to improve peak shape. A good starting point is a hexane (B92381)/ethyl acetate (B1210297) gradient.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 4,4,5-Trimethyl-2-cyclohexen-1-one?

A1: While specific data for 4,4,5-Trimethyl-2-cyclohexen-1-one is scarce, common impurities in the synthesis of related trimethyl-cyclohexenones via Robinson annulation may include:

  • Isomeric Trimethyl-cyclohexenones: Depending on the reaction conditions, other isomers may form.

  • Unreacted Starting Materials: Such as 3-methyl-2-butanone (B44728) and methyl vinyl ketone.

  • Michael Adduct: The intermediate formed before the final aldol condensation and dehydration.[1][2][3][4][5]

  • Polymers of Methyl Vinyl Ketone: A common side product in Robinson annulation reactions.[2]

Q2: Which purification technique is more suitable for 4,4,5-Trimethyl-2-cyclohexen-1-one: fractional distillation or preparative HPLC?

A2: The choice of purification technique depends on the nature of the impurities.

  • Fractional distillation under reduced pressure is often sufficient for removing non-volatile impurities and byproducts with significantly different boiling points.

  • Preparative HPLC is more effective for separating closely related isomers that may have very similar boiling points.[6][7]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[8][9][10]

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: To confirm the structure of the desired product and identify any isomeric or structural impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify non-volatile impurities and assess isomeric purity.

Q4: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the ¹H NMR spectrum could indicate the presence of isomeric impurities. The exact chemical shifts will depend on the specific isomer. For example, the position of the vinyl proton and the methyl groups will differ between isomers like 3,5,5-trimethyl-2-cyclohexen-1-one and 2,6,6-trimethyl-2-cyclohexen-1,4-dione.[11][12] Careful analysis of the coupling patterns and integration values can help in identifying these impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is a general procedure for the purification of hindered trimethyl-cyclohexenones.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head and a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.

  • Sample Preparation: Place the crude 4,4,5-Trimethyl-2-cyclohexen-1-one in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gradually reduce the pressure using a vacuum pump.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect fractions based on the boiling point at the reduced pressure. Isomeric impurities may distill at temperatures close to the main product.

    • Monitor the purity of each fraction by GC-MS.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation of isomeric impurities.

  • System Preparation:

    • Column: A reversed-phase C18 column is a common choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is often effective. Start with a low percentage of ethyl acetate and gradually increase the concentration.

    • Flow Rate: Adjust the flow rate based on the column dimensions.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the elution of compounds using a UV detector.

    • Collect fractions corresponding to the different peaks.

  • Analysis and Solvent Removal:

    • Analyze the purity of each fraction by analytical HPLC or GC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Parameters (Illustrative):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan range of m/z 40-400.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main component and any impurities. Identify impurities by comparing their mass spectra to a library database.

Visualizations

Robinson_Annulation cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product & Byproducts 3_methyl_2_butanone 3-Methyl-2-butanone michael_adduct Michael Adduct (Potential Impurity) 3_methyl_2_butanone->michael_adduct Michael Addition methyl_vinyl_ketone Methyl Vinyl Ketone methyl_vinyl_ketone->michael_adduct polymer Poly(methyl vinyl ketone) (Byproduct) methyl_vinyl_ketone->polymer Polymerization aldol_adduct Aldol Adduct michael_adduct->aldol_adduct Intramolecular Aldol Addition final_product 4,4,5-Trimethyl-2- cyclohexen-1-one aldol_adduct->final_product Dehydration isomeric_byproducts Isomeric Byproducts (e.g., other trimethyl- cyclohexenones) aldol_adduct->isomeric_byproducts Side Reactions

Caption: General Robinson Annulation Pathway for Trimethyl-cyclohexenone Synthesis.

Purification_Workflow crude_product Crude Reaction Mixture initial_workup Aqueous Workup (to remove salts and water-soluble impurities) crude_product->initial_workup distillation Vacuum Fractional Distillation initial_workup->distillation hplc Preparative HPLC (for isomeric separation) distillation->hplc If isomers are present purity_analysis Purity Analysis (GC-MS, NMR, HPLC) distillation->purity_analysis If no isomers impurities_distillation High/Low Boiling Impurities distillation->impurities_distillation hplc->purity_analysis impurities_hplc Isomeric Impurities hplc->impurities_hplc pure_product Pure 4,4,5-Trimethyl-2- cyclohexen-1-one purity_analysis->pure_product

Caption: General Purification Workflow for Hindered Trimethyl-cyclohexenones.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,4,5-Trimethyl-2-cyclohexen-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4,5-Trimethyl-2-c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one. The primary synthetic route discussed is the Robinson annulation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,4,5-Trimethyl-2-cyclohexen-1-one?

A1: The most common and effective method for the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring.[1][2][3]

Q2: What are the recommended starting materials for the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one via Robinson annulation?

A2: The recommended starting materials are 3-Methyl-2-pentanone and methyl vinyl ketone.

Q3: What are the typical catalysts and solvents used in this reaction?

A3: The reaction is typically base-catalyzed. Common bases include sodium ethoxide, sodium hydroxide, or potassium hydroxide. The choice of solvent is often a protic solvent like ethanol (B145695) to facilitate enolate formation and subsequent reactions.[4]

Q4: What is the expected reaction time and temperature?

A4: The Michael addition is often carried out at room temperature for 12-24 hours. The subsequent intramolecular aldol condensation and dehydration step usually requires heating the reaction mixture to reflux for 4-6 hours.[4]

Q5: Are there any alternative methods to the one-pot Robinson annulation?

A5: Yes, for potentially higher yields, the Michael adduct can be isolated first and then subjected to the aldol condensation in a separate step.[5] This approach can sometimes minimize the formation of side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting StepExpected Outcome
Inefficient Enolate Formation Ensure the base is fresh and of the correct concentration. Use a stronger base if necessary, but with caution to avoid side reactions.Improved conversion of the starting ketone to the enolate, leading to a higher yield.
Decomposition of Methyl Vinyl Ketone Use freshly distilled methyl vinyl ketone as it can polymerize upon storage. Add it dropwise to the reaction mixture to maintain a low concentration.Minimized polymerization of the Michael acceptor, making it more available for the desired reaction.
Incomplete Reaction Increase the reaction time for either the Michael addition or the aldol condensation step. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).Drive the reaction to completion and increase the product yield.
Incorrect Reaction Temperature Optimize the temperature for both steps. The Michael addition may benefit from lower temperatures, while the aldol condensation requires heating.Balancing the reaction rates to favor product formation over decomposition or side reactions.

Issue 2: Formation of Significant Side Products

Potential CauseTroubleshooting StepExpected Outcome
Self-Condensation of Starting Ketone Add the base to the ketone solution slowly and at a controlled temperature to minimize the concentration of the enolate at any given time.Reduced formation of aldol self-condensation products of 3-methyl-2-pentanone.
Polymerization of Methyl Vinyl Ketone As mentioned previously, use fresh, distilled methyl vinyl ketone and add it slowly to the reaction.A cleaner reaction profile with fewer polymeric byproducts.
Formation of Isomeric Products The use of specific catalysts or reaction conditions can favor the formation of one regioisomer over another. Careful selection of the base and solvent system may improve selectivity.Increased purity of the desired 4,4,5-trimethyl-2-cyclohexen-1-one isomer.
Incomplete Dehydration Ensure sufficient heating time and temperature during the aldol condensation step. An acidic workup can also promote dehydration.Conversion of the intermediate aldol addition product to the final α,β-unsaturated ketone.

Issue 3: Difficulty in Product Purification

Potential CauseTroubleshooting StepExpected Outcome
Presence of High-Boiling Impurities Utilize vacuum distillation for purification. If impurities have similar boiling points, column chromatography may be necessary.Isolation of the pure 4,4,5-Trimethyl-2-cyclohexen-1-one from non-volatile or closely boiling impurities.
Contamination with Starting Materials A thorough aqueous workup is crucial. Wash the organic layer with dilute acid to remove any remaining base, followed by a wash with brine.Removal of unreacted starting materials and catalytic residues prior to final purification.
Product is an Oil If crystallization is difficult, column chromatography on silica (B1680970) gel is the recommended method for purification.A pure, isolated product, free from contaminants.

Experimental Protocols

Protocol 1: One-Pot Robinson Annulation for 3,4,4-Trimethyl-2-cyclohexen-1-one (Analogous Procedure)

This protocol for a closely related isomer can be adapted for the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one.[4]

  • Materials: 3,3-dimethyl-2-butanone (1.0 equivalent), sodium ethoxide (1.1 equivalents), methyl vinyl ketone (1.2 equivalents), ethanol, 1 M HCl, diethyl ether.

  • Procedure:

    • A solution of 3,3-dimethyl-2-butanone in ethanol is treated with sodium ethoxide at room temperature to form the enolate.

    • Methyl vinyl ketone is then added dropwise, and the reaction mixture is stirred for 12-24 hours.

    • Following the Michael addition, the reaction is heated to reflux for 4-6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

    • The reaction is then cooled and neutralized with 1 M HCl.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for Robinson Annulation

G start Start enolate Enolate Formation: Treat 3-Methyl-2-pentanone with base in ethanol start->enolate michael Michael Addition: Add methyl vinyl ketone dropwise at room temperature enolate->michael aldol Intramolecular Aldol Condensation & Dehydration: Heat to reflux michael->aldol workup Aqueous Workup: Neutralize, extract, wash, and dry aldol->workup purify Purification: Vacuum distillation or column chromatography workup->purify product 4,4,5-Trimethyl-2-cyclohexen-1-one purify->product

Caption: General workflow for the synthesis of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Troubleshooting Logic for Low Product Yield

G start Low Yield? check_base Check Base Activity & Concentration start->check_base Yes end Improved Yield start->end No check_mvk Check MVK Quality (freshly distilled?) check_base->check_mvk Base OK check_base->end Base Issue Resolved check_time_temp Optimize Reaction Time & Temperature check_mvk->check_time_temp MVK OK check_mvk->end MVK Issue Resolved increase_time Increase Reaction Time check_time_temp->increase_time Incomplete Reaction optimize_temp Optimize Temperature check_time_temp->optimize_temp Side Reactions increase_time->end optimize_temp->end

Caption: Decision tree for troubleshooting low reaction yield.

References

Troubleshooting

troubleshooting failed reactions with 4,4,5-Trimethyl-2-cyclohexen-1-one

Welcome to the technical support center for 4,4,5-Trimethyl-2-cyclohexen-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4,5-Trimethyl-2-cyclohexen-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical synthesis.

General Troubleshooting Workflow

Before diving into specific reaction issues, consider a general approach to troubleshooting. The following workflow can help systematically identify the root cause of a failed or low-yielding reaction.

G start Reaction Failed (Low Yield / No Product) reagent_check Verify Reagent Quality - Purity (NMR, GC) - Activity (titration) - Anhydrous? start->reagent_check condition_check Review Reaction Conditions - Temperature Control? - Inert Atmosphere? - Correct Stoichiometry? start->condition_check procedure_check Examine Procedure - Order of Addition? - Rate of Addition? - Stirring Efficiency? start->procedure_check analysis_check Analyze Crude Mixture - TLC, GC-MS, NMR - Identify Byproducts - Starting Material Present? reagent_check->analysis_check condition_check->analysis_check procedure_check->analysis_check diagnosis Diagnose Issue analysis_check->diagnosis solution Implement Solution - Purify Reagents - Adjust Conditions - Modify Protocol diagnosis->solution

Caption: A systematic workflow for troubleshooting failed chemical reactions.

Section 1: Michael (Conjugate) Addition Reactions

Michael additions are common reactions involving α,β-unsaturated ketones like 4,4,5-Trimethyl-2-cyclohexen-1-one. They involve the 1,4-addition of a nucleophile.

FAQs and Troubleshooting Guide

Q1: My Michael addition is sluggish or has failed completely. A significant amount of starting material remains. What went wrong?

A: This issue often points to problems with the nucleophile (Michael donor) generation or overall reaction conditions.

  • Inefficient Enolate Formation: If your nucleophile is an enolate, the chosen base may be too weak to achieve sufficient deprotonation.[1] Water contamination can also quench the enolate as it forms.[1]

  • Poor Nucleophile Reactivity: "Hard" nucleophiles like Grignard or organolithium reagents preferentially undergo 1,2-addition to the carbonyl group rather than the desired 1,4-Michael addition.[2][3] Softer nucleophiles, such as Gilman reagents (organocuprates), malonates, or thiols, are required for successful 1,4-addition.[2]

  • Steric Hindrance: The methyl groups at positions 4 and 5 of the cyclohexenone ring can sterically hinder the approach of bulky nucleophiles to the β-carbon.

Potential Cause Recommended Solution Reference
Base is too weak (e.g., NaOH, EtO⁻)Use a stronger, non-nucleophilic base like LDA or NaH.[1]
Wet reagents/solventEnsure all glassware is oven-dried and use anhydrous solvents.[1]
Nucleophile is too "hard" (e.g., RMgX)Switch to a "soft" nucleophile like a Gilman reagent (R₂CuLi).[2][3]
Bulky nucleophileConsider using a less sterically demanding nucleophile if possible.N/A

Q2: My reaction produced the 1,2-addition product (an allylic alcohol) instead of the 1,4-addition product. How can I favor conjugate addition?

A: The regiochemical outcome of nucleophilic addition to an enone is a classic problem. The key is matching the nucleophile type to the desired outcome.

G cluster_0 Reagent Choice cluster_1 Reaction Pathway Grignard Hard Nucleophile (e.g., RMgBr, RLi) OneTwo 1,2-Addition (Direct Attack on C=O) Grignard->OneTwo Favored (Kinetic Product) Gilman Soft Nucleophile (e.g., R2CuLi, Enolates) OneFour 1,4-Addition (Conjugate Attack) Gilman->OneFour Favored (Michael Addition)

Caption: Logic diagram showing reagent choice dictates 1,2- vs. 1,4-addition.

To favor 1,4-addition, the use of organocuprates (Gilman reagents) is the standard solution.[2] These reagents are known to selectively add to the β-carbon of α,β-unsaturated ketones. In contrast, highly reactive organometallics like Grignard reagents almost exclusively yield the 1,2-addition product.[3][4]

Section 2: Enolate Alkylation Reactions

Reactions involving the formation of an enolate from 4,4,5-Trimethyl-2-cyclohexen-1-one followed by alkylation can be challenging due to multiple possible deprotonation sites.

FAQs and Troubleshooting Guide

Q1: I am trying to alkylate the γ-position (carbon 6), but I am getting a mixture of products or no reaction.

A: 4,4,5-Trimethyl-2-cyclohexen-1-one has two potential enolization sites: the α'-position (carbon 6) and the γ-position (the methyl group at carbon 5).[5] Achieving regioselectivity is critical.

  • Kinetic vs. Thermodynamic Control: Deprotonation at the α'-position (C6) is generally faster and forms the kinetic enolate. This is favored by strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[6] Allowing the reaction to warm can lead to equilibration and formation of the more stable thermodynamic enolate.

  • Base Choice: The choice of base is paramount. A very strong, sterically hindered base is necessary to prevent the base itself from acting as a nucleophile and participating in a Michael addition.[7]

Parameter Kinetic Enolate (α'-Alkylation) Thermodynamic Enolate Reference
Base LDA, LHMDS (strong, bulky)NaH, NaOEt (less hindered)[6]
Temperature Low (-78 °C)Higher (Room Temp to Reflux)[6]
Solvent Aprotic (e.g., THF)Protic or AproticN/A
Outcome Alkylation at the less substituted α'-carbon (C6)Alkylation at the more substituted position[6]

Q2: My alkylation reaction resulted in O-alkylation or aldol (B89426) condensation byproducts. How can these side reactions be minimized?

A: Both O-alkylation and aldol condensation are common side reactions in enolate chemistry.[6]

  • O-vs-C-Alkylation: O-alkylation is favored by more ionic character in the enolate-metal bond (e.g., potassium enolates) and harder electrophiles. Using lithium enolates (more covalent) and soft electrophiles like methyl iodide generally favors the desired C-alkylation.[6]

  • Aldol Condensation: This occurs when the enolate attacks the carbonyl group of a starting material molecule. It is more common when a significant concentration of the ketone is present alongside the enolate. To minimize this, ensure slow addition of the ketone to a solution of the base at low temperature to maintain a low concentration of the neutral ketone.[6]

Section 3: Reduction Reactions

Reducing the carbonyl group of 4,4,5-Trimethyl-2-cyclohexen-1-one can yield either an alcohol or a methylene (B1212753) group, depending on the reagents used.

FAQs and Troubleshooting Guide

Q1: I want to reduce the ketone to an alcohol, but the double bond is also being reduced.

A: To selectively reduce the carbonyl group while preserving the carbon-carbon double bond (a 1,2-reduction), a chemoselective reducing agent is required.

  • Luche Reduction: The Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is the classic method for this transformation.[8] The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting rapid 1,2-reduction over the slower 1,4-reduction (conjugate reduction) of the double bond.[8]

Reagent System Primary Product Notes Reference
NaBH₄, CeCl₃ (Luche)4,4,5-Trimethyl-2-cyclohexen-1-olHighly selective for 1,2-reduction of the C=O.[8]
NaBH₄ (alone)Mixture of alcohol and saturated ketoneCan lead to over-reduction of the C=C bond.N/A
H₂, Pd/C4,4,5-Trimethylcyclohexan-1-olReduces both the C=O and C=C bonds.[9]
LiAlH₄4,4,5-Trimethyl-2-cyclohexen-1-olPowerful, can sometimes affect the C=C bond.[8]

Q2: I am attempting a Wolff-Kishner reduction to convert the carbonyl to a methylene (CH₂), but the reaction is failing.

A: The Wolff-Kishner reduction (hydrazine, KOH, heat) is typically used for saturated ketones. With α,β-unsaturated ketones, it can lead to undesired side reactions, such as the formation of pyrazolines.[8] A two-step approach is often more reliable:

  • Reduce the ketone to the allylic alcohol using a selective method like the Luche reduction.

  • Convert the alcohol to a tosylate or mesylate, followed by reduction with a reagent like LiAlH₄.[8]

Experimental Protocols

Protocol 1: General Procedure for Michael Addition using a Gilman Reagent

This protocol describes the 1,4-conjugate addition of a methyl group.

  • Preparation of Gilman Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend copper(I) iodide (CuI, 1.0 eq.) in anhydrous diethyl ether or THF at -78 °C. Add a solution of methyllithium (B1224462) (MeLi, 2.0 eq.) dropwise. The solution may change color, indicating the formation of lithium dimethylcuprate (Me₂CuLi).

  • Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of 4,4,5-Trimethyl-2-cyclohexen-1-one (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS by quenching small aliquots in saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Once the reaction is complete, quench the entire mixture by slowly adding it to a stirred, saturated aqueous NH₄Cl solution.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (3,4,4,5-tetramethylcyclohexan-1-one) by column chromatography or vacuum distillation.

Protocol 2: General Procedure for Kinetic Enolate Alkylation

This protocol describes the alkylation at the α'-position (C6).

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add n-butyllithium (n-BuLi, 1.05 eq.) to a solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.[6]

  • Enolate Formation: Slowly add a solution of 4,4,5-Trimethyl-2-cyclohexen-1-one (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate.[6]

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 eq.) dropwise to the enolate solution, maintaining the temperature at -78 °C. Stir for 2-3 hours.[6]

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

References

Optimization

Technical Support Center: Purification of 4,4,5-Trimethyl-2-cyclohexen-1-one

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4,4,5-Trimethyl-2-cyc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 4,4,5-Trimethyl-2-cyclohexen-1-one?

A1: Common impurities can include unreacted starting materials, catalysts, solvents, and byproducts from side reactions. Depending on the synthetic route, these may include isomeric trimethyl-cyclohexenones, aldol (B89426) condensation products, or oxidation products.

Q2: What are the primary methods for purifying 4,4,5-Trimethyl-2-cyclohexen-1-one?

A2: The most effective purification techniques are fractional distillation under reduced pressure, column chromatography on silica (B1680970) gel, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: My purified product is a pale yellow color. Is this normal?

A3: While 4,4,5-Trimethyl-2-cyclohexen-1-one is typically a colorless liquid, a pale yellow hue can sometimes be observed due to minor, highly conjugated impurities. If the purity is confirmed by analytical methods (e.g., GC, NMR), this coloration may be acceptable for some applications. If a completely colorless product is required, further purification by chromatography or recrystallization may be necessary.

Q4: How can I remove residual solvent from my purified product?

A4: Residual organic solvents can typically be removed by placing the sample under high vacuum for a sufficient period. Gentle heating can accelerate the process, but care must be taken to avoid degradation or loss of the product through evaporation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Broad peak or multiple close-eluting peaks in GC analysis Presence of isomers or closely related impurities.Optimize the fractional distillation conditions by using a longer column or a higher reflux ratio. Alternatively, employ high-performance liquid chromatography (HPLC) for better separation.
Product degradation during distillation (darkening of the pot residue) The distillation temperature is too high, leading to thermal decomposition.Use a vacuum pump to reduce the pressure and lower the boiling point of the compound. Ensure the heating mantle temperature is carefully controlled.
Streaking or tailing of the compound on a silica gel TLC plate The compound or impurities may have polar functional groups that interact strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[1]
Low recovery after column chromatography The compound may be irreversibly adsorbed onto the silica gel, or it may be volatile and lost during solvent evaporation.Use a less polar eluent system if possible, and consider using a different stationary phase like alumina.[1] When removing the solvent, use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat.
The compound oils out during recrystallization. The chosen solvent system is not ideal, or the solution is being cooled too rapidly.Screen for a more suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Allow the solution to cool slowly to promote crystal formation.
Presence of non-volatile, baseline impurities in TLC analysis. These could be polymeric byproducts or inorganic salts.A pre-purification step such as a simple filtration through a plug of silica gel or washing with an appropriate aqueous solution (e.g., dilute brine or bicarbonate solution) may remove these impurities before proceeding with distillation or chromatography.

Quantitative Data on Purification of Related Compounds

The following table summarizes purification data for structurally similar cyclohexenone derivatives, which can serve as a useful reference for the purification of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Compound Purification Method Boiling Point (°C/mmHg) Yield (%) Purity Reference
4,4-Dimethyl-2-cyclohexen-1-one (B91216)Distillation under reduced pressure73-74 / 1471-85-[3]
3,5,5-Trimethyl-2-cyclohexen-1-oneVacuum distillation213-214 / 760--[4]
2-(4-methoxyphenyl)-2-cyclohexen-1-oneColumn Chromatography followed by Recrystallization-78-[5]
2,4,4-trimethylcyclopentanoneFractional distillation under reduced pressure61-62 / 2156-63-[6]

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This protocol is suitable for separating 4,4,5-Trimethyl-2-cyclohexen-1-one from less volatile or non-volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude 4,4,5-Trimethyl-2-cyclohexen-1-one in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if using a stir bar) and slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions first.

    • Carefully collect the main fraction at the expected boiling point of 4,4,5-Trimethyl-2-cyclohexen-1-one. The boiling point of the related 4,4-dimethyl-2-cyclohexen-1-one is 73-74 °C at 14 mmHg, which can be used as an initial estimate.[3]

    • Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.

  • Completion: Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 2: Column Chromatography

This method is effective for separating impurities with different polarities.

  • Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting with a low-polarity solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

    • Gradually increase the polarity of the eluent to facilitate the separation of compounds.

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization

This technique is suitable for obtaining a highly pure crystalline solid product, assuming the crude product is solid or can be induced to crystallize.

  • Solvent Selection: Choose a solvent or a solvent pair in which 4,4,5-Trimethyl-2-cyclohexen-1-one is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for ketones include hexane/acetone or hexane/ethyl acetate.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

PurificationWorkflow cluster_start Initial Assessment cluster_decision Purification Method Selection cluster_paths Purification Pathways cluster_end Final Product Start Crude Product (4,4,5-Trimethyl-2-cyclohexen-1-one) Analysis Analyze by TLC/GC Start->Analysis Decision Nature of Impurities? Analysis->Decision Distillation Fractional Distillation Decision->Distillation Different Boiling Points Chromatography Column Chromatography Decision->Chromatography Different Polarities Recrystallization Recrystallization Decision->Recrystallization Solid with Soluble Impurities PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct FinalAnalysis Analyze Purity (GC/NMR) PureProduct->FinalAnalysis DistillationWorkflow cluster_setup Setup cluster_process Process cluster_completion Completion A Assemble Fractional Distillation Apparatus B Add Crude Product and Boiling Chips A->B C Reduce Pressure B->C D Apply Heat Gradually C->D E Collect Fractions at Stable Boiling Point D->E F Cool Apparatus E->F G Release Vacuum F->G H Analyze Fractions G->H

References

Troubleshooting

preventing polymerization of 4,4,5-Trimethyl-2-cyclohexen-1-one

This technical support center is intended for researchers, scientists, and professionals in drug development who are utilizing 4,4,5-Trimethyl-2-cyclohexen-1-one in their experiments. Here you will find essential informa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and professionals in drug development who are utilizing 4,4,5-Trimethyl-2-cyclohexen-1-one in their experiments. Here you will find essential information to prevent its polymerization and ensure the stability of the compound throughout your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Problem Potential Cause Recommended Solution
Increased Viscosity or Solidification of the Sample This is a clear indication of polymerization, where individual molecules of 4,4,5-Trimethyl-2-cyclohexen-1-one have started to react with each other to form larger polymer chains. This process can be accelerated by heat.[1]Immediately cool the sample to slow down the reaction. If the material is still usable for your application, consider adding a polymerization inhibitor (see inhibitor selection guide below). For future prevention, strictly adhere to recommended storage and handling conditions.
Inconsistent Experimental Results Partial polymerization or degradation of the compound can lead to a lower effective concentration of the active molecule, resulting in variability in experimental outcomes.Confirm the purity of your 4,4,5-Trimethyl-2-cyclohexen-1-one sample using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If oligomers or polymers are detected, purify the compound by distillation, making sure to add a non-volatile inhibitor to the distillation flask.
Discoloration of the Sample (Yellowing) While some sources describe isomers as pale yellow liquids, significant darkening may indicate the formation of degradation products or polymers. This can be initiated by exposure to air (oxidation) or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container wrapped in aluminum foil to protect it from light. When handling, minimize its exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4,4,5-Trimethyl-2-cyclohexen-1-one polymerization?

A1: As an α,β-unsaturated ketone, 4,4,5-Trimethyl-2-cyclohexen-1-one is susceptible to polymerization primarily through a free-radical mechanism.[1] This process can be initiated by heat, light (UV radiation), or the presence of radical initiators such as peroxides that may form in solvents over time. The conjugated system of the double bond and the carbonyl group makes the molecule reactive.[2]

Q2: How should I properly store 4,4,5-Trimethyl-2-cyclohexen-1-one to prevent polymerization?

A2: To ensure the long-term stability of 4,4,5-Trimethyl-2-cyclohexen-1-one, it should be stored in a cool, dry, and dark place.[3] Ideally, store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen.[1][3] Refrigeration is recommended for long-term storage.

Q3: What type of polymerization inhibitors can be used for 4,4,5-Trimethyl-2-cyclohexen-1-one?

A3: For α,β-unsaturated ketones like 4,4,5-Trimethyl-2-cyclohexen-1-one, phenolic inhibitors such as Hydroquinone (HQ) and Butylated Hydroxytoluene (BHT) are commonly used. These compounds act as radical scavengers, terminating the chain reaction of polymerization.[4] The choice of inhibitor may depend on the specific experimental conditions and subsequent purification steps.

Q4: At what concentration should I use a polymerization inhibitor?

A4: The effective concentration of an inhibitor can vary, but a general guideline is to use between 100 to 1000 ppm (parts per million). The optimal concentration depends on the storage temperature, duration, and the inherent reactivity of the compound. It is advisable to start with a lower concentration and increase it if signs of polymerization are still observed.

Q5: How can I remove the inhibitor before my reaction?

A5: The method for removing an inhibitor depends on its properties. Hydroquinone can often be removed by a wash with a dilute basic solution (e.g., aqueous sodium hydroxide), followed by extraction. BHT is more volatile and can sometimes be removed by distillation or under high vacuum.

Experimental Protocols

Protocol for Inhibitor Addition to 4,4,5-Trimethyl-2-cyclohexen-1-one

This protocol describes the standard procedure for adding a polymerization inhibitor to ensure the stability of 4,4,5-Trimethyl-2-cyclohexen-1-one during storage or use in a reaction.

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one

  • Selected polymerization inhibitor (e.g., Hydroquinone or BHT)

  • An appropriate solvent in which both the compound and inhibitor are soluble (e.g., diethyl ether, dichloromethane) - if preparing a stock solution.

  • Inert gas (Argon or Nitrogen)

  • Glassware (vial or flask)

Procedure:

  • Direct Addition (for neat storage):

    • Weigh the desired amount of 4,4,5-Trimethyl-2-cyclohexen-1-one into a clean, dry storage vial.

    • Calculate the mass of inhibitor required to achieve the desired concentration (e.g., for 500 ppm, add 0.5 mg of inhibitor per 1 g of the compound).

    • Add the inhibitor directly to the neat compound.

    • Purge the vial with an inert gas, seal it tightly, and gently agitate until the inhibitor is dissolved.

  • Addition to a Solution:

    • If using 4,4,5-Trimethyl-2-cyclohexen-1-one in a solution for a reaction, the inhibitor can be added directly to the reaction mixture.

    • Calculate the required amount of inhibitor based on the total volume of the solution.

    • Dissolve the inhibitor in a small amount of the reaction solvent before adding it to the main reaction vessel.

Protocol for Monitoring Polymerization using GC-MS

This protocol outlines a method to detect the presence of dimers and oligomers, which are indicators of polymerization.

Materials:

  • Sample of 4,4,5-Trimethyl-2-cyclohexen-1-one

  • A suitable volatile solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of your 4,4,5-Trimethyl-2-cyclohexen-1-one sample in the chosen solvent (a dilution factor of 1:100 is a good starting point).

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a temperature program that starts at a low temperature to resolve the monomer and any volatile impurities, and then ramps up to a higher temperature to elute any higher molecular weight oligomers.

    • The mass spectrometer will help in identifying the peaks corresponding to the monomer, dimer, trimer, etc., based on their mass-to-charge ratio.

  • Data Analysis:

    • Analyze the chromatogram for the presence of peaks with retention times longer than the monomer.

    • Examine the mass spectra of these later-eluting peaks to confirm if they correspond to multiples of the monomer's molecular weight. The presence of such peaks confirms that polymerization has occurred.

Visualization of Key Processes

Polymerization_Inhibition_Workflow Troubleshooting Workflow for Polymerization start Start: Suspected Polymerization (e.g., increased viscosity) check_purity Analytical Check (e.g., GC-MS) start->check_purity polymer_detected Polymer Detected? check_purity->polymer_detected no_polymer No Polymer Detected. Issue may be with other experimental parameters. polymer_detected->no_polymer No purify Purify Compound (e.g., distillation with inhibitor) polymer_detected->purify Yes review_storage Review Storage and Handling Procedures purify->review_storage add_inhibitor Add or Increase Inhibitor Concentration review_storage->add_inhibitor end End: Stable Compound add_inhibitor->end

Caption: Troubleshooting workflow for identifying and addressing the polymerization of 4,4,5-Trimethyl-2-cyclohexen-1-one.

Radical_Polymerization_Inhibition Mechanism of Free-Radical Polymerization and Inhibition cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway initiator Initiator (I) (e.g., Peroxide, Light, Heat) radical Radical (R•) initiator->radical Initiation monomer Monomer (M) (4,4,5-Trimethyl-2-cyclohexen-1-one) radical->monomer Propagation growing_chain Growing Polymer Chain (M-R•) monomer->growing_chain polymer Polymer growing_chain->polymer Termination or further propagation inhibitor Inhibitor (IH) (e.g., Hydroquinone) growing_chain->inhibitor Interruption inactive_radical Inactive Radical inhibitor->inactive_radical Forms Stable Species

Caption: Simplified mechanism of free-radical polymerization and its inhibition.

References

Optimization

Technical Support Center: Catalyst Deactivation in 4,4,5-Trimethyl-2-cyclohexen-1-one Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 4,4,5-Trimethyl-2-cyclohexen-1-one. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrogenation of 4,4,5-Trimethyl-2-cyclohexen-1-one is showing high conversion but poor selectivity towards the desired saturated ketone, 4,4,5-trimethylcyclohexanone. What is the likely cause and how can I address this?

A1: High conversion with low selectivity typically indicates over-hydrogenation of the target ketone to the corresponding alcohol (4,4,5-trimethylcyclohexanol).[1][2][3] This occurs when the catalyst is also active for the reduction of the carbonyl group. The close boiling points of the saturated ketone and the alcohol make their separation by distillation difficult and costly.[1][3]

Troubleshooting Steps:

  • Catalyst Selection: Noble metal catalysts like Palladium (Pd) on various supports (e.g., carbon, silica) often exhibit high selectivity for the hydrogenation of the C=C bond while preserving the C=O group.[1][3] Nickel-based catalysts, such as Raney Ni, can also be effective, particularly when used with specific solvents.[1][3][4]

  • Solvent Effects: The choice of solvent can significantly influence selectivity. Protic solvents like methanol (B129727) and ethanol (B145695) may promote the hydrogenation of the carbonyl group, leading to the alcohol byproduct.[3] Aprotic solvents, such as tetrahydrofuran (B95107) (THF), have been shown to inhibit the further hydrogenation of the saturated ketone, thus improving selectivity.[3][4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of carbonyl group hydrogenation more than the C=C bond hydrogenation, thereby improving selectivity.[5]

    • Hydrogen Pressure: Optimizing hydrogen pressure is crucial. Excessively high pressure can lead to over-hydrogenation.

  • Additives: The use of Lewis acids, such as zinc chloride (ZnCl₂), can help to protect the carbonyl group and suppress the formation of the alcohol byproduct.[2][6]

Q2: I am observing a gradual decrease in the reaction rate over several runs with the same catalyst batch. What are the potential causes of this deactivation?

A2: A gradual loss of catalytic activity is often due to coking or fouling, where carbonaceous deposits accumulate on the active sites of the catalyst. This can be caused by side reactions or the polymerization of reactants or products on the catalyst surface.

Troubleshooting Steps:

  • Reaction Temperature: High reaction temperatures can accelerate the formation of coke precursors. Operating at the lowest effective temperature can help minimize coking.

  • Feed Purity: Ensure the purity of your 4,4,5-Trimethyl-2-cyclohexen-1-one and solvent. Impurities can act as coke promoters.

  • Catalyst Characterization: Analyze the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to quantify the amount of coke deposition.

  • Catalyst Regeneration: Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits. However, this must be done carefully to avoid sintering of the metal particles.

Q3: My reaction has stopped completely, even with a fresh batch of catalyst. What could be the issue?

A3: A sudden and complete loss of activity, especially with a fresh catalyst, strongly suggests the presence of a catalyst poison in your reaction system. Poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inactive.

Troubleshooting Steps:

  • Identify Potential Poisons: Common poisons for hydrogenation catalysts include sulfur and nitrogen compounds, and sometimes carbon monoxide from the hydrogen source.[2]

  • Feedstock and Solvent Analysis: Analyze your starting materials and solvent for trace impurities containing sulfur or nitrogen.

  • Gas Purity: Ensure the use of high-purity hydrogen gas.

  • Catalyst Characterization: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify the presence of poisoning elements on the catalyst surface.

  • Catalyst Regeneration: Regeneration from poisoning can be challenging. Depending on the poison, specific chemical treatments may be required. In some cases, the poisoning may be irreversible.

Q4: How can I regenerate my deactivated catalyst?

A4: The appropriate regeneration method depends on the deactivation mechanism:

  • For Coking/Fouling: Controlled calcination in a dilute stream of air or oxygen can burn off carbonaceous deposits. The temperature program should be carefully controlled to prevent thermal damage (sintering) to the catalyst.

  • For Poisoning:

    • Solvent Washing: Washing the catalyst with appropriate solvents may remove some weakly adsorbed poisons or reaction residues. For example, washing a deactivated Pd/C catalyst with a mixture of chloroform (B151607) and glacial acetic acid has been shown to be effective in some cases.[7][8]

    • Chemical Treatment: Specific chemical treatments may be necessary to remove strongly bound poisons. For instance, an oxidative treatment with hydrogen peroxide has been used to regenerate sulfur-poisoned palladium catalysts.[9]

  • For Sintering: Sintering, the agglomeration of metal particles at high temperatures, is generally irreversible. In this case, the catalyst will need to be replaced.

Data Presentation: Catalyst Performance in the Hydrogenation of Isophorone (B1672270)

As a close structural analog to 4,4,5-Trimethyl-2-cyclohexen-1-one, the following data on the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone (B147574) provides a valuable reference for catalyst selection and process optimization.

CatalystSupportSolventTemperature (°C)Pressure (MPa)Isophorone Conversion (%)3,3,5-Trimethylcyclohexanone Yield (%)3,3,5-Trimethylcyclohexanone Selectivity (%)Reference
PdCarbonSolvent-free252.0>99.7>99.4~99.7[1],[3]
PdSiO₂Solvent-free252.0>99.7>99.4~99.7[1],[3]
5% PdAl₂O₃Supercritical CO₂Not SpecifiedNot Specified99.999.5~99.6[3]
Raney® Ni-Tetrahydrofuran (THF)252.010098.198.1[1],[3],[4]
Raney® Ni-Solvent-free252.099.872.5Not Specified[3]
NiC Composite-Ethyl Acetate1001.5HighHighHigh[1]
PdActivated Carbon (with ZnCl₂)DichloromethaneNot SpecifiedNot Specified>99>99>99[2],[3]
PtCarbonSolvent-free252.0ModerateModerateModerate[3]
RuCarbonSolvent-free252.0LowLowLow[3]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a method demonstrating high yield and selectivity under mild, solvent-free conditions.[1]

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one (high purity)

  • 5% Pd/C catalyst

  • High-pressure batch reactor

  • Hydrogen gas (high purity)

Procedure:

  • Ensure the batch reactor is clean and dry.

  • Charge the reactor with 4,4,5-Trimethyl-2-cyclohexen-1-one and the 5% Pd/C catalyst (a typical catalyst loading is 1-5 wt% relative to the substrate).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[1]

  • Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25°C).[1]

  • Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, stop the stirring and cool the reactor.

  • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Filter the catalyst from the reaction mixture. The product can be purified further if necessary.

Protocol 2: Selective Hydrogenation using Raney® Nickel

This protocol utilizes a non-noble metal catalyst in the presence of a selectivity-enhancing solvent.[1][3]

Materials:

  • 4,4,5-Trimethyl-2-cyclohexen-1-one (high purity)

  • Raney® Nickel catalyst (handle with care as it is often pyrophoric)

  • Anhydrous Tetrahydrofuran (THF)

  • High-pressure batch reactor

  • Hydrogen gas (high purity)

Procedure:

  • Carefully wash the Raney® Ni catalyst with anhydrous THF to remove any residual water, following the supplier's safety guidelines.

  • In a clean, dry batch reactor, add the washed Raney® Ni catalyst.

  • Add anhydrous THF to the reactor.

  • Add the 4,4,5-Trimethyl-2-cyclohexen-1-one to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[1]

  • Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25°C).[1]

  • Monitor the reaction progress by GC or GC-MS.

  • Upon completion, stop the stirring and cool the reactor.

  • Carefully vent the excess hydrogen gas.

  • Filter the catalyst from the reaction mixture. The product can then be isolated from the solvent.

Visualizations

ReactionPathways 4,4,5-Trimethyl-2-cyclohexen-1-one 4,4,5-Trimethyl-2-cyclohexen-1-one 4,4,5-Trimethylcyclohexanone 4,4,5-Trimethylcyclohexanone 4,4,5-Trimethyl-2-cyclohexen-1-one->4,4,5-Trimethylcyclohexanone Selective Hydrogenation (Desired Pathway) 4,4,5-Trimethylcyclohexanol 4,4,5-Trimethylcyclohexanol 4,4,5-Trimethylcyclohexanone->4,4,5-Trimethylcyclohexanol Over-hydrogenation (Undesired Pathway)

Caption: Reaction pathways in the hydrogenation of 4,4,5-Trimethyl-2-cyclohexen-1-one.

TroubleshootingWorkflow Start Decreased Catalyst Performance CheckSelectivity Is selectivity the issue? Start->CheckSelectivity CheckRate Is the reaction rate slow or stalled? CheckSelectivity->CheckRate No OverHydrogenation Address Over-hydrogenation: - Lower Temperature/Pressure - Change Solvent (e.g., to THF) - Add Lewis Acid (e.g., ZnCl2) CheckSelectivity->OverHydrogenation Yes GradualDecline Gradual Rate Decline? CheckRate->GradualDecline Yes Coking Suspect Coking: - Lower Reaction Temperature - Check Feed Purity - Characterize with TGA - Regenerate via Calcination GradualDecline->Coking Yes SuddenStop Sudden Stalling? GradualDecline->SuddenStop No Poisoning Suspect Poisoning: - Analyze Feed/Solvent for S, N - Check H2 Purity - Characterize with XPS - Attempt Chemical Regeneration SuddenStop->Poisoning Yes Irreversible Consider Irreversible Deactivation (e.g., Sintering) - Replace Catalyst SuddenStop->Irreversible No

Caption: Troubleshooting workflow for catalyst deactivation.

CatalystSelectionLogic Start Goal: Selective Hydrogenation HighSelectivity High Selectivity Required? Start->HighSelectivity CostConsideration Cost a Major Factor? HighSelectivity->CostConsideration Yes PdCatalyst Use Pd-based catalyst (e.g., Pd/C, Pd/SiO2) CostConsideration->PdCatalyst No NiCatalyst Consider Raney Ni (often more cost-effective) CostConsideration->NiCatalyst Yes SolventFree Solvent-free with Pd for high selectivity and green process PdCatalyst->SolventFree OptimizeSolvent Optimize Solvent: Use aprotic solvent (e.g., THF) to enhance selectivity with Ni NiCatalyst->OptimizeSolvent

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Standards for Trimethyl-2-cyclohexen-1-one Isomers

For Researchers, Scientists, and Drug Development Professionals Comparison of Available Analytical Standards The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Available Analytical Standards

The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results. The following table summarizes the key characteristics of commercially available analytical standards for two common isomers of trimethyl-2-cyclohexen-1-one.

Feature3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) 4,4,6-Trimethyl-2-cyclohexen-1-one
CAS Number 78-59-1[1][2][3][4][5][6][7]13395-73-8[8]
Molecular Formula C₉H₁₄O[2][3]C₉H₁₄O
Molecular Weight 138.21 g/mol [2][3]138.21 g/mol
Available Purity ≥97%, 98+%[2]Information not readily available, typically sold as a chemical reagent.
Suppliers Sigma-Aldrich, Merck, LGC Standards, A Chemtek, Matrix Fine Chemicals, SD Fine-Chem, AccuStandard[1][2][3][4][5][6][9]The Good Scents Company[8]
Common Analytical Techniques Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)[10][11][12][13][14]Gas Chromatography (GC)
Format Neat, Analytical Standard Solution[6]Neat

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable analytical measurements. Below is a typical protocol for the analysis of 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust technique for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Isophorone Analysis

This method is suitable for the quantification of Isophorone in various sample matrices.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration within the calibration range.

  • Solid Samples: Perform a solvent extraction using an appropriate solvent. The extract may require further cleanup and concentration.

  • Internal Standard: For improved accuracy and precision, add a known concentration of an internal standard (e.g., deuterated Isophorone) to all samples, calibration standards, and quality controls.[10]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[14]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

    • SIM Ions for Isophorone: m/z 82, 123, 138

3. Calibration:

  • Prepare a series of calibration standards of Isophorone (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in the same solvent as the samples.[10]

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

4. Data Analysis:

  • Integrate the peak areas for Isophorone and the internal standard in the sample chromatograms.

  • Calculate the concentration of Isophorone in the samples using the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of a trimethyl-2-cyclohexen-1-one isomer using a certified reference material (CRM).

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting crm Certified Reference Material (CRM) stock_solution Stock Solution Preparation crm->stock_solution Dissolution working_standards Working Standard Dilution Series stock_solution->working_standards Serial Dilution instrument GC-MS or HPLC Analysis working_standards->instrument calibration_curve Calibration Curve Generation sample Test Sample sample_prep Sample Extraction/ Dilution sample->sample_prep spiked_sample Spiked Sample (with Internal Standard) sample_prep->spiked_sample spiked_sample->instrument raw_data Raw Data Acquisition (Chromatograms) instrument->raw_data peak_integration Peak Integration & Identification raw_data->peak_integration peak_integration->calibration_curve Standard Responses quantification Concentration Quantification peak_integration->quantification Sample Responses calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for quantitative analysis of trimethyl-2-cyclohexen-1-one isomers.

References

Comparative

A Comparative Guide to the Reactivity of 4,4,5-Trimethyl-2-cyclohexen-1-one and Isophorone

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of 4,4,5-trimethyl-2-cyclohexen-1-one and isophorone (B1672270) (3,5,5-trimethyl-2-cycl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4,4,5-trimethyl-2-cyclohexen-1-one and isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). Due to a lack of specific experimental data for 4,4,5-trimethyl-2-cyclohexen-1-one in the current scientific literature, this comparison is based on established principles of organic chemistry, extensive data available for the industrially significant isophorone, and theoretical predictions of how structural differences will influence reactivity.

The core functionality of both molecules is the α,β-unsaturated ketone moiety, which dictates their chemical behavior. This system presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. Consequently, these compounds can undergo both 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate or Michael addition). The preferred pathway is influenced by the nature of the nucleophile, reaction conditions, and the specific structure of the cyclohexenone.

Structural Comparison and Predicted Reactivity

The key difference between 4,4,5-trimethyl-2-cyclohexen-1-one and isophorone lies in the placement of one methyl group. This seemingly minor variation has significant implications for the steric and electronic environment of the reactive sites.

Feature4,4,5-Trimethyl-2-cyclohexen-1-oneIsophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)Predicted Impact on Reactivity
Structure 4,4,5-Trimethyl-2-cyclohexen-1-oneIsophorone-
Substitution at C3 (α-position) HydrogenMethyl groupThe methyl group at the C3 position in isophorone introduces steric hindrance near the β-carbon and has a weak electron-donating effect, both of which are expected to decrease the rate of conjugate addition compared to an unsubstituted α-position.
Substitution at C4 (β-position) Two Methyl groupsHydrogenThe gem-dimethyl group at C4 in 4,4,5-trimethyl-2-cyclohexen-1-one creates significant steric bulk around the β-carbon, likely hindering the approach of nucleophiles for 1,4-addition.
Substitution at C5 One Methyl groupTwo Methyl groupsThe gem-dimethyl group at C5 in isophorone contributes to the overall steric hindrance of the molecule, potentially influencing the approach of nucleophiles to the carbonyl group.
Predicted Overall Reactivity towards Conjugate Addition LowerHigherIsophorone is predicted to be more reactive towards nucleophilic conjugate addition. The methyl group at C3 in isophorone offers less steric hindrance to the β-carbon than the gem-dimethyl group at C4 in its isomer.

Common Reactions of α,β-Unsaturated Ketones

Isophorone is known to undergo a variety of reactions characteristic of α,β-unsaturated ketones.[1] While specific data for 4,4,5-trimethyl-2-cyclohexen-1-one is unavailable, it is expected to participate in similar transformations, albeit with potentially different reaction rates and yields due to the structural differences outlined above.

Conjugate Addition (Michael Addition)

This is a key reaction for α,β-unsaturated ketones, involving the addition of a nucleophile to the β-carbon. Softer nucleophiles, such as enolates, amines, and Gilman cuprates, generally favor 1,4-addition.

Experimental Protocols

The following are generalized experimental protocols for key reactions. These can be adapted to perform a direct comparative study of the reactivity of 4,4,5-trimethyl-2-cyclohexen-1-one and isophorone.

General Protocol for a Comparative Michael Addition

This protocol can be used to compare the reactivity of the two isomers towards a common Michael donor, such as dimethyl malonate.

  • Reaction Setup : In two separate, identical, dry round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4,5-trimethyl-2-cyclohexen-1-one (1.0 eq) in one flask and isophorone (1.0 eq) in the other, using anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

  • Nucleophile Preparation : In a separate flask, prepare the sodium salt of dimethyl malonate by adding dimethyl malonate (1.2 eq) to a solution of sodium methoxide (B1231860) (1.1 eq) in anhydrous THF at 0 °C.

  • Reaction Initiation : Add the solution of the dimethyl malonate salt dropwise and simultaneously to both cyclohexenone solutions at room temperature.

  • Monitoring : Monitor the progress of both reactions by thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals.

  • Work-up : Once the reactions are complete (or after a set time for comparison), quench both reactions by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation : Extract the product from each reaction mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis : Purify the crude products by column chromatography on silica (B1680970) gel. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield for each reaction.

By comparing the reaction times and yields under identical conditions, a quantitative assessment of the relative reactivity can be established.

Visualizations

Logical Relationship: Factors Influencing Reactivity

The following diagram illustrates the key factors that influence the reactivity of substituted cyclohexenones in conjugate addition reactions.

G Factors Influencing Cyclohexenone Reactivity in Conjugate Addition A Substituent Effects B Electronic Effects A->B C Steric Effects A->C D Reactivity at β-Carbon B->D influences E Electron-donating groups decrease electrophilicity B->E C->D influences F Bulky groups hinder nucleophilic attack C->F

Caption: Key factors determining the reactivity of cyclohexenones.

Experimental Workflow: Comparative Michael Addition

The diagram below outlines the general workflow for a comparative Michael addition experiment.

G Workflow for Comparative Michael Addition cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Analysis A 4,4,5-Trimethyl-2-cyclohexen-1-one in THF D Simultaneous Addition of Michael Donor A->D B Isophorone in THF B->D C Prepare Michael Donor (e.g., Sodium Dimethyl Malonate) C->D E Monitor Reactions (TLC/GC) D->E F Quench Reactions E->F G Extraction and Purification F->G H Characterization and Yield Calculation G->H

Caption: General experimental workflow for comparing Michael addition reactivity.

Conclusion

Based on fundamental principles of organic chemistry, isophorone is predicted to be the more reactive of the two compounds towards nucleophilic conjugate addition . This is primarily due to the less sterically hindered β-carbon in isophorone compared to the gem-dimethyl substituted C4 position in 4,4,5-trimethyl-2-cyclohexen-1-one. For researchers and professionals in drug development, the choice between these two scaffolds would depend on the desired reactivity and the steric environment required for a particular synthetic target. Further experimental investigation is necessary to quantify these predicted differences in reactivity.

References

Validation

Comparative Biological Activities of 4,4,5-Trimethyl-2-cyclohexen-1-one Analogues: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogues of 4,4,5-trimethyl-2-cyclohexen-1-one. While direct experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogues of 4,4,5-trimethyl-2-cyclohexen-1-one. While direct experimental data on 4,4,5-trimethyl-2-cyclohexen-1-one is limited in publicly available literature, this guide draws comparisons from structurally similar cyclohexenone derivatives to elucidate potential therapeutic applications.

The cyclohexenone scaffold is a key structural motif found in numerous natural and synthetic compounds, exhibiting a wide range of biological activities.[1] This guide focuses on the antimicrobial, cytotoxic, anti-inflammatory, and analgesic properties of these analogues, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: A Comparative Analysis

The biological activity of cyclohexenone analogues is significantly influenced by the type and position of substituents on the cyclohexenone ring. The following tables summarize the available quantitative data for various analogues, providing insights into their structure-activity relationships.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values may be challenging due to differing experimental conditions, including the specific strains, cell lines, and assay protocols used.

Antimicrobial Activity

Cyclohexenone derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Antimicrobial Activity of Cyclohexenone Analogues (MIC in µg/mL)

Compound/AnalogueTest Organism(s)MIC (µg/mL)Reference(s)
IsophoroneEscherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella typhimuriumNot specified, described as having wide antimicrobial activity[1]
α-Methyleneisophorone derivativesEscherichia coliStronger than isophorone[1]
Cyclohexyl-N-acylhydrazone derivativesVarious bacteria and fungiData not available in a comparable format[2]
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria0.0005-0.032 (for most active compounds)[3]
Substituted Cyclohexenones with fluorineS. aureus, E. coli, C. albicansPotent activity reported[4]
Cytotoxic Activity

The cytotoxic potential of cyclohexenone analogues against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for cytotoxicity.

Table 2: Cytotoxic Activity of Cyclohexenone Analogues (IC50 in µM)

Compound/AnalogueCancer Cell Line(s)IC50 (µM)Reference(s)
2,6-bis(arylidene)cyclohexanonesP388, L1210, Molt 4/C8, CEM T-lymphocytesActivity correlated with Hammett sigma values of aryl substituents[1]
Cyclohexene oxide CAU251 (Glioblastoma)5.161[5]
Cyclohexene oxide CAA172 (Glioblastoma)6.440[5]
Compound 2HCT116 (Colon)0.34[5]
RL90 (2,6-bis(pyridin-3-ylmethylene)-cyclohexanone)Tamoxifen-resistant MCF-7Increased sensitivity in resistant lines[6]
RL91 (2,6-bis(pyridin-4-ylmethylene)-cyclohexanone)Tamoxifen-resistant MCF-7Increased sensitivity in resistant lines[6]
Anti-inflammatory and Analgesic Activity

Several cyclohexenone derivatives have demonstrated anti-inflammatory and analgesic properties in various in vivo and in vitro models. Data is often presented as percentage inhibition of inflammation or pain response at a given dose. For in vitro assays, IC50 values for the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) are determined.

Table 3: Anti-inflammatory and Analgesic Activity of Cyclohexenone Analogues

Compound/AnalogueAssay/ModelActivity MetricResultReference(s)
Cyclohexyl-N-acylhydrazone derivativesCarrageenan-induced peritonitis, Acetic acid-induced writhing, Formalin-induced pain% InhibitionSignificant anti-inflammatory and analgesic activities[7]
Ethyl 6-(4-metohxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD)In vitro COX-2 and 5-LOX inhibitionIC50Inhibited both enzymes[8]
CHDIn vivo abdominal constriction, hot plate, tail immersion testsDose-dependent inhibitionSignificant anti-nociceptive effects[8]
Various new isoxazole (B147169) derivatives (for comparison)In vitro COX-1/COX-2 inhibitionIC50 (µM)Selective COX-2 inhibition (e.g., C6 with IC50 = 0.55 µM)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key in vitro assays cited in this guide.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The test compounds (4,4,5-trimethyl-2-cyclohexen-1-one analogues) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in a cell culture medium. The culture medium is then removed from the wells and replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are presented using the DOT language.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate prep_compounds Prepare Serial Dilutions of Analogues treat_cells Treat Cells with Analogues prep_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare Serial Dilutions of Analogues in Broth prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate incubate Incubate for 18-24h inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Putative_Cytotoxicity_Pathway cluster_cell Cancer Cell Cyclohexenone Cyclohexenone Analogue ROS Increased Reactive Oxygen Species (ROS) Cyclohexenone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

References

Comparative

Spectroscopic Showdown: A Comparative Analysis of Trimethylcyclohexenone Isomers

In the nuanced field of chemical analysis, the differentiation of isomers is a critical task, particularly in sectors like drug development and quality control where structural subtleties can dictate biological activity...

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced field of chemical analysis, the differentiation of isomers is a critical task, particularly in sectors like drug development and quality control where structural subtleties can dictate biological activity and product efficacy. This guide provides a comprehensive spectroscopic comparison of three key isomers of trimethylcyclohexenone (B6354539): 2,3,6-trimethyl-2-cyclohexen-1-one, 3,5,5-trimethyl-2-cyclohexen-1-one (commonly known as isophorone), and 2,6,6-trimethyl-2-cyclohexen-1-one. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for researchers and scientists.

The strategic placement of three methyl groups on the cyclohexenone ring gives rise to these isomers, each with a unique electronic and steric environment. These structural variations are reflected in their interaction with electromagnetic radiation and their fragmentation patterns upon ionization, providing a robust basis for their identification and characterization. This guide presents a side-by-side comparison of their spectroscopic data, supported by detailed experimental protocols to aid in reproducible analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three trimethylcyclohexenone isomers, offering a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Isomer Proton Chemical Shift (δ, ppm) Multiplicity
2,3,6-Trimethyl-2-cyclohexen-1-one CH₃ at C2~1.8s
CH₃ at C3~1.9s
CH₃ at C6~1.1d
Ring Protons~1.6-2.5m
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) Olefinic H~5.8s
CH₃ at C3~1.9s
CH₃ at C5~1.0s
CH₂ at C4~2.2s
CH₂ at C6~2.4s
2,6,6-Trimethyl-2-cyclohexen-1-one Olefinic H~6.5t
CH₃ at C2~1.7s
CH₃ at C6~1.1s
Ring Protons~1.8-2.4m

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Isomer Carbon Chemical Shift (δ, ppm)
2,3,6-Trimethyl-2-cyclohexen-1-one C=O~200
C=C~135, ~145
CH₃~15-25
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) C=O~198
C=C~125, ~160
C(CH₃)₂~33
CH₃~23, ~28
2,6,6-Trimethyl-2-cyclohexen-1-one C=O~200
C=C~130, ~140
C(CH₃)₂~35
CH₃~20-30

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)

Isomer Functional Group Absorption Frequency (cm⁻¹)
2,3,6-Trimethyl-2-cyclohexen-1-one C=O stretch (conjugated)~1670
C=C stretch~1640
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) C=O stretch (conjugated)~1665
C=C stretch~1620
2,6,6-Trimethyl-2-cyclohexen-1-one C=O stretch (conjugated)~1675
C=C stretch~1635

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
2,3,6-Trimethyl-2-cyclohexen-1-one 138123, 95, 82, 67
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) 138123, 95, 82, 67
2,6,6-Trimethyl-2-cyclohexen-1-one 138123, 96, 82, 67

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the trimethylcyclohexenone isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Trimethylcyclohexenone Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 2,3,6-TMC NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry (GC-MS) Isomer1->MS Isomer2 3,5,5-TMC (Isophorone) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2,6,6-TMC Isomer3->NMR Isomer3->IR Isomer3->MS ProcessNMR Process NMR Data (Chemical Shifts, Multiplicity) NMR->ProcessNMR ProcessIR Process IR Data (Absorption Frequencies) IR->ProcessIR ProcessMS Process MS Data (m/z values, Fragmentation) MS->ProcessMS Compare Comparative Analysis ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare

Caption: Workflow for distinguishing trimethylcyclohexenone isomers.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.

  • Methodology:

    • Sample Preparation: A 5-10 mg sample of the trimethylcyclohexenone isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).[1]

    • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.[1]

    • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. Proton-decoupled spectra are typically acquired over a spectral width of 0-220 ppm. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in each isomer, particularly the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.

  • Methodology:

    • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[2]

    • Data Acquisition: A background spectrum of the clean salt plates is first recorded.[1] The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).[1]

    • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified and assigned to specific functional group vibrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate the isomers (if in a mixture) and determine their molecular weight and fragmentation patterns.

  • Methodology:

    • Sample Preparation: A dilute solution of the trimethylcyclohexenone isomer is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[1]

    • Gas Chromatography: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or equivalent). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.[1]

    • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1][3] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[1]

    • Data Analysis: The resulting mass spectrum for each isomer is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. This pattern serves as a "fingerprint" for the molecule.[3]

References

Validation

Comparative Guide to the Identification of Trimethyl-2-cyclohexen-1-one Isomers by GC-MS

A detailed guide for researchers, scientists, and drug development professionals on the GC-MS analysis of 4,4,6-trimethyl-2-cyclohexen-1-one and its common isomers, with a comparative overview of alternative analytical t...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the GC-MS analysis of 4,4,6-trimethyl-2-cyclohexen-1-one and its common isomers, with a comparative overview of alternative analytical techniques.

Please note: The initial query for "4,4,5-Trimethyl-2-cyclohexen-1-one" did not yield significant results in scientific literature databases. It is likely that this was a typographical error. This guide therefore focuses on the analysis of commonly cited isomers: 4,4,6-trimethyl-2-cyclohexen-1-one, 3,5,5-trimethyl-2-cyclohexen-1-one, and 2,4,4-trimethylcyclohex-2-en-1-one.

Introduction

Trimethyl-2-cyclohexen-1-one and its isomers are cyclic ketones that are of interest in various fields, including flavor and fragrance chemistry, natural product synthesis, and pharmaceutical development. Accurate identification and quantification of these isomers are crucial for quality control, reaction monitoring, and biological activity studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like these ketones, offering high sensitivity and specificity. This guide provides a comprehensive overview of the GC-MS analysis of common trimethyl-2-cyclohexen-1-one isomers and compares its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis of Trimethyl-2-cyclohexen-1-one Isomers

GC-MS is the cornerstone for the identification and quantification of trimethyl-2-cyclohexen-1-one isomers due to its excellent chromatographic separation and definitive mass spectral identification capabilities.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of trimethyl-2-cyclohexen-1-one isomers is as follows:

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio of 50:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

Data Presentation: Mass Spectral Data of Trimethyl-2-cyclohexen-1-one Isomers

The primary identification in GC-MS is based on the mass spectrum of the analyte. The following table summarizes the key mass spectral fragments for three common isomers of trimethyl-2-cyclohexen-1-one, as obtained from the NIST Mass Spectrometry Data Center.[1][2]

IsomerMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z) and Relative Intensities
4,4,6-Trimethyl-2-cyclohexen-1-one138.21138 (M+, 25%), 123 (30%), 95 (100%), 82 (40%), 67 (35%)
3,5,5-Trimethyl-2-cyclohexen-1-one138.21138 (M+, 30%), 123 (20%), 96 (100%), 82 (85%), 67 (40%)
2,4,4-Trimethylcyclohex-2-en-1-one138.21138 (M+, 20%), 123 (15%), 95 (100%), 82 (35%), 67 (30%)

Comparison with Alternative Analytical Methods

While GC-MS is a primary tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds.[3] For ketone analysis, it is particularly useful for non-volatile or thermally labile compounds.[4][5] The separation of isomers can be challenging but is often achievable with careful method development.[6]

Experimental Protocol for HPLC Analysis (General Method):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at a wavelength of 235 nm (typical for α,β-unsaturated ketones).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules. Both ¹H and ¹³C NMR are invaluable for the unambiguous identification of isomers.

Data Presentation: NMR Chemical Shifts (Predicted)

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
4,4,6-Trimethyl-2-cyclohexen-1-one~5.8-6.0 (d, 1H, C=CH), ~6.7-6.9 (d, 1H, C=CH-C=O), ~2.0-2.5 (m, 3H), ~1.1-1.3 (m, 9H, CH₃)~200 (C=O), ~155 (C=CH), ~125 (C=CH-C=O), ~50 (CH), ~45 (C), ~35 (CH₂), ~25-30 (CH₃)
3,5,5-Trimethyl-2-cyclohexen-1-one~5.8 (s, 1H, C=CH), ~2.2 (s, 2H, CH₂), ~1.9 (s, 3H, C=C-CH₃), ~1.0 (s, 6H, C(CH₃)₂)~200 (C=O), ~160 (C=CH), ~125 (C=C-CH₃), ~50 (CH₂), ~45 (C), ~35 (C(CH₃)₂), ~25 (CH₃)
2,4,4-Trimethylcyclohex-2-en-1-one~6.5 (s, 1H, C=CH), ~2.4 (t, 2H, CH₂), ~1.8 (t, 2H, CH₂), ~1.8 (s, 3H, C=C-CH₃), ~1.1 (s, 6H, C(CH₃)₂)~200 (C=O), ~150 (C=CH), ~135 (C=C-CH₃), ~40 (C), ~35 (CH₂), ~30 (CH₂), ~28 (CH₃)

Note: The above NMR data are predicted values and may vary depending on the solvent and experimental conditions.

Performance Comparison of Analytical Methods

FeatureGC-MSHPLC-UVNMR Spectroscopy
Principle Separation based on volatility and polarity, detection by mass.[3]Separation based on polarity, detection by UV absorbance.[5]Absorption of radiofrequency by atomic nuclei in a magnetic field.
Sensitivity High (ng to pg level).[7]Moderate (µg to ng level).Low (mg to µg level).
Specificity Very high, provides structural information from fragmentation.[7]Moderate, relies on retention time and UV spectrum.Very high, provides detailed structural and stereochemical information.
Isomer Separation Excellent for volatile isomers.Can be challenging, requires careful method development.[6]Not a separation technique, but can distinguish isomers in a pure sample.
Sample Requirements Volatile and thermally stable compounds.[5]Soluble in the mobile phase.[5]Soluble in a suitable deuterated solvent, relatively pure sample required.
Quantitative Analysis Excellent with appropriate internal standards.Good with a calibration curve.Possible with internal standards (qNMR), but less common for routine analysis.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Library Search (NIST) Data_Acquisition->Library_Search Identification Identification Library_Search->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of trimethyl-2-cyclohexen-1-one.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Performance Attributes Analyte Trimethyl-2-cyclohexen-1-one Isomers GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC NMR NMR Analyte->NMR Sensitivity High Sensitivity GCMS->Sensitivity Specificity High Specificity GCMS->Specificity Volatility Volatility Required GCMS->Volatility NonVolatile Non-Volatile Amenable HPLC->NonVolatile Structure Definitive Structure NMR->Structure Purity High Purity Required NMR->Purity

Caption: Logical comparison of analytical methods for ketone isomer analysis.

References

Comparative

A Comparative Guide to HPLC Methods for the Analysis of 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4,4,5-Trimethyl-2-cyclohexe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4,4,5-Trimethyl-2-cyclohexen-1-one. The selection of an optimal analytical method is critical for accurate quantification and impurity profiling in research, quality control, and various stages of drug development. As limited specific literature exists for this particular isomer, this guide draws upon established methods for the structurally related compound, isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), and other cyclic ketones to provide robust starting points for method development.

This document outlines and compares the performance of Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC) as potential techniques for the analysis of 4,4,5-Trimethyl-2-cyclohexen-1-one. Detailed experimental protocols and comparative data are presented to facilitate method selection and implementation.

Comparative Performance of HPLC Methods

The choice of an HPLC method for the analysis of 4,4,5-Trimethyl-2-cyclohexen-1-one will depend on the specific requirements of the analysis, such as the sample matrix, the presence of isomers or impurities, and the desired analytical throughput. Below is a summary of the expected performance of different HPLC approaches.

Table 1: Comparison of Potential HPLC Methods for 4,4,5-Trimethyl-2-cyclohexen-1-one Analysis

ParameterReversed-Phase HPLC (C18)Reversed-Phase HPLC (Newcrom R1)Normal-Phase HPLC (Silica)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.[1][2]Mixed-mode separation (hydrophobic and ionic interactions).[3]Separation based on polarity, using a polar stationary phase and non-polar mobile phase.[1][4][5]Separation of polar compounds using a polar stationary phase and a high organic content mobile phase.[6][7][8]
Typical Column C18, 250 mm x 4.6 mm, 5 µmNewcrom R1, 150 mm x 4.6 mm, 5 µmSilica, 250 mm x 4.6 mm, 5 µmAmide or Diol, 150 mm x 4.6 mm, 3 µm
Mobile Phase Acetonitrile (B52724)/Water (e.g., 60:40 v/v)[9]Acetonitrile/Water with 0.1% Phosphoric Acid[3]Hexane/Isopropanol (B130326) (e.g., 90:10 v/v)Acetonitrile/Water with buffer (e.g., 95:5 v/v)
Elution Order Less polar compounds elute later.Dependent on mixed-mode interactions.More polar compounds elute later.[5]More hydrophilic compounds elute later.[10]
Advantages Robust, reproducible, wide applicability, good for purity analysis.[2]Unique selectivity, potentially better peak shape for some compounds.[3]Excellent for isomer separation, suitable for non-polar samples.[1][4]Good retention of polar analytes, MS-compatible mobile phases.[6][8]
Disadvantages May have poor retention for very polar compounds, potential for peak tailing with basic compounds.[8]Method development can be more complex.Sensitive to water content in the mobile phase, less stable baselines.Can have longer equilibration times, sensitive to sample solvent.
UV Detection (λ) ~235 nm[9]~235 nm~235 nm~235 nm

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Reversed-Phase HPLC on a C18 Column

This general-purpose method is a good starting point for the analysis of 4,4,5-Trimethyl-2-cyclohexen-1-one, particularly for purity determination.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio can be adjusted to optimize retention time.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 235 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[9]

Protocol 2: Reversed-Phase HPLC on a Newcrom R1 Column

This method offers an alternative selectivity for potentially improved peak shape and resolution.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with a phosphoric acid modifier (e.g., 0.1%). For mass spectrometry (MS) compatibility, formic acid can be used instead.[3][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analyte in acetonitrile. Dilute with the mobile phase to the desired concentration. Filter through a 0.45 µm syringe filter prior to analysis.

Protocol 3: Normal-Phase HPLC on a Silica Column

This method is particularly useful for the separation of isomers of trimethylcyclohexenone.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A non-polar mobile phase such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The polarity can be adjusted by changing the ratio of the solvents.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is free of any water. Filter through a 0.45 µm PTFE syringe filter.

Visualizations

The following diagrams illustrate the general workflow for HPLC analysis and the logical process for method development.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General Experimental Workflow for HPLC Analysis.

Method_Development_Flow rect_node rect_node Start Define Analytical Goal Select_Mode Select HPLC Mode (RP, NP, HILIC) Start->Select_Mode Select_Column Select Column (e.g., C18, Silica) Select_Mode->Select_Column Initial_Conditions Run Initial Conditions Select_Column->Initial_Conditions Evaluate Evaluate Resolution and Peak Shape? Initial_Conditions->Evaluate Optimize Optimize Mobile Phase & Flow Rate Evaluate->Optimize No Good_Sep Acceptable Separation? Evaluate->Good_Sep Yes Optimize->Initial_Conditions Good_Sep->Select_Mode No Validate Validate Method Good_Sep->Validate Yes

Caption: Logical Flow for HPLC Method Development.

References

Validation

comparative study of synthesis methods for 4,4,5-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthetic methodologies for 4,4,5-trimethyl-2-cyclohexen-1-one, a valuable building block in organic synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 4,4,5-trimethyl-2-cyclohexen-1-one, a valuable building block in organic synthesis. We will explore the prominent Robinson annulation pathway and consider alternative approaches, offering detailed experimental protocols and a summary of quantitative data to inform your synthetic strategy.

At a Glance: Synthesis Methods Comparison

The Robinson annulation stands out as the most direct and widely applicable method for the synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one. Alternative methods, while viable for other cyclohexenone derivatives, are less commonly reported for this specific target.

Synthesis MethodStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Purity (%)
Robinson Annulation 3,3-Dimethyl-2-butanone, Methyl vinyl ketoneBase (e.g., Sodium ethoxide)Room temperature followed by refluxData not available for specific productData not available for specific product
Alternative Method (for isomer) 1-(2-Methylpropenyl)pyrrolidine, Methyl vinyl ketone-Room temperature71-85%Not specified

Reaction Pathways and Methodologies

Robinson Annulation

The Robinson annulation is a powerful and classic method for the formation of six-membered rings in a tandem reaction.[1] The synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one via this route involves the Michael addition of the enolate of 3,3-dimethyl-2-butanone to methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation.[2][3]

Reaction Scheme:

Experimental Protocol (Adapted from a similar synthesis):

To a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in a suitable solvent such as ethanol, a base like sodium ethoxide (1.1 equivalents) is added at room temperature to generate the enolate. Methyl vinyl ketone (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for 12-24 hours. Following the Michael addition, the reaction is heated to reflux for 4-6 hours to induce the intramolecular aldol condensation and subsequent dehydration. The reaction is then cooled to room temperature, neutralized with a dilute acid (e.g., 1 M HCl), and the product is extracted with an organic solvent like diethyl ether. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Logical Workflow for Robinson Annulation:

Robinson_Annulation Start Starting Materials: 3,3-Dimethyl-2-butanone Methyl vinyl ketone Michael Michael Addition (Room Temperature) Start->Michael Base Base (e.g., NaOEt) Base->Michael Solvent Solvent (e.g., Ethanol) Solvent->Michael Aldol Intramolecular Aldol Condensation & Dehydration (Reflux) Michael->Aldol Workup Acidic Workup & Extraction Aldol->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product 4,4,5-Trimethyl-2- cyclohexen-1-one Purification->Product

Caption: Robinson Annulation Workflow

Alternative Synthesis Routes

While the Robinson annulation is the most probable route, other methods for constructing cyclohexenone rings exist, although their application to this specific trimethyl-substituted product is not well-documented. These include:

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings.[4] However, identifying a suitable diene and dienophile that would lead directly to 4,4,5-trimethyl-2-cyclohexen-1-one can be challenging.

  • Organocatalytic Methods: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of cyclohexenones. These methods often involve the reaction of aldehydes and ketones catalyzed by chiral secondary amines, such as proline.[1]

  • Intramolecular Aldol Condensation of a Diketone: If a suitable 1,5-diketone precursor containing the required trimethyl substitution pattern can be synthesized, an intramolecular aldol condensation can yield the desired cyclohexenone.[5][6]

Logical Comparison of Synthesis Strategies:

Synthesis_Comparison cluster_robinson Robinson Annulation cluster_diels Diels-Alder Reaction cluster_organo Organocatalysis Target 4,4,5-Trimethyl-2-cyclohexen-1-one RA_Process Michael Addition -> Intramolecular Aldol Target->RA_Process DA_Process [4+2] Cycloaddition Target->DA_Process Less Direct O_Process Asymmetric Michael/Aldol Target->O_Process Potential Route RA_Start 3,3-Dimethyl-2-butanone + Methyl Vinyl Ketone RA_Start->RA_Process DA_Start Diene + Dienophile DA_Start->DA_Process O_Start Aldehyde + Ketone O_Start->O_Process

Caption: Comparative Synthetic Strategies

Conclusion

For the synthesis of 4,4,5-trimethyl-2-cyclohexen-1-one, the Robinson annulation appears to be the most straightforward and logical approach based on established chemical principles. While direct experimental data for this specific compound is scarce, the provided protocol for a closely related isomer offers a solid starting point for laboratory investigation. Researchers should consider optimizing reaction conditions and purification techniques to achieve the desired yield and purity. Further exploration into organocatalytic methods could also provide a pathway to enantiomerically enriched versions of this versatile chemical intermediate.

References

Comparative

A Comparative Guide to the Structural Validation of 4,4,5-Trimethyl-2-cyclohexen-1-one and Its Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4,4,5-trimethyl-2-cyclohexen-1-one and its closely...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4,4,5-trimethyl-2-cyclohexen-1-one and its closely related isomers. Due to the limited availability of specific experimental data for 4,4,5-trimethyl-2-cyclohexen-1-one, this document leverages spectral data from its isomers to provide a framework for its characterization and to highlight the key differentiating features among these structurally similar compounds.

Spectroscopic Data Comparison

The structural elucidation of organic molecules relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.

Table 1: ¹H NMR Spectroscopic Data of Trimethyl-2-cyclohexen-1-one Isomers

CompoundOlefinic Protons (δ, ppm)Methylene Protons (δ, ppm)Methine Proton (δ, ppm)Methyl Protons (δ, ppm)
4,4-Dimethyl-2-cyclohexen-1-one [1]6.66 (d), 5.84 (d)2.46 (t), 1.87 (t)-1.17 (s)
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) ~5.8 (s)~2.2 (s), ~1.9 (s)-~1.0 (s, 6H), ~1.7 (s, 3H)
Predicted 4,4,5-Trimethyl-2-cyclohexen-1-one ~6.7 (d), ~5.9 (d)~2.4 (m), ~1.9 (m)~2.1 (m)~1.1 (s, 6H), ~1.0 (d, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Trimethyl-2-cyclohexen-1-one Isomers

CompoundCarbonyl Carbon (C=O) (δ, ppm)Olefinic Carbons (C=C) (δ, ppm)Quaternary Carbon (C) (δ, ppm)Methylene Carbons (CH₂) (δ, ppm)Methine Carbon (CH) (δ, ppm)Methyl Carbons (CH₃) (δ, ppm)
4,4-Dimethyl-2-cyclohexen-1-one [1]199.6159.9, 126.936.134.4, 32.8-27.7
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) [2]~200~160, ~125~35~50, ~45-~28 (2C), ~23 (1C)
Predicted 4,4,5-Trimethyl-2-cyclohexen-1-one ~200~158, ~128~37~33~40~27 (2C), ~15 (1C)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for these compounds is the carbonyl (C=O) stretch of the α,β-unsaturated ketone.

Table 3: Key IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Expected for Trimethyl-cyclohexenones
C=O Stretch (α,β-unsaturated ketone)1685-1665A strong band in this region
C=C Stretch (alkene)1650-1600A medium to weak band
C-H Stretch (sp³ hybridized)3000-2850Multiple sharp bands
C-H Stretch (sp² hybridized)3100-3000A weak band, may be obscured
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For all trimethyl-cyclohexen-1-one isomers, the molecular ion peak (M⁺) is expected at m/z 138.

Table 4: Expected Mass Spectrometry Data

Compound FamilyMolecular Ion (M⁺) (m/z)Key Fragmentation Pathways
Trimethyl-cyclohexen-1-ones138Loss of a methyl group (-15) to give a fragment at m/z 123. Loss of CO (-28) via McLafferty rearrangement. Retro-Diels-Alder reaction.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse, 2-second acquisition time, 1-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: 30° pulse, 1-2 second acquisition time, 2-second relaxation delay, 1024 or more scans.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS reference. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Visualizations

Visualizing workflows and relationships is essential for understanding the process of structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRay X-ray Diffraction Crystal_Growth->XRay XRay->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and structural validation of organic compounds.

logical_relationship Structure Structure NMR_Spectra NMR Spectra (Connectivity, Stereochemistry) Structure->NMR_Spectra IR_Spectrum IR Spectrum (Functional Groups) Structure->IR_Spectrum Mass_Spectrum Mass Spectrum (Molecular Weight, Fragmentation) Structure->Mass_Spectrum XRay_Crystal_Structure X-ray Crystal Structure (3D Geometry) Structure->XRay_Crystal_Structure

Caption: Relationship between molecular structure and analytical techniques.

References

Validation

A Comparative Guide to the Cytotoxicity of Trimethylcyclohexenones

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the cytotoxicity of trimethylcyclohexenones, focusing on the well-characterized compound 3,5,5-trimethyl-2-cyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of trimethylcyclohexenones, focusing on the well-characterized compound 3,5,5-trimethyl-2-cyclohexen-1-one (α-isophorone). While direct comparative studies detailing the in vitro cytotoxicity (e.g., IC50 values) of various trimethylcyclohexenone (B6354539) isomers are limited in publicly available literature, this document synthesizes existing toxicological data and elucidates the primary mechanism of action attributed to this class of compounds. The cytotoxic potential is largely associated with the α,β-unsaturated ketone moiety, a structural feature that plays a critical role in the biological activity of these molecules.

Mechanism of Cytotoxicity: The Role of the Michael Acceptor

The primary mechanism underlying the cytotoxicity of α-isophorone and related α,β-unsaturated ketones is their function as Michael acceptors.[1][2][3] The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack from biological macromolecules.[4] This leads to the formation of covalent adducts, primarily with the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione (B108866) (GSH).[1][5]

Depletion of intracellular GSH disrupts the cellular redox balance, leading to oxidative stress. The modification of critical protein thiols can inactivate enzymes and disrupt signaling pathways, ultimately triggering programmed cell death, or apoptosis.[1][6] Studies have shown that the cytotoxic activity of these compounds is significantly reduced in the presence of thiol-containing agents like N-acetylcysteine, which underscores the importance of this mechanism.[1]

Quantitative Cytotoxicity Data

CompoundTest TypeOrganism/Cell LineValueReference(s)
3,5,5-Trimethyl-2-cyclohexen-1-one (α-Isophorone) Acute Oral LD50Rat1500-3450 mg/kg bw[7]
Acute Dermal LD50Rat1700 mg/kg bw[7]
Acute Inhalation LC50Rat7000 mg/m³[7]
Carcinogenicity ClassificationEPAGroup C, possible human carcinogen[8]

Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are measures of acute toxicity, not in vitro cytotoxicity against cancer cell lines. These values are provided to give a general toxicological profile.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay used to determine the IC50 value of a compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines like HeLa or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., trimethylcyclohexenone) in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for trimethylcyclohexenone-induced cell death.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat Cells with Compound incubate1->treat prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining IC50 values using the MTT cytotoxicity assay.

G cluster_cell Cancer Cell compound Trimethylcyclohexenone (α,β-Unsaturated Ketone) entry Cellular Uptake compound->entry michael Michael Addition Reaction entry->michael gsh_depletion GSH Depletion michael->gsh_depletion protein_adducts Protein Adducts (Enzyme Inactivation) michael->protein_adducts gsh Glutathione (GSH) gsh->michael protein Protein Thiols (-SH) protein->michael stress Oxidative Stress (ROS Increase) gsh_depletion->stress protein_adducts->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase-3 Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Proposed signaling pathway for trimethylcyclohexenone-induced cytotoxicity.

References

Comparative

Comparative Guide to the Enantioselective Resolution of 4,4,5-Trimethyl-2-cyclohexen-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The enantioselective resolution of 4,4,5-trimethyl-2-cyclohexen-1-one and its derivatives is a critical step in the synthesis of various chiral building blo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective resolution of 4,4,5-trimethyl-2-cyclohexen-1-one and its derivatives is a critical step in the synthesis of various chiral building blocks for the pharmaceutical and agrochemical industries. The biological activity of these compounds is often enantiomer-dependent, making the isolation of enantiopure forms essential. This guide provides a comparative overview of potential methods for the enantioselective resolution of this class of compounds, with a focus on enzymatic kinetic resolution of the corresponding alcohol, supported by analytical methods for determining enantiomeric purity.

While specific experimental data for the enantioselective resolution of 4,4,5-trimethyl-2-cyclohexen-1-one is not extensively available in the public domain, this guide extrapolates from established methodologies for structurally similar substituted cyclohexenones and related chiral alcohols.

Comparison of Potential Resolution Strategies

The primary methods for resolving racemic mixtures include enzymatic kinetic resolution (EKR), chemo-catalytic kinetic resolution, and diastereomeric salt formation. For a substrate like 4,4,5-trimethyl-2-cyclohexen-1-one, which is a ketone, resolution is typically performed on its corresponding secondary alcohol, 4,4,5-trimethyl-2-cyclohexen-1-ol, which can be obtained by reduction of the ketone.

MethodPrincipleAdvantagesDisadvantagesApplicability to Target
Enzymatic Kinetic Resolution (EKR) of the corresponding alcohol An enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.High enantioselectivity, mild reaction conditions, environmentally benign.Maximum theoretical yield of 50% for each enantiomer, requires a separate reduction step for the ketone.High. Lipases are well-documented for resolving substituted cycloalkanols.[1]
Chemo-Catalytic Kinetic Resolution A chiral metal complex or organocatalyst selectively reacts with one enantiomer.Can be highly efficient with broad substrate scope.Catalysts can be expensive, sensitive to air and moisture, and may require optimization.Moderate. Methods exist for cyclohexenones but may not be suitable for this specific substitution pattern.[2]
Diastereomeric Salt Formation of a derivatized amine The ketone is converted to a chiral amine derivative, which then forms diastereomeric salts with a chiral resolving agent.A classical and often scalable method.Requires derivatization of the ketone and screening of resolving agents and crystallization conditions.Low to Moderate. This multi-step approach can be complex and is less direct than kinetic resolution of the alcohol.
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a chiral stationary phase (CSP).Excellent for analytical determination of enantiomeric excess (ee) and for small-scale preparative separation.Can be costly for large-scale separation.High. Polysaccharide-based CSPs are effective for separating substituted cyclohexenones.[3]

Quantitative Data for Analogous Systems

The following table summarizes representative data for the enzymatic kinetic resolution of substituted cyclic alcohols, which can serve as a benchmark for the resolution of (±)-4,4,5-trimethyl-2-cyclohexen-1-ol.

EnzymeSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Alcohol (%)Enantiomeric Excess (ee) of Ester (%)Reference
Pseudomonas cepacia Lipase (B570770) (PCL)(±)-2-Substituted CyclohexanolVinyl Acetate (B1210297)Diisopropyl Ether~50>99>95Adapted from[1]
Candida antarctica Lipase B (CAL-B)(±)-Aromatic Morita-Baylis-Hillman AdductsAcetic AnhydrideTHF~50>99>99Adapted from[4]
Pseudomonas fluorescens Lipase(±)-Aromatic Morita-Baylis-Hillman AdductsVinyl ButyrateToluene~50>98>98Adapted from[4]

Experimental Protocols

Reduction of (±)-4,4,5-Trimethyl-2-cyclohexen-1-one to (±)-4,4,5-Trimethyl-2-cyclohexen-1-ol

A common prerequisite for enzymatic kinetic resolution is the reduction of the ketone to the corresponding racemic alcohol.

Materials:

Procedure:

  • Dissolve (±)-4,4,5-trimethyl-2-cyclohexen-1-one (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the racemic alcohol.

Enzymatic Kinetic Resolution of (±)-4,4,5-Trimethyl-2-cyclohexen-1-ol

This protocol is adapted from established procedures for the resolution of substituted cycloalkanols.[1]

Materials:

  • (±)-4,4,5-Trimethyl-2-cyclohexen-1-ol

  • Pseudomonas cepacia Lipase (PCL)

  • Vinyl acetate

  • Diisopropyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (±)-4,4,5-trimethyl-2-cyclohexen-1-ol (1.0 eq) in diisopropyl ether, add Pseudomonas cepacia lipase (50-100 mg per mmol of alcohol).

  • Add vinyl acetate (0.6 eq) and stir the suspension at room temperature.

  • Monitor the reaction progress by chiral HPLC or TLC.

  • When approximately 50% conversion is reached, filter off the enzyme and wash it with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the acetylated product by silica gel column chromatography to separate the two enantiomers.

Analytical Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This method is based on protocols for the separation of similar substituted cyclohexenones and their corresponding alcohols.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample (unreacted alcohol or acetylated product after hydrolysis) in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Enantioselective_Resolution_Workflow cluster_reduction Step 1: Reduction cluster_resolution Step 2: Enzymatic Kinetic Resolution cluster_analysis Step 3: Analysis Ketone Racemic Ketone (4,4,5-Trimethyl-2-cyclohexen-1-one) Reduction Reduction (e.g., NaBH4) Ketone->Reduction Alcohol Racemic Alcohol (4,4,5-Trimethyl-2-cyclohexen-1-ol) Reduction->Alcohol EKR EKR (Lipase, Acyl Donor) Alcohol->EKR Separation Chromatographic Separation EKR->Separation Enantiomer_R (R)-Alcohol Separation->Enantiomer_R Unreacted Enantiomer_S_Ester (S)-Ester Separation->Enantiomer_S_Ester Acylated HPLC Chiral HPLC Enantiomer_R->HPLC Enantiomer_S_Ester->HPLC ee_determination ee Determination HPLC->ee_determination

Caption: Workflow for the enantioselective resolution of 4,4,5-trimethyl-2-cyclohexen-1-one.

Kinetic_Resolution_Principle cluster_products Reaction Products Racemate Racemic Mixture (R)-Substrate + (S)-Substrate Chiral_Catalyst Chiral Catalyst (e.g., Enzyme) Racemate->Chiral_Catalyst Unreacted Unreacted (R)-Substrate Chiral_Catalyst->Unreacted k_R (slow) Product Product from (S)-Substrate Chiral_Catalyst->Product k_S (fast)

Caption: Principle of kinetic resolution.

References

Validation

performance comparison of catalysts for cyclohexenone synthesis.

For Researchers, Scientists, and Drug Development Professionals The synthesis of cyclohexenone, a pivotal building block in the pharmaceutical and fine chemical industries, is achieved through various catalytic pathways....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexenone, a pivotal building block in the pharmaceutical and fine chemical industries, is achieved through various catalytic pathways. The choice of catalyst is paramount, directly influencing yield, selectivity, and overall process efficiency. This guide provides an objective comparison of leading catalytic systems for cyclohexenone synthesis, supported by experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems for cyclohexenone synthesis can be evaluated based on key performance indicators such as conversion, selectivity, and yield under specific reaction conditions. The following tables summarize the performance of representative catalysts for the main synthetic routes: dehydrogenation of cyclohexanone (B45756) and selective oxidation of cyclohexene (B86901).

Catalytic Dehydrogenation of Cyclohexanone

This method involves the removal of hydrogen from cyclohexanone to introduce a double bond, forming cyclohexenone. Palladium-based catalysts have shown particular promise in this transformation.

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Pd(DMSO)₂(TFA)₂ CyclohexanoneO₂ (1 atm)Acetic Acid80->95>9591[1][2]
Selective Oxidation of Cyclohexene

This approach involves the direct oxidation of cyclohexene to cyclohexenone, often utilizing transition metal catalysts and various oxidizing agents.

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)
TiZrCo alloy CyclohexeneO₂ (2 MPa)Acetonitrile (B52724)1201292.257.6 (to 2-cyclohexen-1-one)[3][4]
Co/N-doped Carbon CyclohexeneO₂-70-70-8040-50 (to 2-cyclohexen-1-one)
Cu/N-doped Carbon CyclohexeneO₂ (10 bar)-70->85>60 (to 2-cyclohexen-1-one)[2][5]
[(Bn-tpen)FeII]2+ CyclohexeneO₂ (1 atm)Acetonitrile-24--

Note: Yield data was not consistently available for all selective oxidation catalysts in the reviewed literature.

Key Synthetic Methodologies and Experimental Protocols

Aerobic Dehydrogenation of Cyclohexanone using Pd(DMSO)₂(TFA)₂

This protocol offers a highly selective route to cyclohexenone from cyclohexanone using a homogeneous palladium catalyst and molecular oxygen as the terminal oxidant.

Experimental Protocol:

  • To a reaction vessel, add cyclohexanone (0.8 mmol), Pd(TFA)₂ (0.04 mmol, 5 mol%), and DMSO (0.08 mmol, 10 mol%).

  • Add acetic acid (4 mL) as the solvent.

  • Pressurize the vessel with 1 atm of oxygen.

  • Heat the reaction mixture to 80°C and stir.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate the cyclohexenone product.[1]

Aerobic Oxidation of Cyclohexene using TiZrCo Catalyst

This method employs a heterogeneous metallic alloy catalyst for the direct oxidation of cyclohexene to 2-cyclohexen-1-one.

Experimental Protocol:

  • In a high-pressure reactor, combine cyclohexene (1 mL), acetonitrile (20 mL), and the Ti₆₀Zr₁₀Co₃₀ catalyst (20 mg).

  • Pressurize the reactor with 2 MPa of oxygen.

  • Heat the mixture to 120°C and stir for 12 hours.

  • After cooling and depressurizing the reactor, the catalyst can be recovered by filtration.

  • The product mixture is then analyzed by gas chromatography to determine conversion and selectivity.[3][4]

Robinson Annulation for Substituted Cyclohexenones

The Robinson annulation is a classic and versatile method for the formation of a six-membered ring and an α,β-unsaturated ketone, leading to substituted cyclohexenones. The asymmetric variant using an organocatalyst like L-proline is particularly valuable for producing chiral molecules.

Experimental Protocol (L-proline catalyzed):

  • To a solution of 2-methylcyclohexane-1,3-dione (B75653) (1.0 mmol) in DMSO, add L-proline (0.35 mmol, 35 mol%).

  • Add methyl vinyl ketone (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature for approximately 90 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The product is purified by column chromatography. A 55% yield and 75% enantiomeric excess have been reported for the synthesis of the (S)-Wieland-Miescher ketone using this method.[6]

Mechanistic Pathways and Experimental Workflows

Understanding the underlying mechanisms of these catalytic systems is crucial for their effective application and further development.

Catalytic Cycle for Aerobic Dehydrogenation of Cyclohexanone with Pd(DMSO)₂(TFA)₂

The proposed mechanism involves the formation of a Pd(II)-enolate intermediate followed by β-hydride elimination. The DMSO ligand plays a key role in controlling the chemoselectivity by inhibiting the subsequent dehydrogenation of cyclohexenone to phenol.[5]

Caption: Proposed catalytic cycle for Pd-catalyzed dehydrogenation.

General Workflow for Catalyst Performance Comparison

A standardized workflow is essential for the objective comparison of different catalysts for cyclohexenone synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Synthesis/ Procurement Reaction_Setup Reaction Setup (Solvent, Temp, Pressure) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate and Reagent Preparation Substrate_Prep->Reaction_Setup Reaction_Execution Catalytic Reaction Reaction_Setup->Reaction_Execution Workup Reaction Workup & Product Isolation Reaction_Execution->Workup Analysis Product Analysis (GC, NMR, etc.) Workup->Analysis Data Data Interpretation (Yield, Selectivity) Analysis->Data caption General workflow for comparing catalyst performance.

Caption: General workflow for comparing catalyst performance.

Robinson Annulation Pathway

The Robinson annulation proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation to construct the cyclohexenone ring.

G Ketone Ketone + α,β-Unsaturated Ketone Michael_Addition Michael Addition Ketone->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Cyclohexenone Substituted Cyclohexenone Aldol_Condensation->Cyclohexenone caption Reaction pathway of the Robinson Annulation.

Caption: Reaction pathway of the Robinson Annulation.

Conclusion

The synthesis of cyclohexenone can be effectively achieved through several catalytic routes, each with its own set of advantages and limitations. For the dehydrogenation of cyclohexanone, palladium catalysts, particularly Pd(DMSO)₂(TFA)₂ , offer high selectivity and yield under mild conditions. In the selective oxidation of cyclohexene, heterogeneous catalysts based on TiZrCo and supported copper and cobalt provide viable routes, with ongoing research focused on improving selectivity. The Robinson annulation remains a powerful tool for the construction of substituted cyclohexenones, with organocatalytic asymmetric versions enabling access to chiral products with high enantioselectivity.

The selection of the optimal catalyst will depend on the specific requirements of the target molecule, desired scale of reaction, and economic considerations. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the design and execution of cyclohexenone synthesis.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guidance for Handling 4,4,5-Trimethyl-2-cyclohexen-1-one

Disclaimer: A specific Safety Data Sheet (SDS) for 4,4,5-Trimethyl-2-cyclohexen-1-one was not publicly available at the time of this writing. The following guidance is based on the general hazards associated with flammab...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,4,5-Trimethyl-2-cyclohexen-1-one was not publicly available at the time of this writing. The following guidance is based on the general hazards associated with flammable and irritant liquid chemicals, as well as safety information for structurally similar isomers. This information is intended for preliminary planning and awareness. Users must obtain the specific SDS from the chemical supplier and adhere to its recommendations before any handling, use, or disposal of this compound.

Handling 4,4,5-Trimethyl-2-cyclohexen-1-one requires stringent safety protocols to protect laboratory personnel and the surrounding environment. Based on its chemical structure and data from related isomers, this compound is anticipated to be a flammable liquid that can cause skin and eye irritation. The following sections provide essential information for the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 4,4,5-Trimethyl-2-cyclohexen-1-one, based on general best practices for flammable and irritant liquids.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] Consult the specific SDS and glove manufacturer's compatibility chart.Prevents skin contact, which may cause irritation, and absorption of the chemical.[4]
Body Protection Flame-retardant lab coat or chemical-resistant apron worn over non-synthetic clothing (e.g., 100% cotton).[1]Provides a barrier against spills and splashes. Flame-retardant material is crucial due to the flammability hazard.[5]
Respiratory Protection Use in a well-ventilated area, such as a certified chemical fume hood.[1][6] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Minimizes the inhalation of potentially harmful vapors.[5]
Footwear Closed-toe shoes made of a non-absorbent material.[1][5]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing risks during the handling and use of 4,4,5-Trimethyl-2-cyclohexen-1-one.

1. Preparation and Hazard Assessment:

  • Obtain and Review the SDS: Before any work begins, obtain the specific Safety Data Sheet for 4,4,5-Trimethyl-2-cyclohexen-1-one from the supplier. All personnel involved must read and understand the SDS.

  • Designate a Work Area: All handling of the chemical should occur within a certified chemical fume hood to control vapor exposure.[1]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials (inert absorbent like sand or vermiculite), and waste containers, are readily available.[1]

  • Eliminate Ignition Sources: This compound is likely flammable. Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][7] Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.[5][8]

2. Handling and Use:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Portioning the Chemical: When transferring the liquid, do so slowly and carefully to avoid splashing. Keep containers closed when not in use to minimize vapor release.[3]

  • Experimental Procedure: Conduct all experimental steps within the fume hood. Avoid heating the substance with an open flame.[1]

3. Emergency Procedures:

  • Spill Response: In case of a small spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[1] Do not use combustible materials like paper towels for cleanup.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] For large spills, evacuate the area and follow your institution's emergency response protocol.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Collection: All waste contaminated with 4,4,5-Trimethyl-2-cyclohexen-1-one, including excess reagent, contaminated absorbent material, and disposable PPE, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations.

Safe Handling Workflow

Workflow for Safe Handling of 4,4,5-Trimethyl-2-cyclohexen-1-one cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Obtain & Review SDS prep2 Designate Fume Hood prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 prep4 Eliminate Ignition Sources prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Conduct Work in Fume Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 emergency Spill or Exposure Occurs handle2->emergency disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Segregate from Other Waste disp1->disp2 disp3 Dispose via EHS Program disp2->disp3 spill Contain with Inert Absorbent emergency->spill exposure Administer First Aid emergency->exposure contact_ehs Contact EHS / Emergency Services spill->contact_ehs exposure->contact_ehs

Caption: Safe handling workflow for 4,4,5-Trimethyl-2-cyclohexen-1-one.

References

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